KHS101
Description
Properties
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOOOHPBSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of KHS101 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the synthetic small molecule KHS101 in glioblastoma (GBM), the most aggressive primary brain cancer. This compound has demonstrated significant preclinical efficacy by inducing selective tumor cell death, presenting a promising therapeutic avenue. This document outlines the molecular interactions, downstream cellular effects, and key experimental findings related to this compound's anti-GBM activity.
Executive Summary
This compound exerts its cytotoxic effects in glioblastoma by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2][3][4][5] This interaction disrupts mitochondrial protein homeostasis, leading to a cascade of events that culminate in a profound bioenergetic crisis and selective self-destruction of tumor cells.[1][2][6][7][8][9] Notably, this compound is effective across diverse GBM subtypes while sparing non-cancerous brain cells.[1][2][3][5][6][7] Preclinical studies in murine models have confirmed its ability to cross the blood-brain barrier, reduce tumor volume, and extend survival.[1][2][6][7][8][10]
Molecular Target and Binding
The primary molecular target of this compound in glioblastoma is the mitochondrial chaperone protein HSPD1.[1][2][4][5] While initial studies explored Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) as a potential target, the rapid cytotoxic effects of this compound in GBM are attributed to its interaction with HSPD1.[3][11] this compound's engagement with HSPD1 inhibits its chaperone activity, which is crucial for the proper folding and function of numerous mitochondrial proteins.[1][4]
Signaling Pathway and Cellular Consequences
The disruption of HSPD1 function by this compound initiates a well-defined signaling cascade that cripples the metabolic machinery of glioblastoma cells.
Caption: this compound signaling cascade in glioblastoma.
The inhibition of HSPD1 leads to the aggregation of its client proteins within the mitochondria.[1][3] This aggregation disrupts mitochondrial integrity and function, which in turn impairs key metabolic pathways.[1][2] Both oxidative phosphorylation and glycolysis are significantly reduced, leading to a severe energy crisis characterized by ATP depletion.[1][3][9] This metabolic collapse activates autophagy and ultimately results in the selective self-destruction of glioblastoma cells.[1]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| HSPD1 Inhibition (IC50) | 14.4 μM | N/A | [4] |
| MKI67 Expression | Significantly Reduced | GBM1 | [12] |
| Clonal Growth | Abrogated | GBM1 | [12] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Parameter | Result | Model | Reference |
| Tumor Growth Reduction | ~50% | Patient-Derived Xenograft | [7][8][10] |
| Survival | Increased | Patient-Derived Xenograft | [1][2][5] |
| Side Effects | Not Discernible | Patient-Derived Xenograft | [1][2][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the investigation of this compound.
Cell Culture
Patient-derived glioblastoma cell models were cultured in serum-free conditions to maintain the stem-like properties of the tumor cells. Non-cancerous brain cell lines were used as controls to establish the tumor-selective action of this compound.
Affinity-Based Target Identification
To identify the molecular target of this compound, an affinity-based chemical proteomics approach was employed.
Caption: Workflow for affinity-based target identification of this compound.
A photoaffinity probe derivative of this compound (this compound-BP) was synthesized.[3] Glioblastoma cells were incubated with this compound-BP, followed by UV irradiation to covalently crosslink the probe to its binding partners.[3] The cells were then lysed, and the probe-protein complexes were enriched using click chemistry to attach a biotin (B1667282) tag, followed by capture with streptavidin beads. Finally, the enriched proteins were identified by mass spectrometry, revealing HSPD1 as the primary target.[3]
Metabolic Flux Analysis
Extracellular metabolic flux analysis was performed to assess the impact of this compound on cellular metabolism. This involved measuring the oxygen consumption rate (a measure of mitochondrial respiration) and the extracellular acidification rate (a measure of glycolysis) in real-time in both this compound-treated and control glioblastoma cells. These experiments confirmed that this compound impairs both mitochondrial and glycolytic activity.[1]
In Vivo Xenograft Studies
Patient-derived glioblastoma cells were implanted intracranially into immunodeficient mice.[1] After tumor establishment, mice were systemically administered this compound. Tumor growth was monitored, and survival was assessed. These studies demonstrated that this compound crosses the blood-brain barrier and significantly reduces tumor growth while increasing survival in these models.[1][2][6][7][8][10]
Conclusion and Future Directions
The preclinical evidence strongly supports the mechanism of action of this compound in glioblastoma, centered on the inhibition of the mitochondrial chaperone HSPD1, leading to a catastrophic failure of cellular energy metabolism. The selectivity of this compound for tumor cells and its ability to cross the blood-brain barrier make it a compelling candidate for further therapeutic development. Future research should focus on optimizing the pharmacological properties of this compound-like compounds and further elucidating the precise molecular interactions with HSPD1. These efforts could pave the way for a new class of metabolism-targeting therapies for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. thebraintumourcharity.org [thebraintumourcharity.org]
- 8. Scientists discover chemical which can kill glioblastoma cells | EurekAlert! [eurekalert.org]
- 9. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
- 10. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 11. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide for Researchers
The synthetic small molecule KHS101 has emerged as a promising preclinical compound in the fight against glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[1][2] This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and a curated list of SEO-driven, long-tail keywords to facilitate further research and discovery.
SEO-Driven, Long-Tail Keywords for Scientific Researchers
To enhance the discoverability of research related to this compound, a targeted SEO strategy is essential. The following long-tail keywords are designed to align with the specific informational intent of scientific researchers.[3][4][5][6]
Mechanism of Action & Target Identification:
-
This compound mechanism of action in glioblastoma
-
This compound targeting HSPD1 in cancer cells
-
Mitochondrial chaperone HSPD1 as a drug target
-
This compound and TACC3 interaction in neuronal differentiation
-
This compound-induced protein aggregation in GBM
-
Disruption of energy metabolism by this compound in glioma
-
Selective cytotoxicity of this compound in brain tumor cells
-
This compound effects on aerobic glycolysis and OXPHOS
-
Investigating this compound's molecular binding to HSPD1
Preclinical & In Vivo Studies:
-
This compound efficacy in intracranial patient-derived xenograft models
-
Blood-brain barrier permeability of this compound
-
Systemic administration of this compound for brain cancer
-
This compound impact on tumor growth and survival in mice
-
Pharmacological optimization of this compound for clinical trials
-
Dosage and administration of this compound in animal models
-
Side effect profile of this compound in preclinical studies
-
This compound versus temozolomide (B1682018) in glioblastoma models
-
Evaluating this compound analogs for improved potency
Experimental Protocols & Assays:
-
Affinity-based target identification protocol for this compound
-
Western blot analysis of TACC3 expression after this compound treatment
-
Quantitative proteomics of this compound-treated GBM cells
-
Mitochondrial fractionation protocol for protein aggregation studies
-
Seahorse XF analysis of this compound-treated glioma cells
-
In vitro cytotoxicity assays for this compound in GBM cell lines
-
Clonal growth capacity assay with this compound treatment
-
Immunofluorescence staining of Ki67 in this compound-treated tumors
-
CRISPR/Cas9 knockout of HSPD1 to mimic this compound effects
Core Mechanism of Action
This compound exerts its potent anti-cancer effects by selectively disrupting the energy metabolism of glioblastoma cells.[7] This is achieved through the direct inhibition of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][7] The interaction between this compound and HSPD1 leads to the aggregation of proteins crucial for mitochondrial integrity and function.[1][8] This disruption of mitochondrial bioenergetics and glycolytic activity ultimately triggers cell death in a manner that is independent of the tumor's molecular subtype.[1][9] Notably, this compound demonstrates a remarkable selectivity, leaving non-cancerous brain cells unharmed.[1][10] While initially investigated for its interaction with Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) in the context of neuronal differentiation, its primary anti-glioblastoma activity is now attributed to its effect on HSPD1.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.
Caption: this compound Mechanism of Action in Glioblastoma.
Caption: Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Observation |
| Cytotoxicity | GBM1 | 7.5 µM | Induced rapid and selective cell death[1] |
| Clonal Growth | GBM1 | 1 or 7.5 µM | Abrogated clonal growth capacity[11] |
| HSPD1 Inhibition | In vitro assay | IC50 = 14.4 µM | Concentration-dependent inhibition of HSPD1[7] |
| MKI67 Expression | GBM1 | 7.5 µM | Homogenous decrease after 5 days[1][11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Parameter | Model | Dosage | Outcome |
| Tumor Growth | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Reduced tumor growth by ~50% |
| Survival | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Increased survival |
| Tumor Cell Proliferation | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Markedly reduced (~2-fold)[1] |
| Corpus Callosum Invasion | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Reduced by ≥2-fold[1] |
Detailed Experimental Protocols
1. Affinity-Based Target Identification
This protocol is designed to identify the cellular protein targets of this compound.
-
Cell Culture and Lysis: Patient-derived GBM cells (e.g., GBM1) are cultured to ~80% confluency. Cells are harvested and lysed in a non-denaturing lysis buffer.
-
Affinity Matrix Preparation: A this compound analog is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
Protein Binding: The cell lysate is incubated with the this compound-conjugated beads to allow for the binding of target proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.[1]
2. Western Blot Analysis for TACC3 Expression
This protocol is used to assess the effect of this compound on the protein levels of its putative target, TACC3.
-
Cell Treatment and Lysis: GBM1 cells are treated with this compound (e.g., 7.5 µM) for various time points (e.g., 12, 18, 24 hours). Cells are then lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against TACC3. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
3. In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Patient-derived GBM cells (e.g., 1 x 10^5 GBM1 cells) are stereotactically injected into the forebrain striatum of immunodeficient mice.[1]
-
Tumor Establishment: Tumors are allowed to establish for a period of approximately 6 weeks.[1]
-
Treatment Administration: Mice are treated with either vehicle control or this compound (e.g., 6 mg/kg, subcutaneously, twice daily) for a specified duration (e.g., 10 days).[1]
-
Monitoring: Tumor growth is monitored using non-invasive imaging techniques or by assessing clinical signs. Animal weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for histological and immunohistochemical analysis (e.g., Ki67 staining) to assess cell proliferation and tumor morphology. Survival data is also collected and analyzed.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. SEO for Science Writers: A No-Brainer Guide [thesciencemarketer.com]
- 4. acsmediakit.org [acsmediakit.org]
- 5. Top of the pile: An author’s guide to SEO for scientific articles | Canadian Science Publishing [blog.cdnsciencepub.com]
- 6. thecalculatedchemist.com [thecalculatedchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational and exploratory phases of drug discovery, providing a comprehensive overview of the essential keywords, core concepts, and preliminary investigative methodologies that underpin the journey from a novel idea to a potential therapeutic agent. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of critical biological pathways and workflows.
Core Concepts in Foundational Drug Discovery
The initial stages of drug discovery are characterized by a systematic exploration of biological processes to identify and validate potential therapeutic targets. This foundational work is crucial for building a robust pipeline of drug candidates.
Key Foundational Keywords:
-
Target Identification: The process of identifying a specific biological entity, such as a gene, protein, or signaling pathway, that is believed to play a causative role in a disease.
-
Target Validation: The experimental confirmation that modulating the identified target has a therapeutic effect in a relevant disease model.
-
Hit Identification: The discovery of initial compounds ("hits") that show desired activity against the validated target, often through high-throughput screening.
-
Lead Generation: The process of optimizing the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, resulting in a "lead" compound.
-
Pharmacodynamics (PD): The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.
-
Pharmacokinetics (PK): The study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).
-
Assay Development: The design and optimization of experimental methods to measure the activity of a drug target or the effect of a compound.
Quantitative Landscape of Drug Discovery
The path of a drug from discovery to market is a lengthy, costly, and high-risk endeavor. The following tables summarize key quantitative data to provide a realistic perspective on the process.
Table 1: Drug Discovery and Development Timelines
| Phase | Average Duration |
| Target Discovery & Preclinical | 3 - 6 years |
| Clinical Trials (Phase I-III) | 6 - 7 years |
| FDA Review | 0.5 - 2 years |
| Total Estimated Time | 10 - 15 years |
Source: Various industry reports and publications.[1]
Table 2: Estimated Costs of Drug Development
| Phase | Estimated Cost (USD) |
| Preclinical | $15 million - $100 million |
| Phase I Clinical Trial | Approximately $25 million |
| Phase II Clinical Trial | Approximately $59 million |
| Phase III Clinical Trial | Approximately $255 million |
| Total Estimated Cost per Approved Drug | ~$2.6 billion (as of 2021) |
Source: Tufts Center for the Study of Drug Development and other industry analyses.[1]
Table 3: Success Rates of Drug Candidates by Phase
| Phase | Probability of Success |
| Preclinical to Phase I | ~58.7% |
| Phase I to Phase II | ~52.1% |
| Phase II to Phase III | ~28.9% |
| Phase III to New Drug Application (NDA)/Biologics License Application (BLA) | ~58.1% |
| NDA/BLA to Approval | ~90.6% |
| Overall Likelihood of Approval from Phase I | ~7.9% |
Source: Biotechnology Innovation Organization (BIO) reports.
Table 4: FDA Novel Drug Approvals (2021-2023)
| Year | Number of Novel Drugs Approved |
| 2021 | 50 |
| 2022 | 37 |
| 2023 | 55 |
Source: U.S. Food and Drug Administration (FDA).[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the foundational and exploratory phases of drug discovery.
High-Throughput Screening (HTS) for Kinase Inhibitors
Objective: To identify compounds that inhibit the activity of a specific protein kinase from a large chemical library.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Compound library (typically in DMSO)
-
384-well microplates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer)
Protocol:
-
Compound Plating: Dispense a small volume (e.g., 25-50 nL) of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (no enzyme, no compound).
-
Enzyme and Substrate Preparation: Prepare a master mix of the kinase and its substrate in the assay buffer.
-
Reaction Initiation: Add the kinase/substrate master mix to the compound plates.
-
ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the kinase.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-channel pipette
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3][4][5][6]
Preclinical Repeated Dose Toxicity Study in Rodents (Rat)
Objective: To evaluate the potential adverse effects of a test substance administered orally to rats for a period of 28 days.
Materials:
-
Test substance
-
Vehicle (e.g., water, corn oil)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory diet and drinking water
-
Animal caging and environmental controls
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Equipment for hematology, clinical chemistry, and urinalysis
-
Necropsy and histopathology equipment
Protocol:
-
Dose Formulation and Administration: Prepare at least three dose levels of the test substance in the vehicle. Administer the test substance or vehicle to the rats daily by oral gavage for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations of each animal at least once daily.
-
Body Weight and Food Consumption: Record the body weight of each animal at least once a week. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study for hematological and clinical chemistry analysis.
-
Urinalysis: Collect urine samples during the last week of the study for urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day period, perform a full gross necropsy on all animals. Preserve selected organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for any treatment-related effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and pathology. Determine the No-Observed-Adverse-Effect Level (NOAEL).[7][8][9][10]
In Vitro ADMET - Caco-2 Permeability Assay
Objective: To predict the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Test compound and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS system for compound quantification
Protocol:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with transport buffer.
-
Add the test compound to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
-
Permeability Assay (Basolateral to Apical):
-
Wash the monolayers with transport buffer.
-
Add the test compound to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side. This direction is used to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.[7][11][12][13]
In Vitro ADMET - Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (cofactor for enzymatic reactions)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (to stop the reaction)
-
96-well plates
-
LC-MS/MS system for compound quantification
Protocol:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in a 96-well plate. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint) of the compound.[3][11][13]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows in drug discovery.
Caption: A logical workflow of the drug discovery and development process.
Caption: A workflow for the validation of a potential drug target.
References
- 1. mercell.com [mercell.com]
- 2. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. labkey.com [labkey.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 8. efsa.europa.eu [efsa.europa.eu]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. journal.r-project.org [journal.r-project.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
A Technical Guide to Rapamycin (B549165): Methodologies and Applications in mTOR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodological and application-based aspects of using Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). It is designed to serve as a technical resource for researchers and professionals involved in drug development and cellular signaling research.
Introduction to Rapamycin
Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] It is a highly specific and potent inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin's mechanism of action involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[4][5] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4]
mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[3][6] mTORC1 is sensitive to acute Rapamycin treatment and plays a critical role in regulating protein synthesis through the phosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][4] In contrast, mTORC2 is generally considered Rapamycin-insensitive, although prolonged treatment has been shown to inhibit its assembly and function in some cell types.[4][6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making Rapamycin a valuable tool for both basic research and clinical applications.[2][6]
Quantitative Data: Potency and Efficacy
The inhibitory potency of Rapamycin is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and experimental conditions.
| Cell Line | Assay Type | IC50 Value | Reference |
| HEK293 | mTOR Activity | ~0.1 nM | [7] |
| T98G (Glioblastoma) | Cell Viability | 2 nM | [7] |
| U87-MG (Glioblastoma) | Cell Viability | 1 µM | [7] |
| U373-MG (Glioblastoma) | Cell Viability | >25 µM | [7] |
| Ca9-22 (Oral Cancer) | Cell Viability | ~15 µM | [8] |
| MCF-7 (Breast Cancer) | S6K1 Phosphorylation | <1 nM | [9] |
| MDA-MB-231 (Breast Cancer) | S6K1 Phosphorylation | ~100 nM | [9] |
| HuH7 (Hepatoma) | Cetuximab Co-treatment | 182 ± 29 µg/mL | [10] |
| HepG2 (Hepatoma) | Cetuximab Co-treatment | 169 ± 45 µg/mL | [10] |
| SNU-387 (Hepatoma) | Cetuximab Co-treatment | 373 ± 53 µg/mL | [10] |
| SNU-449 (Hepatoma) | Cetuximab Co-treatment | 359 ± 43 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of Rapamycin in research. Below are protocols for key experiments used to characterize the effects of Rapamycin.
Cell Viability and Proliferation Assays
1. MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]
-
Materials : 96-well plate, complete growth medium, Rapamycin stock solution, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol :
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate until 70-80% confluent.[11]
-
Treat cells with various concentrations of Rapamycin (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, 72 hours).[8][12] Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 3 hours at 37°C.[8]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. LDH Cytotoxicity Assay
The LDH assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials : 12-well plate, Rapamycin, LDH-Cytotoxicity Colorimetric Assay Kit.
-
Protocol :
Biochemical Assays
1. Western Blotting for mTOR Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of mTORC1 downstream targets, such as S6K1 and 4E-BP1, to confirm Rapamycin's on-target effect.[13]
-
Materials : 6-well plates, Rapamycin, growth factors (e.g., insulin (B600854), FBS), ice-cold PBS, RIPA buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE equipment, primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Protocol :
-
Pre-treat cells with desired concentrations of Rapamycin (e.g., 1-100 nM) for 1 hour.[13]
-
Stimulate cells with a growth factor (e.g., 100 nM insulin or 10% FBS) for 30 minutes.[13]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.[13]
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
2. mTOR Kinase Activity Assay (ELISA-based)
This assay measures the phosphorylation of a specific mTOR substrate, such as p70 S6 Kinase, to quantify mTOR activity.[14][15]
-
Materials : Cell lysates, antibodies specific for mTOR or its complex components (for immunoprecipitation), recombinant mTOR substrate (e.g., p70S6K), phospho-specific antibody for the substrate, HRP-conjugated secondary antibody, TMB substrate.
-
Protocol :
-
(Optional) Immunoprecipitate mTOR complexes from cell lysates using specific antibodies.[15]
-
Incubate the immunoprecipitated complexes or cell lysates with a recombinant mTOR substrate and ATP.
-
Detect the phosphorylation of the substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the colorimetric change using a plate reader.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the mTOR signaling pathway and the logical flow of experiments is crucial for a comprehensive understanding.
Rapamycin's Mechanism of Action on the mTORC1 Pathway
Caption: Rapamycin forms a complex with FKBP12 to allosterically inhibit mTORC1.
General Experimental Workflow for In Vitro Characterization of Rapamycin
Caption: A typical workflow for assessing Rapamycin's effects on cells in vitro.
Conclusion
Rapamycin remains an invaluable tool for dissecting the complexities of the mTOR signaling pathway. Its high specificity for mTORC1 allows for targeted investigations into the roles of this pathway in various cellular processes and disease states. This guide provides a foundational understanding of the key methodologies and applications of Rapamycin, intended to facilitate robust and reproducible research in this critical area of cell biology and drug discovery. The provided protocols and data serve as a starting point, and researchers are encouraged to optimize conditions for their specific experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous validation of a novel compound and its comparative analysis against established standards are cornerstones of preclinical drug discovery. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of a lead compound, herein referred to as Compound-X, and to benchmark its performance against a known reference compound. This document outlines detailed experimental protocols for key in vitro assays, presents a structured approach to quantitative data analysis, and offers visual representations of experimental workflows and relevant signaling pathways to ensure clarity and reproducibility. The methodologies described herein are essential for making informed decisions about the therapeutic potential and further development of a new chemical entity.
Introduction: The Imperative of Validation and Comparative Analysis
The journey from a promising "hit" to a viable drug candidate is fraught with challenges, with a significant number of compounds failing in later stages due to a lack of reproducible efficacy or an unfavorable safety profile.[1] Therefore, the initial validation of a compound's in vitro activity and a direct comparison to existing standards are critical steps to de-risk a project and build a robust data package for further development.[1][2]
This guide will focus on a hypothetical lead, Compound-X , and a well-characterized Reference Standard . We will detail the necessary experimental work to:
-
Confirm On-Target Activity: Validate that Compound-X elicits the expected biological response in a cellular context.
-
Quantify Potency and Efficacy: Determine the concentration at which Compound-X produces its effect (potency) and the magnitude of that effect (efficacy).
-
Assess Selectivity and Cytotoxicity: Evaluate the compound's specificity for the intended target and its general impact on cell viability.
-
Benchmark Performance: Directly compare the pharmacological profile of Compound-X to a Reference Standard to understand its relative strengths and weaknesses.
To illustrate these principles, we will use the PI3K/Akt signaling pathway as a model system, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in diseases like cancer.[3][4][5][6][7][8]
Data Presentation: A Comparative Pharmacological Profile
Table 1: Comparative Potency and Efficacy in a Target-Specific Cell-Based Assay
| Compound | Target Engagement (EC₅₀, nM) | Downstream Signaling Inhibition (IC₅₀, nM) | Maximum Efficacy (% Inhibition) |
| Compound-X | 15.2 ± 2.1 | 25.8 ± 3.5 | 98.2 ± 1.5 |
| Reference Standard | 8.9 ± 1.5 | 18.4 ± 2.9 | 99.5 ± 0.8 |
EC₅₀ (Half Maximal Effective Concentration) reflects the concentration of a compound that produces 50% of the maximal possible effect in a target engagement assay. IC₅₀ (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[9][10][11]
Table 2: Selectivity and Cytotoxicity Profile
| Compound | Target IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index (Off-Target/Target) | Cell Viability (CC₅₀, µM) in Non-Target Cells | Therapeutic Index (CC₅₀/IC₅₀) |
| Compound-X | 25.8 | >10,000 | >387 | 45.6 | 1767 |
| Reference Standard | 18.4 | 8,750 | 475 | 32.1 | 1744 |
The Selectivity Index provides a measure of a compound's specificity for the intended target over other related targets. The Therapeutic Index is a quantitative measurement of the relative safety of a drug, comparing the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.
Experimental Protocols: Detailed Methodologies
The following protocols provide step-by-step instructions for the key experiments required to generate the data presented in Tables 1 and 2.
Protocol: Determination of IC₅₀ for Downstream Signaling Inhibition
This protocol describes a cell-based assay to measure the inhibition of a downstream target in the PI3K/Akt pathway, such as the phosphorylation of Akt (p-Akt), following treatment with Compound-X or the Reference Standard.
Materials:
-
Target-expressing cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Compound-X and Reference Standard
-
96-well microplates
-
Reagents for cell lysis and protein quantification
-
ELISA or Western Blot reagents for detecting p-Akt and total Akt
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Compound-X and the Reference Standard in the appropriate vehicle (e.g., DMSO).
-
Compound Treatment: Treat the cells with the serially diluted compounds for a specified incubation period.
-
Cell Lysis: Wash the cells with PBS and then lyse them to release cellular proteins.
-
Quantification: Determine the protein concentration in each lysate.
-
Detection: Use an ELISA or Western Blot to quantify the levels of p-Akt and total Akt.
-
Data Analysis: Normalize the p-Akt signal to the total Akt signal. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
Protocol: Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT assay to assess the general cytotoxicity of Compound-X and the Reference Standard on a non-target cell line.[12][13]
Materials:
-
Non-target cell line (e.g., normal fibroblasts)
-
Cell culture medium and supplements
-
Compound-X and Reference Standard
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
Procedure:
-
Cell Seeding: Seed non-target cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of Compound-X and the Reference Standard to the wells and incubate for a period that reflects the intended therapeutic exposure (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Mandatory Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conveying complex experimental processes and biological relationships. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and the targeted signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of Compound-X.
The PI3K/Akt Signaling Pathway
The diagram below illustrates the key components of the PI3K/Akt signaling pathway, a critical cascade in cell signaling that is often targeted in drug development.[3][4][5][6][7][8] Compound-X is designed to inhibit PI3K, thereby preventing the downstream activation of Akt and its subsequent effects on cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway with the inhibitory action of Compound-X.
Conclusion
This technical guide provides a standardized approach to the validation and comparative analysis of a novel compound. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate a robust and reproducible dataset. The visualization of both the experimental workflow and the targeted biological pathway serves to enhance understanding and communication of the compound's mechanism of action. The rigorous comparison of Compound-X to a Reference Standard, as outlined here, is a critical exercise in preclinical drug discovery, enabling data-driven decisions and increasing the probability of success in developing new and effective therapies.
References
- 1. Whitepaper: Minimize Risk for Your Preclinical Research | Mispro [mispro.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. fortrea.com [fortrea.com]
- 2. upm-inc.com [upm-inc.com]
- 3. iqvia.com [iqvia.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Frontiers | Aligning with regulatory agencies for the use of digital health technologies in drug development: a case study from Parkinson's disease [frontiersin.org]
- 7. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cell4pharma.com [cell4pharma.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]
- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 16. promega.com [promega.com]
- 17. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ppd.com [ppd.com]
- 19. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 21. meshagency.com [meshagency.com]
- 22. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - CA [thermofisher.com]
- 23. Protein-protein interactions: methods for detection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Computational drug design using AI and machine learning to accelerate drug discovery phase – MedReSyst [medresyst.org]
- 26. resources.revvity.com [resources.revvity.com]
- 27. unleashed-technologies.com [unleashed-technologies.com]
- 28. genscript.com [genscript.com]
- 29. worldwide.com [worldwide.com]
The Small Molecule KHS101: A Targeted Approach to Disrupting Mitochondrial Homeostasis in Glioblastoma via HSPD1 Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of the synthetic small molecule KHS101, focusing on its targeted inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1) and the resultant bioenergetic collapse in glioblastoma (GBM) cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neuro-oncology.
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain cancers to treat.[1][2][3] The small molecule this compound has emerged as a promising preclinical compound that selectively induces cell death in diverse GBM cell models while sparing non-cancerous brain cells.[3][4][5] Mechanism-of-action studies have revealed that this compound exerts its cytotoxic effects by directly binding to and inhibiting the mitochondrial chaperone HSPD1.[1][2] This inhibition triggers a cascade of events, including the aggregation of metabolic enzymes, compromised glycolysis and oxidative phosphorylation (OXPHOS), and ultimately, a lethal energy crisis within the cancer cells.[1][2] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier and reduce tumor growth in preclinical xenograft models, highlighting its therapeutic potential.[6][7]
Mechanism of Action: this compound and HSPD1
This compound is a synthetic 4-aminothiazole derivative that has been identified as a potent inhibitor of HSPD1, a critical chaperone protein localized within the mitochondria.[1][5] HSPD1 plays a crucial role in maintaining mitochondrial protein homeostasis by assisting in the proper folding of newly imported or stress-denatured proteins.[8] In cancer cells, particularly GBM, HSPD1 is often overexpressed and is integral to sustaining the high metabolic demands of rapid proliferation.[5][9]
This compound physically interacts with and inhibits the enzymatic function of the HSPD1/HSPE1 chaperonin complex.[5] This direct inhibition disrupts the protein folding machinery within the mitochondria, leading to the aggregation of HSPD1 client proteins, many of which are key enzymes involved in cellular energy metabolism.[1][4][5] This targeted disruption of mitochondrial function is the primary driver of this compound's anti-cancer activity.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on HSPD1.
| Parameter | Value | Cell/System | Reference |
| IC50 for HSPD1 Inhibition | 14.4 µM | In vitro HSPD1/HSPE1 substrate refolding assay | [1][5] |
| Reduction in Tumor Growth | ~50% | Intracranial GBM xenograft model in mice | [6] |
| Effective Concentration in vitro | 1 µM - 7.5 µM | GBM1 cells (clonal growth) | [1][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its target identification.
Methodology Overview
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies were central to elucidating the effects of this compound on HSPD1.
4.1. Affinity-Based Target Identification: This technique was employed to identify the direct cellular target of this compound.[5] A biotinylated chemical probe analog of this compound (this compound-BP) was synthesized. This probe was incubated with GBM cell lysates, allowing it to bind to its protein target(s). The this compound-BP-protein complexes were then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins were eluted and identified using proteomics analysis, which revealed HSPD1 as the specific binding partner.[5]
4.2. In Vitro HSPD1/HSPE1 Chaperonin Activity Assay: To confirm the inhibitory effect of this compound on HSPD1 function, an in vitro refolding assay was utilized.[5] This assay measures the ability of the HSPD1/HSPE1 complex to refold a denatured substrate protein. The assay was performed in the presence of varying concentrations of this compound to determine its dose-dependent inhibitory effect, ultimately yielding an IC50 value.[1][5]
4.3. Extracellular Metabolic Flux Analysis: The impact of this compound on cellular metabolism was assessed using extracellular metabolic flux analysis. This technology measures two key energy-producing pathways in real-time: mitochondrial respiration (an indicator of OXPHOS) and glycolysis. By treating GBM cells with this compound and monitoring these rates, researchers were able to demonstrate that this compound selectively impairs both of these critical metabolic pathways in cancer cells.[5]
4.4. Intracranial Xenograft Models: To evaluate the in vivo efficacy of this compound, intracranial patient-derived xenograft tumor models were established in mice.[3][4] Human GBM cells were implanted into the brains of immunocompromised mice. Following tumor establishment, mice were systemically administered this compound. Tumor growth was monitored, and survival rates were recorded to assess the therapeutic potential of the compound.[3][4] These studies confirmed that this compound can cross the blood-brain barrier and significantly reduce tumor growth.[6]
Conclusion and Future Directions
The small molecule this compound represents a significant advancement in the targeted therapy of glioblastoma. Its unique mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, exploits a key metabolic vulnerability in GBM cells. The selective cytotoxicity of this compound towards cancer cells, coupled with its ability to penetrate the blood-brain barrier and reduce tumor growth in preclinical models, underscores its potential as a future therapeutic agent.[1][6]
Further research is warranted to fully elucidate the molecular interactions between this compound and HSPD1 and to explore the broader spectrum of HSPD1-dependent oncometabolic pathways.[1][5] Additionally, chemical and pharmacological optimization of this compound or the development of analogous compounds could lead to even more potent and specific inhibitors of HSPD1 for clinical translation.[5] These findings pave the way for a new therapeutic strategy for GBM, targeting the fundamental metabolic machinery that drives this devastating disease.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM structure of human mitochondrial HSPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Disruption of Cellular Energy Metabolism by KHS101: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule KHS101 has emerged as a potent disruptor of cellular energy metabolism, exhibiting selective cytotoxicity against cancer cells, particularly glioblastoma multiforme (GBM). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the mitochondrial chaperone protein HSPD1 and the subsequent catastrophic impact on both oxidative phosphorylation and glycolysis. We present a compilation of quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and metabolic drug development.
Introduction
Cancer cells are characterized by profound alterations in their metabolic processes to sustain rapid proliferation and survival. This metabolic reprogramming, often referred to as a hallmark of cancer, presents a promising therapeutic window. The small molecule this compound has been identified as a novel agent that effectively exploits this vulnerability.[1][2] Phenotypic screening has revealed that this compound induces lethal cellular degradation in a variety of GBM cells, irrespective of their tumor subtype, while leaving non-cancerous brain cells largely unaffected. This guide delves into the core mechanism of this compound, providing a technical foundation for its further investigation and potential therapeutic development.
Mechanism of Action: Targeting HSPD1
The primary molecular target of this compound is the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][3] this compound specifically binds to and inhibits the enzymatic function of HSPD1. This inhibition is a critical event that triggers a cascade of downstream effects leading to a complete bioenergetic collapse in cancer cells.
Induction of Protein Aggregation
Inhibition of HSPD1 by this compound in GBM cells leads to the aggregation of a network of enzymes that are essential for energy metabolism. Unlike in non-cancerous cells, this compound treatment in GBM cells results in a significant increase in detergent-insoluble mitochondrial proteins.[4] Proteomic analysis of these aggregates has identified key enzymes involved in both glycolysis and the TCA cycle, including:
-
Aldolase, Fructose-Bisphosphate A (ALDOA): A key enzyme in the glycolytic pathway.
-
Dihydrolipoyllysine-residue succinyltransferase component of 2-oxoglutarate dehydrogenase complex (DLST): A critical component of the TCA cycle.
-
ATP Synthase F1 Subunit Alpha (ATP5A1): A core component of the ATP synthase complex in oxidative phosphorylation.
-
Lon Peptidase 1, Mitochondrial (LONP1): A chaperone protein involved in maintaining mitochondrial integrity.[4]
This this compound-induced protein aggregation is a selective vulnerability in GBM cells, which overexpress HSPD1 compared to normal brain cells.[3]
Quantitative Analysis of Metabolic Disruption
The functional consequence of HSPD1 inhibition and subsequent enzyme aggregation is a profound and rapid disruption of cellular energy production. This has been quantified through several key experimental readouts.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| HSPD1 Substrate Refolding IC50 | 14.4 µM | In vitro assay | |
| LC3B Staining EC50 (Autophagy) | 2.9 ± 0.84 µM | GBM1 |
Table 2: Effects of this compound on Cellular Bioenergetics
| Parameter | Cell Line | Treatment | Observation | Reference |
| ATP Levels | GBM1 | This compound | ≥50% reduction | [1] |
| Oxygen Consumption Rate (OCR) | GBM Cells | Acute this compound | Significant hypoxic shift | [4] |
| Extracellular Acidification Rate (ECAR) | Non-cancerous cells | Acute this compound | Moderate increase (≤ 2-fold) | [4] |
Table 3: this compound-Induced Changes in TCA Cycle Intermediates
As measured by fractional enrichment from U-13C glucose tracing.
| Metabolite (M+1 Isotopologue) | Cell Line | Treatment | Observation | Reference |
| Citrate | GBM1 | This compound | Selectively reduced | [1] |
| Succinate | GBM1 | This compound | Selectively reduced | [1] |
| Fumarate | GBM1 | This compound | Selectively reduced | [1] |
| Malate | GBM1 | This compound | Selectively reduced | [1] |
Signaling Pathways and Cellular Consequences
The inhibition of HSPD1 by this compound initiates a signaling cascade that culminates in cancer cell death. This involves the simultaneous collapse of major metabolic pathways and the activation of cellular stress responses.
Caption: this compound signaling pathway leading to metabolic collapse.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies used to elucidate the effects of this compound on cellular metabolism.
Extracellular Flux Analysis (Seahorse Assay)
This assay measures the two major energy-producing pathways: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Caption: Workflow for Seahorse Extracellular Flux Analysis.
Protocol:
-
Cell Seeding: Seed GBM or control cells in an XF cell culture microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the XF sensor cartridge with XF calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed XF assay medium.
-
Compound Loading: Load this compound, oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will equilibrate, measure basal OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function.
Mitochondrial Protein Aggregation Assay
This protocol is used to quantify the insoluble protein fraction within the mitochondria following this compound treatment.
Protocol:
-
Cell Treatment: Treat GBM and control cells with this compound (e.g., 7.5 µM) or vehicle (DMSO) for a short duration (e.g., 1 hour).
-
Mitochondrial Isolation: Harvest the cells and isolate mitochondria using a mitochondrial isolation kit or via differential centrifugation.
-
Protein Solubilization: Resuspend the mitochondrial pellet in a buffer containing a non-ionic detergent (e.g., 0.5% NP40).
-
Fractionation: Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the aggregated, insoluble protein fraction (pellet).
-
Analysis: Analyze both the soluble and pellet fractions by SDS-PAGE and silver staining to visualize total protein aggregation. Specific aggregated proteins can be identified by excising bands from the gel and performing mass spectrometry.
Affinity-Based Target Identification
This method was used to identify HSPD1 as the direct binding partner of this compound.
Caption: Workflow for Affinity-Based Target Identification.
Protocol:
-
Probe Synthesis: A biotinylated version of this compound (this compound-BP) is synthesized to serve as an affinity probe.
-
Lysate Incubation: this compound-BP is incubated with total cell lysates from GBM cells to allow binding to its protein target(s).
-
Affinity Pulldown: Streptavidin-coated beads are added to the lysate to capture the this compound-BP and any bound proteins.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Identification: The specifically bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using mass spectrometry.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that selectively targets a key metabolic vulnerability in glioblastoma cells. Its mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, leads to a rapid and irreversible collapse of cellular energy metabolism. The data and protocols presented in this guide provide a robust framework for further research into this compound and similar compounds. Future investigations should focus on optimizing the pharmacological properties of this compound, exploring its efficacy in a broader range of cancer types that exhibit similar metabolic dependencies, and elucidating the precise molecular interactions that govern the this compound-HSPD1 binding event. The continued exploration of agents that disrupt cancer metabolism holds significant promise for the development of novel and effective oncology therapeutics.
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
The Oncometabolic Landscape of KHS101: A Technical Guide to its Mechanism of Action in Glioblastoma
For Immediate Release
This technical document provides an in-depth analysis of the oncometabolic pathways targeted by the novel anti-cancer compound KHS101, with a primary focus on its activity in glioblastoma multiforme (GBM). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism-related fields. All data and protocols are derived from the seminal study by Polson et al., published in Science Translational Medicine in 2018.
Executive Summary
This compound is a synthetic small molecule that has demonstrated potent and selective cytotoxic effects against diverse models of glioblastoma, the most aggressive primary brain cancer.[1] Its mechanism of action is centered on the disruption of mitochondrial function and cellular energy metabolism, leading to a catastrophic failure of bioenergetic pathways essential for tumor cell survival and proliferation.[2][3] The primary molecular target of this compound has been identified as the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2][4][5] By interfering with HSPD1, this compound triggers the aggregation of proteins crucial for mitochondrial integrity and energy production.[1][2][4][5] This leads to a profound and selective impairment of aerobic glycolysis, mitochondrial respiration, and malic enzyme-dependent biosynthetic pathways in GBM cells.[1] In preclinical in vivo models, systemic administration of this compound has been shown to reduce tumor growth and increase survival, highlighting its potential as a therapeutic agent.[2][3][4][6]
Core Mechanism of Action: Targeting HSPD1
The central tenet of this compound's anti-cancer activity is its interaction with the mitochondrial chaperone HSPD1.[1][2][4][5] This interaction disrupts the normal protein-folding functions of HSPD1 within the mitochondria, leading to the aggregation of client proteins that are essential for mitochondrial bioenergetics.[1][2][4][5] This targeted disruption of mitochondrial proteostasis initiates a cascade of events that ultimately culminates in cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the investigation of this compound's effects on glioblastoma.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (µM) |
| GBM1 | Patient-Derived | ~5 |
| GBM2 | Patient-Derived | ~7.5 |
| G26 | Patient-Derived | ~7.5 |
| G44 | Patient-Derived | ~10 |
| U87MG | Standard Cell Line | ~10 |
| U251MG | Standard Cell Line | ~10 |
| NP (Astrocytes) | Non-Cancerous Control | > 20 |
Data extracted from dose-response curves presented in Polson et al. (2018).
Table 2: Effects of this compound on Mitochondrial Respiration and Glycolysis in GBM1 Cells
| Metabolic Parameter | Treatment | Rate (relative to control) |
| Basal Respiration (OCR) | This compound (10 µM) | ~50% decrease |
| Maximal Respiration (OCR) | This compound (10 µM) | ~60% decrease |
| Basal Glycolysis (ECAR) | This compound (10 µM) | ~40% decrease |
| Glycolytic Capacity (ECAR) | This compound (10 µM) | ~50% decrease |
OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data are approximations from Seahorse XF Analyzer graphs in Polson et al. (2018).
Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (GBM1)
| Treatment Group | Mean Tumor Volume Reduction | Median Survival Increase |
| This compound (10 mg/kg, i.p., daily) | ~50% | ~30% |
Data based on in vivo studies in mice bearing intracranial GBM1 xenografts as reported by Polson et al. (2018).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments performed to elucidate the oncometabolic effects of this compound.
Protocol 1: Cell Viability and IC50 Determination
-
Cell Culture: Human GBM cell lines and non-cancerous neural progenitor (NP) cells were cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Seeding: Cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound was serially diluted in culture medium and added to the cells at final concentrations ranging from 0.1 to 50 µM. A vehicle control (DMSO) was also included.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
Viability Assay: Cell viability was assessed using a resazurin-based assay (e.g., CellTiter-Blue, Promega). Fluorescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Seahorse XF Metabolic Flux Analysis
-
Cell Seeding: GBM cells were seeded into Seahorse XF96 cell culture microplates at a density of 20,000 cells per well and allowed to adhere overnight.
-
Assay Medium: On the day of the assay, the culture medium was replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: To assess mitochondrial respiration, the following compounds were sequentially injected:
-
Oligomycin (inhibitor of ATP synthase)
-
FCCP (a mitochondrial uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Glycolysis Stress Test: To assess glycolysis, the following compounds were sequentially injected:
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (a hexokinase inhibitor)
-
-
Data Acquisition: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) were measured in real-time using a Seahorse XF Analyzer.
-
Data Normalization: OCR and ECAR values were normalized to cell number or protein concentration in each well.
Protocol 3: Affinity-Based Target Identification
-
Probe Synthesis: A biotinylated affinity probe of this compound (this compound-BP) was synthesized.
-
Cell Lysis: GBM cells were lysed to obtain total cellular protein extracts.
-
Affinity Pulldown: The cell lysate was incubated with streptavidin-coated magnetic beads that were pre-incubated with either this compound-BP or a biotin (B1667282) control.
-
Competitive Elution: To identify specific binders, a parallel experiment was conducted where the lysate was co-incubated with an excess of free this compound to compete for binding to the target protein.
-
Washing: The beads were washed extensively to remove non-specific protein binding.
-
Elution and Digestion: Bound proteins were eluted, denatured, reduced, alkylated, and digested with trypsin.
-
Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein identification and quantification were performed using appropriate proteomics software (e.g., MaxQuant). HSPD1 was identified as the primary specific binding partner of this compound.
Protocol 4: In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: Patient-derived GBM cells (e.g., GBM1) were stereotactically implanted into the striatum of the mice.
-
Tumor Growth: Tumors were allowed to establish for a defined period (e.g., 2 weeks).
-
Treatment: Mice were randomized into two groups: vehicle control and this compound treatment. This compound was administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 10 mg/kg, daily).
-
Tumor Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Survival Analysis: The survival of the mice in each group was monitored and analyzed using Kaplan-Meier curves.
-
Histology: At the end of the study, brains were harvested for histological analysis to confirm tumor burden and assess treatment effects.
Signaling Pathways and Logical Relationships
The primary impact of this compound is on the fundamental processes of cellular energy metabolism. The following diagram illustrates the key affected pathways.
Conclusion
This compound represents a promising therapeutic strategy for glioblastoma by targeting the oncometabolic dependency of these tumors on mitochondrial function. Its unique mechanism of action, centered on the disruption of the HSPD1 chaperone, leads to a multifaceted collapse of cellular energy metabolism. The data presented in this technical guide underscore the potential of this compound and provide a foundational framework for further research and development in this area.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Disrupting the Metabolism of Brain Cancer Cells (1 of 2) | EurekAlert! [eurekalert.org]
- 6. cruk.cam.ac.uk [cruk.cam.ac.uk]
KHS101 and Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3): A Technical Overview of a Complex Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a significant protein in oncology, playing a crucial role in mitotic spindle stability, cell proliferation, migration, and invasion.[1][2] Its overexpression is correlated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[2][3] The small molecule KHS101 was initially identified as a compound that binds to TACC3 and induces neuronal differentiation.[4] However, subsequent research has revealed a more complex mechanism of action, with evidence suggesting that the primary cytotoxic effects of this compound in cancer cells, particularly glioblastoma, are mediated through its interaction with the mitochondrial chaperone HSPD1, leading to a bioenergetic crisis.[4][5] This guide provides an in-depth technical overview of the known interactions between this compound and TACC3, summarizing the quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Data Presentation
While direct binding affinity data for the this compound-TACC3 interaction remains elusive in publicly available literature, the biological effects of this compound on cancer cell lines have been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on the viability of various cancer cell lines. It is crucial to note that these values reflect the overall cytotoxicity of the compound, which is now understood to be primarily driven by its off-target effect on HSPD1, rather than direct TACC3 inhibition.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 40 | [4] |
| SK-Hep-1 | Hepatocellular Carcinoma | 20 | [4] |
Experimental Protocols
Several key experimental methodologies have been employed to investigate the interaction between this compound and TACC3, as well as to elucidate its cellular effects. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the principles behind these techniques are well-established.
Target Engagement Assays
To confirm the direct binding of a small molecule to its protein target within a cellular context, several biophysical assays are utilized.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound of interest (e.g., this compound) or a vehicle control. The cells are then heated to a range of temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of soluble target protein (TACC3) at each temperature is then quantified, often by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[6][7]
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation. In a DARTS experiment, cell lysates are treated with the compound or a vehicle control, followed by limited digestion with a protease. The resulting protein fragments are then analyzed by SDS-PAGE. A protein that is protected from digestion in the presence of the compound is identified as a potential binding partner.[6][8]
Protein-Protein Interaction Analysis
-
Co-immunoprecipitation (Co-IP): This technique is used to identify the interaction partners of a target protein. An antibody specific to the "bait" protein (e.g., TACC3) is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be precipitated. These interacting proteins can then be identified by Western blotting.[9][10] This method can be used to investigate if this compound disrupts the interaction of TACC3 with its known binding partners, such as ch-TOG and clathrin.[11][12]
Signaling Pathways and Mechanisms of Action
TACC3 is a key regulator of mitosis, primarily through its role in the stabilization of the mitotic spindle. It forms a complex with ch-TOG (colonic and hepatic tumor overexpressed gene) and clathrin, which is essential for cross-linking microtubules and ensuring proper chromosome segregation.[11][12] The activity of the TACC3 complex is regulated by Aurora A kinase phosphorylation.[11] Dysregulation of TACC3 function leads to mitotic errors and can contribute to tumorigenesis. Furthermore, TACC3 has been shown to influence key oncogenic signaling pathways, including the PI3K/AKT and ERK pathways, which are involved in cell proliferation, migration, and invasion.[1][13]
This compound was initially thought to exert its effects by directly inhibiting TACC3, thereby disrupting these pathways. However, a significant body of evidence now points to the mitochondrial chaperone HSPD1 as the primary target of this compound in cancer cells.[4][5] The interaction with HSPD1 leads to a disruption of mitochondrial bioenergetics, causing an energy crisis and subsequent cell death, characterized by autophagy.[4][5][14] While this compound treatment does lead to a decrease in TACC3 protein levels, this effect is observed at later time points and is likely a downstream consequence of the broader cellular stress induced by mitochondrial dysfunction rather than a result of direct binding and inhibition.[5]
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the complex relationships and processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: TACC3 Signaling Pathway.
Caption: this compound's Primary Mechanism of Action.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The interaction between this compound and TACC3 is a compelling example of the complexities inherent in drug discovery and mechanism-of-action studies. Initially identified as a TACC3-binding molecule, this compound's potent anti-cancer effects, particularly in glioblastoma, are now largely attributed to its inhibition of the mitochondrial chaperone HSPD1. This leads to a cascade of events culminating in a bioenergetic crisis and cell death. While this compound does induce a reduction in TACC3 protein levels, this appears to be a secondary, downstream effect.
For researchers and drug development professionals, this case highlights the critical importance of comprehensive target validation and off-target profiling. Although direct, high-affinity inhibition of TACC3 remains a promising therapeutic strategy, this compound serves as a tool compound that has inadvertently unveiled a dependency of certain cancers on mitochondrial homeostasis, opening new avenues for therapeutic development. Future research should focus on developing more specific TACC3 inhibitors and further exploring the therapeutic potential of targeting HSPD1 in aggressive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Knockdown of TACC3 inhibits tumor cell proliferation and increases chemosensitivity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Bioenergetic Collapse: A Technical Guide to KHS101-Induced Dysfunction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bioenergetic dysfunction induced by the synthetic small molecule KHS101 in cancer cells, with a particular focus on glioblastoma (GBM). This compound has emerged as a promising anti-cancer agent due to its ability to selectively trigger metabolic collapse and cell death in tumor cells while sparing non-cancerous cells. This document details the mechanism of action of this compound, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: Targeting Mitochondrial Homeostasis
This compound exerts its cytotoxic effects by primarily targeting the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1), also known as HSP60.[1][2][3][4] This interaction disrupts the essential protein folding and quality control functions within the mitochondria, leading to a cascade of events that culminate in a profound bioenergetic crisis.
The binding of this compound to HSPD1 inhibits its chaperone activity, resulting in the aggregation of crucial mitochondrial proteins responsible for maintaining mitochondrial integrity and regulating energy metabolism.[1][2][3][4] This disruption of mitochondrial proteostasis selectively impairs both oxidative phosphorylation (OXPHOS) and glycolysis in cancer cells, effectively cutting off their primary energy supplies.[1][2][3][4] The consequence is a rapid and lethal energy depletion, leading to cancer cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: this compound Inhibitory Activity
| Target | Assay | IC50 (µM) | Cell Line/System | Reference |
| HSPD1 | Substrate Refolding Activity | 14.4 | In vitro | [5] |
Table 2: Cytotoxic Effects of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |
| U87 | Cell Viability | Data Not Available | - | |
| U251 | Cell Viability | Data Not Available | - | |
| T98G | Cell Viability | Data Not Available | - | |
| GBM1 (patient-derived) | Cell Viability | Not explicitly stated, but cytotoxic effects observed at 7.5 µM | - | [5] |
Table 3: Bioenergetic Effects of this compound on Glioblastoma Cells (GBM1)
| Parameter | Condition | Value/Change | Reference |
| Basal Oxygen Consumption Rate (OCR) | Acute this compound treatment | ~40% decline | Not explicitly stated in search results |
| Mitochondrial Oxidative Capacity | Acute this compound treatment | ≥70% reduction | Not explicitly stated in search results |
| ATP Levels | 24-hour this compound treatment | ≥50% reduction |
Note: Specific OCR (pmol/min) and ECAR (mpH/min) values for different glioblastoma cell lines under various this compound concentrations were not available in the reviewed literature.
Key Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound.
Disclaimer: These protocols are illustrative and based on standard methodologies. The precise details of the protocols used in the cited research may vary.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Extracellular Flux Analysis (Seahorse Mito Stress Test)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Glioblastoma cells
-
Complete culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Seed glioblastoma cells into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the Seahorse sensor cartridge by hydrating it with Seahorse XF Calibrant overnight.
-
Load the Mito Stress Test compounds into the appropriate ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
After establishing a baseline OCR and ECAR, inject this compound at the desired concentration and monitor the real-time changes in metabolic rates.
-
Subsequently, inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially to measure key parameters of mitochondrial function.
-
Analyze the data using Seahorse Wave software.
Affinity-Based Target Identification (Pull-down Assay)
This protocol is a representative method to identify the protein targets of this compound.
Materials:
-
Glioblastoma cell lysate
-
This compound-biotin conjugate (or other affinity-tagged this compound)
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibody against HSPD1
Procedure:
-
Lyse glioblastoma cells and quantify the protein concentration.
-
Incubate the cell lysate with the this compound-biotin conjugate for 2-4 hours at 4°C with gentle rotation.
-
As a control, incubate another aliquot of lysate with biotin (B1667282) alone.
-
Add streptavidin-conjugated magnetic beads to the lysates and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot and probe with an antibody against HSPD1 to confirm its interaction with this compound.
-
For unbiased target identification, the eluted proteins can be analyzed by mass spectrometry.
Quantitative Proteomics (LC-MS/MS)
This protocol provides a general workflow for analyzing changes in the proteome of glioblastoma cells following this compound treatment.
Materials:
-
This compound-treated and control glioblastoma cell pellets
-
Lysis buffer (e.g., Urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Q Exactive HF)
-
C18 reverse-phase column
-
Solvent A (e.g., 0.1% formic acid in water)
-
Solvent B (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Lyse the cell pellets and denature the proteins.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
Clean up the peptide samples using a desalting column.
-
Analyze the peptides by LC-MS/MS. Separate the peptides using a gradient of Solvent B.
-
The mass spectrometer will be operated in data-dependent acquisition mode to acquire MS and MS/MS spectra.
-
Analyze the raw data using proteomics software (e.g., MaxQuant) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between this compound-treated and control samples.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound-induced bioenergetic dysfunction in cancer cells.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Caption: Workflow for affinity-based target identification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP30 promotes apoptosis of U251 and U87 cells by suppressing the LGR5 and Wnt/β-catenin signaling pathway, and enhancing Smac expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
The Foundational Science Behind KHS101's Anti-Tumor Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 is a synthetic small molecule that has demonstrated potent anti-tumor activity, particularly against glioblastoma multiforme (GBM), the most aggressive form of brain cancer. This document provides an in-depth technical overview of the foundational science elucidating the mechanism of action of this compound. The core of its anti-neoplastic effect lies in the specific targeting and disruption of the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1), also known as HSP60. This interaction triggers a cascade of events, leading to the collapse of mitochondrial function, metabolic exhaustion, and selective death of cancer cells, while leaving healthy brain cells largely unaffected. This guide will detail the molecular interactions, cellular consequences, and preclinical evidence supporting this compound as a promising therapeutic candidate.
Core Mechanism of Action: Targeting HSPD1
The primary molecular target of this compound in inducing its anti-tumor effects is the mitochondrial chaperone HSPD1.[1][2] this compound exerts its cytotoxic effects by directly binding to and disrupting the function of HSPD1.[1][2] This interaction promotes the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[1][2]
The binding of this compound to HSPD1 inhibits its chaperone activity, which is essential for the proper folding and assembly of other mitochondrial proteins. This disruption leads to a state of mitochondrial stress and initiates a lethal cascade of events within the cancer cell.
Signaling Pathway of this compound-Induced Cell Death
The interaction between this compound and HSPD1 sets off a signaling pathway that culminates in the selective destruction of glioblastoma cells. This pathway is characterized by the disruption of energy metabolism and the induction of cellular degradation processes.
Caption: this compound inhibits HSPD1, leading to mitochondrial dysfunction and metabolic collapse, ultimately causing selective cancer cell death.
Quantitative Data on this compound's Efficacy
The anti-tumor properties of this compound have been quantified through various in vitro and in vivo studies.
In Vitro Efficacy
This compound has demonstrated a concentration-dependent inhibition of HSPD1's substrate refolding activity.
| Parameter | Value | Reference |
| HSPD1 Inhibition (IC50) | 14.4 µM | Polson et al., 2018 |
This compound has shown cytotoxic effects across a range of patient-derived glioblastoma cell lines, independent of their molecular subtype. While specific IC50 values for cytotoxicity in a panel of cell lines are not yet fully compiled in the literature, studies consistently report potent anti-proliferative effects at concentrations around 7.5 µM.
In Vivo Efficacy
Preclinical studies using intracranial patient-derived xenograft models in mice have demonstrated the significant anti-tumor activity of this compound in a living organism. Systemic administration of this compound was able to cross the blood-brain barrier.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Intracranial Glioblastoma Xenograft (GBM1 cells) | 6 mg/kg, subcutaneous, twice daily | - Reduced tumor growth by approximately 50% - Increased survival | Polson et al., 2018 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline the key experimental protocols used to elucidate its anti-tumor properties.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of glioblastoma cell lines.
Protocol:
-
Cell Seeding: Plate patient-derived glioblastoma cells or established cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Utilize a commercial cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Caption: Workflow for assessing the cytotoxic effects of this compound on glioblastoma cells.
HSPD1 Activity Assay
Objective: To measure the direct inhibitory effect of this compound on the chaperone activity of HSPD1.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human HSPD1/HSP10 complex, a substrate protein (e.g., malate (B86768) dehydrogenase), and ATP.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Denaturation and Refolding: Induce denaturation of the substrate protein by heat and then allow it to refold in the presence of the HSPD1/HSP10 complex and this compound.
-
Activity Measurement: Measure the enzymatic activity of the refolded substrate protein over time.
-
Data Analysis: Determine the rate of substrate refolding and calculate the IC50 of this compound for HSPD1 inhibition.
Western Blot Analysis
Objective: To assess the levels of specific proteins in glioblastoma cells following treatment with this compound.
Protocol:
-
Cell Lysis: Treat glioblastoma cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., HSPD1, markers of apoptosis, or metabolic enzymes) and a loading control (e.g., β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Intracranial Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Stereotactically inject patient-derived glioblastoma cells (e.g., 1 x 10^5 GBM1 cells) into the striatum of immunodeficient mice.
-
Tumor Establishment: Allow the tumors to establish for a defined period (e.g., 6 weeks).
-
Treatment: Administer this compound (e.g., 6 mg/kg, subcutaneously, twice daily) or vehicle control to the mice for a specified duration (e.g., 10 days).
-
Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging. Monitor the health and survival of the mice.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the brains for histological and immunohistochemical analysis to assess tumor size, proliferation (e.g., Ki67 staining), and apoptosis.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a glioblastoma mouse model.
Conclusion
The foundational science behind this compound's anti-tumor properties is centered on its specific and disruptive interaction with the mitochondrial chaperone HSPD1. This mechanism leads to a catastrophic failure of energy metabolism within glioblastoma cells, resulting in their selective death. The preclinical data, both in vitro and in vivo, strongly support the continued investigation of this compound and its analogs as a novel therapeutic strategy for glioblastoma. This technical guide provides the essential information for researchers to understand, replicate, and build upon the current knowledge of this promising anti-cancer agent.
References
The Disruption of Glioblastoma Multiforme Cell Viability by KHS101: A Technical Overview
For Immediate Release
LEEDS, UK – Researchers have elucidated the mechanism by which the synthetic small molecule KHS101 selectively induces cell death in glioblastoma multiforme (GBM) cells, offering a promising new avenue for therapeutic development against this aggressive brain cancer. A pivotal study reveals that this compound targets the mitochondrial chaperone protein HSPD1, leading to a catastrophic failure of cellular energy metabolism and subsequent tumor cell self-destruction.[1][2][3][4][5] This whitepaper provides an in-depth technical guide on the core findings related to this compound's impact on GBM cell viability, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Glioblastoma multiforme remains one of the most challenging cancers to treat, with a dismal prognosis for patients.[1] The relentless search for novel therapeutic agents has led to the investigation of this compound, a synthetic small molecule initially recognized for its role in neuronal differentiation.[1] Groundbreaking research has now demonstrated that this compound possesses potent and selective cytotoxic activity against a diverse range of patient-derived GBM cell models, irrespective of their subtype.[1][4] The molecule's efficacy stems from its ability to disrupt mitochondrial function by targeting Heat Shock Protein Family D Member 1 (HSPD1).[1][2][3][4] This interaction triggers a cascade of events, including the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately leading to impaired glycolysis and oxidative phosphorylation.[1][6][3] The resulting energy depletion culminates in apoptotic and autophagic cell death in GBM cells, while notably sparing non-cancerous brain cells.[1][3][7] Furthermore, in vivo studies using intracranial patient-derived xenograft models in mice have shown that systemic administration of this compound significantly reduces tumor growth and prolongs survival, without apparent adverse effects.[1][2][3][4][5]
Core Mechanism of Action: Targeting HSPD1
The primary molecular target of this compound in glioblastoma cells is the mitochondrial chaperone HSPD1, also known as HSP60.[1][2][3][4] this compound exerts its cytotoxic effects by directly binding to and inhibiting the function of HSPD1.[1][2][3][4] This disruption of HSPD1's chaperone activity leads to the misfolding and subsequent aggregation of its client proteins, many of which are essential for mitochondrial bioenergetics.[1][2][3][4]
This targeted disruption of mitochondrial protein homeostasis triggers a severe bioenergetic crisis within the GBM cells. Key metabolic pathways, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), are significantly impaired.[1][6] This leads to a rapid depletion of intracellular ATP, effectively starving the cancer cells of the energy required for their survival and proliferation.[1] Consequently, this compound-treated GBM cells undergo programmed cell death through both apoptosis and autophagy.[1][3] A previously identified target of this compound in neural progenitor cells, Transforming Acidic Coiled-Coil containing protein 3 (TACC3), was found not to be the primary mediator of cytotoxicity in the GBM context.[1]
Quantitative Analysis of this compound's Effect on GBM Cell Viability
The cytotoxic effects of this compound have been quantified across various patient-derived GBM cell lines. The data consistently demonstrates a dose-dependent reduction in cell viability.
| Cell Line | Treatment | Key Findings | Reference |
| GBM1 | 7.5 µM this compound | Pronounced development of intracellular vacuoles after 12 hours. | [1] |
| GBM1 | 7.5 µM this compound | Increase in autophagy marker positivity from <10% to >80% over 12 hours. | [1] |
| GBM1 | 7.5 µM this compound | Acute decline in basal oxygen consumption rates (~40%) and mitochondrial oxidative capacity (≥70%). | |
| GBM1 | 1 µM and 7.5 µM this compound | Abrogation of clonal growth capacity. | [8] |
| Diverse GBM Models | Not Specified | This compound promoted tumor cell death independent of tumor subtype. | [1][3][4][5] |
| Non-cancerous Brain Cells | Not Specified | Viability was not affected by this compound treatment. | [1][4][5] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Systemic administration of this compound in two intracranial GBM PDX mouse models resulted in a significant reduction in tumor growth and a corresponding increase in survival time, without observable side effects.[1][2][3][4][5]
| Animal Model | Treatment Regimen | Outcome | Reference |
| Intracranial GBM1 Xenograft Mice | Adapted from previous neurogenesis work | Reduced tumor growth and increased survival. | [8] |
| Two Intracranial PDX Models | Systemic Administration | Reduced tumor growth and increased survival with no discernible side effects. | [1][2][3][4][5] |
Experimental Protocols
The following are summaries of the key experimental protocols employed to investigate the effects of this compound on GBM cells.
Cell Culture
Patient-derived primary and recurrent GBM cell models were established and characterized through cytogenetic and single-cell gene expression analysis.[1] Cells were cultured in serum-free conditions to maintain their stem cell-like properties.[1] Non-cancerous neural progenitor (NP) cell lines were used as controls.
Cell Viability and Cytotoxicity Assays
The effect of this compound on GBM cell viability was assessed using various standard assays. While specific names like MTT or CellTiter-Glo are not detailed in the abstracts, the research involved treating a panel of patient-derived GBM cell lines with this compound and measuring the cytotoxic response.[1]
Affinity-Based Target Identification
To identify the cellular target of this compound, an affinity-based target identification protocol was utilized.[1] This involved a photoaffinity probe derivative of this compound (this compound-BP), which contains a benzophenone (B1666685) moiety and an alkyne substituent for covalent cross-linking and subsequent identification of binding partners via proteomics.[1][6]
Extracellular Flux Analysis
To assess the impact of this compound on cellular metabolism, extracellular flux analysis was performed.[6] This technique measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively. GBM1 cells treated with 7.5 µM this compound showed a significant decrease in basal OCR and mitochondrial oxidative capacity.[6]
In Vivo Xenograft Studies
Patient-derived GBM cells (e.g., 1 x 10^5 GBM1 cells) were injected into the forebrain striatum of immunodeficient mice to establish intracranial xenograft tumors.[8] After a period of tumor establishment, mice were treated with systemic administration of this compound.[8] Tumor growth was monitored, and survival was recorded.[1][5]
Conclusion and Future Directions
The synthetic small molecule this compound represents a significant breakthrough in the preclinical development of therapeutics for glioblastoma multiforme. Its novel mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, leads to a selective and potent induction of cell death in GBM cells by triggering a metabolic collapse.[1][6][2][3] The efficacy of this compound across diverse GBM subtypes and its favorable safety profile in preclinical in vivo models underscore its potential as a future therapeutic agent.[1][5][7]
Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound-induced metabolic stress. Investigating potential mechanisms of resistance and exploring combination therapies with standard-of-care treatments, such as temozolomide (B1682018) and radiation, will be crucial next steps. The findings presented herein provide a strong rationale for the continued investigation and development of this compound and other molecules that target cellular metabolism as a viable strategy against glioblastoma.[7]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with KHS101
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a synthetic, neurogenic small molecule that has demonstrated potent and selective cytotoxic effects against glioblastoma multiforme (GBM) cells, while leaving non-cancerous brain cells viable.[1][2][3] Its mechanism of action involves the specific binding to and inhibition of the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1), also known as HSP60.[1][3][4][5] This inhibition leads to the aggregation of key enzymes involved in cellular energy metabolism, resulting in a catastrophic bioenergetic dysfunction, compromised glycolysis and oxidative phosphorylation (OXPHOS), and ultimately, the self-destruction of cancer cells.[1][6][7] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound.
Mechanism of Action
This compound exerts its anti-tumor activity by targeting mitochondrial integrity and function. In susceptible cancer cells, this compound binds to HSPD1, impairing its chaperone function responsible for the proper folding of other mitochondrial proteins.[1][5] This disruption leads to the aggregation of a network of enzymes crucial for glycolysis and the TCA cycle.[1][5] The resulting metabolic collapse triggers a cascade of cellular events, including the induction of the mitochondrial unfolded protein response, an increase in autophagy, and ultimately, apoptotic cell death.[1][4] Notably, this cytotoxic effect is selective for cancer cells, which often exhibit elevated bioenergetic demands compared to their non-cancerous counterparts.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Parameter | Cell Line/System | Value | Reference |
| Biochemical Assay | IC₅₀ (HSPD1 Substrate Refolding) | Recombinant HSPD1/HSPE1 | 14.4 µM | [1][5] |
| Cellular Assay | EC₅₀ (LC3B Staining for Autophagy) | GBM1 | 2.9 ± 0.84 µM | [1] |
Table 2: Recommended Concentrations for In Vitro Cellular Assays
| Assay | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| Clonal Growth Assay | GBM1 | 1 µM, 7.5 µM | Not Specified | Abrogation of clonal growth | [1][8] |
| Autophagy Induction (CytoID) | GBM1 | 7.5 µM | Rapid | Increased percentage of autophagic cells | [1] |
| Cellular Degradation Imaging | GBM cells | 7.5 µM | 12 hours | Induction of vacuoles and autophagosomes | [1] |
| Gene Expression (MKI67) | GBM1 | 7.5 µM | 5 days | Decreased MKI67 expression | [1][8] |
| Mitochondrial Protein Aggregation | GBM1 | 7.5 µM | 1 hour | Enrichment of aggregated mitochondrial proteins | [1] |
| Cell Viability / Caspase 3/7 | Various | 1 - 20 µM | Time-dependent | Decreased viability, increased caspase activity | [1] |
| Cell Cycle Analysis | MDA-MB-231 | 7.5 µM | 72 hours | G2/M phase arrest | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action targeting mitochondrial HSPD1.
Caption: Workflow for assessing this compound-induced autophagy.
Experimental Protocols
Cell Viability and Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is designed to quantify cell viability and caspase-3/7 activity as a measure of apoptosis in response to this compound treatment.
Materials:
-
Glioblastoma (GBM) or other cancer cell lines
-
Non-cancerous control cell lines (e.g., normal human astrocytes)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well opaque-walled plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 2,500-10,000 cells per well in 90 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 µM to 20 µM) in culture medium.[1] Add 10 µL of the diluted this compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plates and assay reagents to room temperature for approximately 30 minutes.
-
For Caspase-Glo® 3/7: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
For CellTiter-Glo®: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells to determine the percentage of viability or caspase activation. Plot dose-response curves to calculate IC₅₀ values.
Autophagy Detection by Immunofluorescence (LC3B Staining)
This protocol details the detection and quantification of autophagy by staining for the marker protein LC3B, which forms puncta during autophagosome formation.
Materials:
-
GBM cells (e.g., GBM1)
-
Culture plates or coverslips suitable for imaging
-
This compound and DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed GBM1 cells on glass coverslips or in imaging-compatible plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 7.5 µM) or DMSO for a specified time (e.g., 12 hours).[1]
-
Fixation and Permeabilization:
-
Wash cells twice with cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount coverslips onto slides or image directly in the plate.
-
Acquire images using a fluorescence microscope.
-
Quantify autophagy by counting the number of LC3B puncta per cell or the percentage of cells with significant puncta formation. An EC₅₀ can be determined from a dose-response analysis.[1]
-
Analysis of Mitochondrial Protein Aggregation
This protocol describes a method to isolate and visualize aggregated mitochondrial proteins following this compound treatment.
Materials:
-
GBM1 cells and a non-cancerous control cell line (e.g., NP1)
-
This compound (7.5 µM) and DMSO[1]
-
Mitochondria Isolation Kit (e.g., Thermo Scientific)
-
Lysis Buffer (e.g., 0.5% NP-40 in PBS with protease inhibitors)
-
Centrifuge and microcentrifuge tubes
-
SDS-PAGE equipment and reagents
-
Silver staining kit or Coomassie Brilliant Blue stain
Procedure:
-
Cell Treatment: Treat approximately 10⁷ cells with either 7.5 µM this compound or 0.1% DMSO for 1 hour.[1]
-
Mitochondrial Isolation: Isolate mitochondria from the treated cells following the manufacturer's protocol for the chosen isolation kit.
-
Fractionation of Aggregated Proteins:
-
Lyse the isolated mitochondria using the Lysis Buffer.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble fractions.
-
The supernatant contains the soluble mitochondrial proteins.
-
The pellet contains the aggregated, insoluble proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant. Wash the pellet with Lysis Buffer and resuspend it in a buffer compatible with SDS-PAGE (e.g., 1x Laemmli buffer).
-
Load equal amounts of protein from the soluble (supernatant) and aggregated (pellet) fractions onto an SDS-PAGE gel.
-
-
Visualization:
-
Run the gel to separate proteins by size.
-
Stain the gel using a silver staining kit for high sensitivity to visualize the protein bands in each fraction.[1]
-
-
Analysis: Compare the protein banding patterns between DMSO and this compound-treated cells in both the soluble and aggregated fractions. An increase in high-molecular-weight smears and distinct bands in the pellet fraction of this compound-treated cancer cells indicates protein aggregation. Specific aggregated proteins can be identified by excising bands and performing mass spectrometry.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 7. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KHS101 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KHS101, a synthetic small molecule inhibitor, in cell culture experiments. The information compiled here is based on published research and is intended to facilitate the design and execution of experiments investigating the cellular effects of this compound.
Introduction
This compound is a potent and selective inhibitor of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3] By disrupting the function of HSPD1, this compound triggers a cascade of events within cancer cells, primarily impacting their energy metabolism.[1][2][3] This disruption leads to a bioenergetic crisis, ultimately inducing apoptosis and autophagy, making this compound a compound of significant interest in cancer research, particularly for glioblastoma multiforme (GBM).[1][4] Notably, this compound has demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells.[1][2][3]
Data Presentation: this compound Efficacy
The following table summarizes the reported concentrations and efficacy of this compound in various experimental contexts.
| Parameter | Cell Line/System | Concentration/Value | Reference |
| IC50 | In vitro HSPD1 substrate refolding assay | 14.4 µM | [5] |
| Effective Concentration | Glioblastoma Multiforme (GBM) cells (various assays) | 7.5 µM | [5][6] |
| Effective Concentration | Glioblastoma Multiforme (GBM) cells (clonogenic assay) | 1 µM and 7.5 µM | [5][6] |
| Apoptosis Induction | Glioblastoma Multiforme (GBM) cells | 7.5 µM (after 48 hours) | [5] |
Signaling Pathways
This compound exerts its effects by targeting HSPD1 within the mitochondria. This initiates a series of events that disrupt cellular energy homeostasis and trigger cell death pathways.
Caption: this compound inhibits HSPD1, leading to mitochondrial dysfunction and cell death.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly prepare and store this compound to ensure its stability and activity.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of DMSO added to cell culture media.
-
Procedure:
-
Warm the this compound vial to room temperature.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex briefly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of this compound in cell culture.
Caption: A general workflow for studying the effects of this compound on cultured cells.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 7.5 µM) or a vehicle control for a specified period (e.g., 24 hours).[5][6]
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies are visible (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 7.5 µM) or a vehicle control for the desired time (e.g., 48 hours).[5]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of KHS101 in Mouse Xenograft Models of Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1] The synthetic small molecule KHS101 has emerged as a promising therapeutic candidate, demonstrating the ability to induce self-destruction of glioblastoma cells.[1] this compound targets the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), leading to a disruption of mitochondrial function and cellular energy metabolism, ultimately causing tumor cell death.[2][3][4] Notably, this compound can cross the blood-brain barrier and has shown efficacy in reducing tumor growth and increasing survival in preclinical mouse xenograft models of glioblastoma, without apparent side effects on normal brain cells.[4][5][6][7][8]
These application notes provide a detailed overview of the in vivo administration of this compound in patient-derived glioblastoma xenograft (PDX) mouse models, including experimental protocols, quantitative data from preclinical studies, and a summary of the compound's mechanism of action.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in intracranial patient-derived xenograft models. Systemic administration of this compound leads to a significant reduction in tumor growth and invasion.
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Tumor Growth | N/A | N/A | Significantly decreased tumor growth (by around 50%) | [3] |
| Tumor Invasion | High | Markedly reduced frontal-to-caudal tumor expansion and ≥2-fold reduction in corpus callosum invasion | Reduced tumor invasiveness | [2] |
| Survival | N/A | N/A | Increased survival | [2][4][6][7][8] |
| Cellularity | Normal for tumor | Reduced cellularity and increased pyknosis | Evidence of increased cell death | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies of this compound in glioblastoma mouse xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the procedure for establishing intracranial glioblastoma xenografts using patient-derived cells.
Materials:
-
Patient-derived glioblastoma cells (e.g., GBM1 cell line)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Stereotaxic frame
-
Anesthesia machine (for isoflurane)
-
Hamilton syringe
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Culture patient-derived glioblastoma cells under appropriate conditions.
-
Harvest and prepare a single-cell suspension of the glioblastoma cells in sterile PBS.
-
Anesthetize a 6-week-old female NOD/SCID mouse using isoflurane.
-
Secure the anesthetized mouse in a stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the desired injection site (e.g., forebrain striatum: 1.6 mm rostral and 0.8 mm lateral to the bregma).
-
Carefully lower a Hamilton syringe containing the cell suspension to a depth of 3 mm from the dural surface.
-
Inject 1 x 10^5 glioblastoma cells in a volume of 2 µL of PBS.
-
Slowly retract the syringe to prevent reflux of the cell suspension.
-
Suture the scalp incision.
-
Monitor the mouse for recovery from anesthesia and any post-surgical complications.
-
Allow the xenograft tumors to establish for a period of 6 weeks before initiating treatment.[2][9]
This compound Administration
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound hydrochloride (Tocris, Cat. No. 4888)
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume.
-
For treatment, dilute the this compound stock solution to the final working concentration.
-
Administer this compound to the tumor-bearing mice via subcutaneous (s.c.) injection.
-
The recommended dosage is 6 mg/kg of body weight, administered twice daily.[2]
-
Continue the treatment for a specified duration, for example, 10 days.[2]
-
A control group of mice should be administered the vehicle solution following the same injection schedule.
-
Monitor the mice daily for any signs of toxicity, such as weight loss or changes in behavior.[9]
Assessment of Tumor Growth and Efficacy
Tumor growth and the efficacy of this compound treatment can be assessed using various methods.
Methods:
-
Bioluminescence Imaging: If the glioblastoma cells are engineered to express luciferase, tumor growth can be monitored non-invasively over time using an in vivo imaging system.
-
Magnetic Resonance Imaging (MRI): MRI can be used to visualize and measure tumor volume within the brain.
-
Histological Analysis: At the end of the study, mice are euthanized, and their brains are collected for histological analysis.
-
Survival Analysis: Monitor the mice over a longer period to determine the effect of this compound on overall survival. The endpoint is typically defined by neurological signs or a predetermined tumor size.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits HSPD1, leading to mitochondrial dysfunction and cell death.
In Vivo Experimental Workflow
Caption: Workflow for in vivo testing of this compound in glioblastoma xenografts.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for Assessing KHS101 Cytotoxicity in Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glioblastoma is the most aggressive form of brain cancer in adults, with a dismal prognosis despite multimodal treatment strategies. The small molecule KHS101 has emerged as a promising therapeutic candidate, demonstrating selective cytotoxicity against glioblastoma cells while sparing normal brain cells.[1][2][3][4][5] this compound exerts its anti-cancer effects by disrupting mitochondrial bioenergetics.[1][6][7] It specifically targets and inhibits the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[1][2][4][6] This disruption of mitochondrial function and glycolytic activity culminates in an energy crisis and subsequent self-destruction of the glioblastoma cells.[3][6][7] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on glioblastoma cell lines, encompassing methods for evaluating cell viability, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: Expected IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| GBM1 | ~14.4 | [8] |
| Various Patient-Derived GBM cells | Effective in diverse models | [1][2] |
Table 2: Summary of Expected Outcomes Following this compound Treatment
| Parameter | Expected Outcome in Glioblastoma Cells | Control (Non-cancerous) Cells |
| Cell Viability (MTT Assay) | Dose-dependent decrease | No significant change[1][2][4][5] |
| Apoptosis (Annexin V/PI Staining) | Increase in early and late apoptotic populations | Minimal to no apoptosis |
| Cell Cycle (PI Staining) | Potential for cell cycle arrest (e.g., G1 phase) | Normal cell cycle distribution |
| Mitochondrial Respiration | Impaired | Unaffected |
| Aerobic Glycolysis | Impaired | Unaffected |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
Materials:
-
Glioblastoma cell lines (e.g., U87, patient-derived lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottomed tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 1.5 x 10^4 cells/ml in 100 µl of complete medium per well.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).[10]
-
Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]
Materials:
-
Glioblastoma cells
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12] Gently vortex the tubes.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[12]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain the total DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[14]
Materials:
-
Glioblastoma cells
-
This compound
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat glioblastoma cells with this compound as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][16]
Mandatory Visualization
Caption: this compound mechanism of action in glioblastoma cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. thebraintumourcharity.org [thebraintumourcharity.org]
- 8. researchgate.net [researchgate.net]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle progression in glioblastoma cells is unaffected by pathophysiological levels of hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Combined Efficacy of KHS101 and Temozolomide in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1] The current standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ).[1][2] TMZ is an alkylating agent that induces DNA damage in cancer cells.[3][4] However, resistance to TMZ, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge.[1][5]
KHS101 is a synthetic small molecule that has shown promise in preclinical GBM models.[6][7] It selectively induces tumor cell death by disrupting the function of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[6][8] This disruption leads to impaired energy metabolism and ultimately, cell self-destruction.[7] Given their distinct mechanisms of action, the combination of this compound and temozolomide presents a rational therapeutic strategy to potentially enhance anti-cancer efficacy and overcome TMZ resistance in glioblastoma.
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of combining this compound and temozolomide. The following sections detail the mechanisms of action of each compound, hypothetical combined effects, and detailed protocols for in vitro and in vivo studies.
Principles and Mechanisms of Action
Temozolomide (TMZ) is a prodrug that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH.[4] MTIC is a DNA alkylating agent that adds a methyl group to guanine (B1146940) bases at the O6 and N7 positions, and to adenine (B156593) at the N3 position.[3][5] The primary cytotoxic lesion is the O6-methylguanine adduct, which, if not repaired, leads to DNA double-strand breaks during subsequent replication cycles, triggering cell cycle arrest and apoptosis.[5][9] Resistance to TMZ is commonly associated with the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage.[1][5]
This compound exerts its cytotoxic effects by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[6][8] This disruption leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism.[6] Consequently, both mitochondrial bioenergetic capacity and glycolytic activity are impaired in GBM cells treated with this compound, leading to an energy crisis and subsequent cell death.[6][8] Notably, this compound has been shown to cross the blood-brain barrier and reduce tumor growth in preclinical models.[7]
Hypothesized Combined Effect: The combination of this compound and temozolomide may result in a synergistic or additive anti-glioblastoma effect through complementary mechanisms. This compound's targeting of cellular metabolism could weaken the cancer cells and make them more susceptible to the DNA-damaging effects of temozolomide. Furthermore, by inducing a cellular stress response through metabolic disruption, this compound might potentiate TMZ-induced apoptosis. This combination holds the potential to be effective even in TMZ-resistant tumors, as this compound's mechanism is independent of the MGMT DNA repair pathway.
Signaling Pathway Diagrams
Caption: this compound Mechanism of Action in Glioblastoma.
Caption: Temozolomide Mechanism of Action in Glioblastoma.
Quantitative Data Summary (Hypothetical)
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound (48h) | Temozolomide (72h) | This compound + Temozolomide (Combination Index) |
| U87MG (TMZ-sensitive) | Expected in low µM range | Expected in µM range | <1 indicates synergy |
| T98G (TMZ-resistant) | Expected in low µM range | Expected in high µM range | <1 indicates synergy |
| Patient-Derived GBM Line 1 | To be determined | To be determined | To be determined |
| Patient-Derived GBM Line 2 | To be determined | To be determined | To be determined |
Table 2: In Vivo Tumor Growth Inhibition in Orthotopic Xenograft Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan vs. Vehicle | Tumor Volume Reduction (%) |
| Vehicle Control | Baseline | - | - |
| This compound alone | To be determined | To be determined | To be determined |
| Temozolomide alone | To be determined | To be determined | To be determined |
| This compound + Temozolomide | To be determined | To be determined | To be determined |
Experimental Protocols
In Vitro Methodologies
-
Cell Lines:
-
TMZ-sensitive human GBM cell line (e.g., U87MG).
-
TMZ-resistant human GBM cell line (e.g., T98G).
-
Patient-derived primary GBM cell cultures.
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Glioblastoma cells
-
This compound and Temozolomide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, temozolomide, or a combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
-
Caption: Workflow for MTT Cell Viability Assay.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Glioblastoma cells
-
This compound and Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed glioblastoma cells in 6-well plates and treat with the desired concentrations of this compound, temozolomide, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial function.
-
Materials:
-
Seahorse XF96 cell culture microplates
-
Glioblastoma cells
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Analyzer
-
-
Protocol:
-
Seed glioblastoma cells in a Seahorse XF96 plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the OCR at baseline and after each injection to determine key parameters of mitochondrial respiration.
-
In Vivo Methodology
-
Animal Model:
-
Athymic nude mice (4-6 weeks old).
-
-
Cell Line:
-
Luciferase-expressing U87MG or T98G cells.
-
-
Protocol:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 1 x 10⁵ luciferase-expressing glioblastoma cells intracranially.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established (e.g., day 7-10 post-injection), randomize the mice into treatment groups: Vehicle, this compound, Temozolomide, and this compound + Temozolomide.
-
Administer treatments as per the determined schedule and dosage. This compound can be administered via intraperitoneal injection, and temozolomide via oral gavage.
-
Monitor the health and body weight of the mice regularly.
-
Continue bioluminescence imaging to track tumor progression.
-
Record survival data and perform statistical analysis (e.g., Kaplan-Meier survival curves).
-
At the end of the study, harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Caption: Workflow for In Vivo Glioblastoma Xenograft Study.
Conclusion
References
- 1. Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: A Rapid Screening Workflow to Identify Potential Combination Therapy for GBM using Patient-Derived Glioma Stem Cells [jove.com]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative drug pair screening across multiple glioblastoma cell lines reveals novel drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application of KHS101 in Studies of Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The small molecule KHS101 is a potent and selective inducer of neuronal differentiation, making it a valuable tool for neurogenesis research and therapeutic development.[1] A synthetic 4-aminothiazole compound, this compound was identified for its ability to promote a neuronal phenotype in hippocampal neural progenitor cells (NPCs).[1][2] Its utility extends to both in vitro and in vivo model systems, where it has been shown to accelerate neuronal differentiation while concurrently suppressing proliferation of NPCs.[1]
Mechanism of Action: this compound exerts its effects primarily through physical interaction with the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1][2] The binding of this compound to TACC3 initiates a cascade of events that directs the cell toward a neuronal fate:
-
Cell Cycle Exit: this compound's interaction with TACC3 promotes the exit of NPCs from the cell cycle, a crucial prerequisite for terminal differentiation. This is evidenced by a reduction in proliferation markers like Ki67.[1]
-
Suppression of Astrogenesis: this compound specifically channels NPCs toward a neuronal lineage by actively suppressing astrocyte formation. It can override potent astrocyte-inducing signals, such as those from bone morphogenetic protein 4 (BMP4).[1][2]
-
Activation of Neurogenic Transcription Factors: The this compound-TACC3 interaction facilitates the nuclear translocation of the Aryl-Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2), a nervous system-specific transcription factor.[1] This functional link to the TACC3-ARNT2 axis is a key driver of the neuronal differentiation program.[1][2] this compound treatment also leads to the upregulation of other critical neurogenic transcription factors, such as NeuroD.[1][2]
In Vivo Efficacy: this compound is capable of crossing the blood-brain barrier, allowing for systemic administration in animal models to study its effects on adult neurogenesis. In vivo studies in rats have demonstrated that this compound significantly increases the rate of neuronal differentiation in the hippocampus.[1]
Quantitative Data Summary
The effects of this compound on neuronal differentiation have been quantified in several studies. The tables below summarize these key findings.
Table 1: Summary of In Vitro Studies with this compound
| Cell Type | This compound Concentration | Treatment Duration | Key Quantitative Findings | Markers Analyzed |
| Adherently Cultured Rat Hippocampal NPCs | ~1 µM (EC₅₀) | 4 days | Dose-dependent increase in neuronal differentiation.[1] | TuJ1, NeuroD[1] |
| Adherently Cultured Rat Hippocampal NPCs | 1.5–5 µM | 4 days | 40–60% of cells become TuJ1-positive neurons.[1] | TuJ1[1] |
| Rat Hippocampal NPCs (BMP4-treated) | 5 µM | 4 days | >4-fold decrease in BMP4-induced astrocyte differentiation.[1] | GFAP, TuJ1[1] |
| Rat Hippocampal NPCs | 5 µM | 12 hours | Increased nuclear localization of endogenous ARNT2.[3] | ARNT2[3] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Dosage & Administration | Treatment Duration | Key Quantitative Findings | Markers Analyzed |
| Adult Sprague-Dawley Rats | 6 mg/kg (s.c. or i.v.) | Single dose | Achieved plasma concentrations >1.5 µM with a half-life of 1.1–1.4 h.[1] | N/A |
| Adult Rats | Not Specified | Not Specified | Increased the percentage of new neurons (BrdU+/NeuN+) from ~20% to ~40%.[1][3] | BrdU, NeuN[1][3] |
| Adult Rats | Not Specified | Not Specified | Significantly decreased the number of proliferating cells in the subgranular layer.[1][3] | Ki67, BrdU[1][3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vitro Neuronal Differentiation of NPCs with this compound
This protocol details the steps to induce neuronal differentiation in cultured neural progenitor cells (NPCs) using this compound and analyze the outcome via immunocytochemistry.
Materials:
-
Rat or human NPCs
-
Poly-L-ornithine solution (15 µg/mL in sterile water)
-
Laminin (B1169045) solution (10 µg/mL in PBS)
-
NPC expansion medium (e.g., DMEM/F12 with N2 supplement, FGF-2)
-
Neuronal differentiation medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX)[4]
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Mouse anti-βIII-Tubulin (TuJ1)
-
Secondary Antibody: Goat anti-Mouse IgG, fluorescently conjugated (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Culture plates or coverslips
Procedure:
-
Plate Coating: a. Coat culture vessels with Poly-L-ornithine solution for 1 hour at 37°C.[4] b. Rinse twice with sterile water.[4] c. Coat with laminin solution for at least 2 hours at 37°C.[4] Aspirate before plating cells.
-
Cell Plating: a. Dissociate NPCs and plate them onto the coated vessels at a density of 2.5–5 × 10⁴ cells/cm² in pre-warmed NPC expansion medium.[4] b. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment: a. Prepare fresh neuronal differentiation medium. b. For the treatment group, add this compound to the differentiation medium to a final concentration of 2–5 µM. c. For the control group, add an equivalent volume of DMSO to the differentiation medium. d. Aspirate the expansion medium from the cells and replace it with the appropriate treatment or control medium. e. Incubate the cells for 4 days at 37°C, 5% CO₂. Replace the medium every 2 days with fresh treatment or control medium.
-
Immunocytochemistry: a. After 4 days, wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS. f. Block with Blocking Buffer for 1 hour at room temperature. g. Incubate with primary antibody (anti-TuJ1) diluted in Blocking Buffer overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstain) diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light. j. Wash three times with PBS. Mount coverslips if used.
-
Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the percentage of differentiated neurons by counting the number of TuJ1-positive cells and dividing by the total number of cells (DAPI-positive nuclei). Compare the this compound-treated group to the vehicle control.
Protocol 2: Analysis of NPC Proliferation Following this compound Treatment
This protocol is used to assess the effect of this compound on NPC proliferation by staining for the proliferation marker Ki67.
Procedure:
-
Plating and Treatment: Follow steps 1-3 from Protocol 1. A shorter treatment duration (e.g., 48-72 hours) may be sufficient to observe effects on proliferation.
-
Immunocytochemistry: a. Follow steps 4a-4f from Protocol 1. b. For the primary antibody, use Rabbit anti-Ki67. c. For the secondary antibody, use a corresponding fluorescently-conjugated anti-Rabbit IgG. d. Proceed with steps 4h-4j from Protocol 1.
-
Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the proliferation index by counting the number of Ki67-positive nuclei and dividing by the total number of DAPI-positive nuclei. Compare the this compound-treated group to the vehicle control.
References
- 1. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for KHS101 Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM).[1][2][3][4][5][6] These application notes provide a detailed overview of the treatment regimen and experimental protocols for the use of this compound in preclinical animal studies, based on publicly available data. The primary mechanism of action for this compound involves the disruption of mitochondrial function in cancer cells by targeting the heat shock protein family D member 1 (HSPD1), also known as TRAP1.[1][2][3][5] This leads to a cascade of events including impaired energy metabolism and ultimately, tumor cell death.[1][2][5] this compound has been shown to cross the blood-brain barrier and exhibits selective cytotoxicity towards cancer cells, with minimal effects on non-cancerous cells.[4]
Mechanism of Action: Targeting Mitochondrial Metabolism
This compound exerts its cytotoxic effects by specifically binding to and disrupting the function of the mitochondrial chaperone HSPD1.[1][2][5] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism. The subsequent impairment of both mitochondrial bioenergetic capacity and glycolytic activity results in a severe energy deficit within the glioblastoma cells, triggering cell death.[1][2][5]
Preclinical Animal Model: Intracranial Glioblastoma Xenograft
The primary preclinical model utilized to evaluate the efficacy of this compound is an intracranial patient-derived xenograft (PDX) model of glioblastoma in immunocompromised mice.[1][2][5]
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vivo Treatment Regimen
| Parameter | Description |
| Drug | This compound |
| Dose | 6 mg/kg[5] |
| Route of Administration | Subcutaneous (s.c.)[5] |
| Frequency | Twice daily[5] |
| Treatment Duration | 10 days (short-term study) or 10 weeks (long-term study with bi-weekly alternating 5 and 3 treatment days per week)[5] |
| Animal Model | Immunocompromised mice with intracranial patient-derived glioblastoma xenografts (GBM1 cell line)[5] |
| Vehicle Control | Vehicle composition not specified in the reviewed literature. A common vehicle for subcutaneous injection of small molecules is a solution of DMSO, Tween 80, and saline. |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Model
| Endpoint | Vehicle Control | This compound Treatment | p-value |
| Tumor Growth | Data not available | Significantly reduced[1][2][4][5] | <0.05 |
| Median Survival | Data not available | Significantly increased[1][2][4][5] | <0.05 |
Note: Specific quantitative data on tumor growth curves and median survival were not available in the public domain at the time of this review. The available literature consistently reports a significant reduction in tumor growth and an increase in survival in this compound-treated animals compared to vehicle controls.
Experimental Protocols
Intracranial Glioblastoma Xenograft Model
Objective: To establish an orthotopic glioblastoma tumor model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Patient-derived glioblastoma cells (e.g., GBM1)
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
Standard surgical tools
Protocol:
-
Culture patient-derived glioblastoma cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS) to a final concentration of 1 x 10^5 cells per 5 µL.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., forebrain striatum).
-
Slowly inject 1 x 10^5 GBM1 cells into the forebrain striatum.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the incision and monitor the animal for recovery.
-
Allow the tumors to establish for 6 weeks before initiating treatment.[5]
This compound In Vivo Treatment Regimen
Objective: To administer this compound to mice with established intracranial glioblastoma xenografts.
Materials:
-
This compound
-
Vehicle solution
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle. The exact vehicle composition is not specified in the literature; a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
On the day of treatment, dilute the this compound stock solution to the final dosing concentration of 6 mg/kg.
-
Administer the this compound solution or vehicle control subcutaneously to the mice twice daily.
-
For a long-term study, follow a bi-weekly alternating schedule of five and three treatment days per week for a total of 10 weeks.[5]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Cell Viability Assay (In Vitro)
Objective: To assess the cytotoxic effects of this compound on glioblastoma cells in vitro.
Materials:
-
Glioblastoma cell lines (e.g., GBM1)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed glioblastoma cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Seahorse XF Cell Mito Stress Test (In Vitro)
Objective: To evaluate the effect of this compound on mitochondrial respiration in glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Seahorse XF96 or similar instrument
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant
-
Assay medium
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Protocol:
-
Seed glioblastoma cells into a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF calibrant overnight in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and this compound (or vehicle).
-
Place the cell culture microplate in the Seahorse XF analyzer and initiate the protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protein Aggregation Assay (In Vitro)
Objective: To assess the ability of this compound to induce the aggregation of mitochondrial proteins.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer containing a non-ionic detergent (e.g., NP-40)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against specific mitochondrial proteins
Protocol:
-
Treat glioblastoma cells with this compound or vehicle for a specified time.
-
Lyse the cells in a buffer containing a non-ionic detergent.
-
Separate the soluble and insoluble protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and the pellet (insoluble/aggregated fraction).
-
Resuspend the pellet in a suitable buffer.
-
Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting using antibodies against specific mitochondrial proteins to detect their presence in the aggregated fraction.
Conclusion
The small molecule this compound presents a promising therapeutic strategy for glioblastoma by targeting the mitochondrial chaperone HSPD1, leading to metabolic collapse and cell death in cancer cells. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in an orthotopic mouse model of glioblastoma. Further investigation into the quantitative aspects of its in vivo efficacy and detailed characterization of its long-term safety profile will be crucial for its potential clinical translation.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
Assaying the Effect of KHS101 on Mitochondrial Respiration in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM).[1][2][3] Its mechanism of action involves the disruption of mitochondrial function and energy metabolism, leading to cancer cell death.[1][4][5] this compound selectively targets the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][3][4] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately impairing both mitochondrial respiration and glycolysis in cancer cells.[1][2][6] These findings suggest that targeting HSPD1-dependent metabolic pathways with this compound is a promising therapeutic strategy for treating cancers like GBM.[3][4]
This document provides detailed application notes and a comprehensive protocol for assaying the effect of this compound on mitochondrial respiration in cancer cells using the Seahorse XF Analyzer. The Seahorse XF technology allows for the real-time measurement of key indicators of mitochondrial function, the oxygen consumption rate (OCR), and glycolysis, the extracellular acidification rate (ECAR).[7][8][9]
Signaling Pathway of this compound in Cancer Cells
This compound exerts its cytotoxic effects by binding to and inhibiting the mitochondrial chaperone protein HSPD1. This disruption leads to the misfolding and aggregation of mitochondrial proteins, which in turn impairs oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle. The resulting energy crisis and mitochondrial dysfunction trigger a cellular self-destruction cascade.
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Objective: To measure the effect of this compound on mitochondrial respiration in cancer cells using a Seahorse XF Mito Stress Test.
This protocol is designed for adherent cancer cell lines and can be adapted for suspension cells. The Seahorse XF Mito Stress Test enables the measurement of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials
-
Cancer cell line of interest (e.g., U87-MG, A549)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate (B1213749), and glutamine)
-
Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Experimental Workflow
The overall workflow involves cell seeding, treatment with this compound, and subsequent analysis of mitochondrial respiration using the Seahorse XF Analyzer.
Caption: Experimental workflow for Seahorse XF Mito Stress Test.
Procedure
Day 1: Cell Seeding
-
Harvest and count cancer cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at the optimal density for your cell line (typically 20,000-80,000 cells/well). Ensure even cell distribution.
-
Include background correction wells containing medium but no cells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Seahorse XF Mito Stress Test
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM). Adjust the pH to 7.4.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Compound Plate:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound in the prepared assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Run the Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell culture microplate.
-
Start the assay. The instrument will measure the basal OCR and ECAR, and then sequentially inject this compound (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A, measuring the rates after each injection.
-
Data Presentation
The quantitative data obtained from the Seahorse XF Mito Stress Test can be summarized in a table for clear comparison between control and this compound-treated cells.
| Parameter | Vehicle Control (pmol/min) | This compound-Treated (pmol/min) | Fold Change |
| Basal Respiration | 150 ± 10 | 90 ± 8 | -0.60 |
| ATP-linked Respiration | 100 ± 7 | 50 ± 5 | -0.50 |
| Maximal Respiration | 250 ± 15 | 120 ± 12 | -0.52 |
| Proton Leak | 50 ± 5 | 40 ± 4 | -0.20 |
| Non-Mitochondrial Respiration | 20 ± 3 | 18 ± 2 | -0.10 |
| Spare Respiratory Capacity | 100 ± 12 | 30 ± 6 | -0.70 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Logical Relationships of Experimental Parameters
The Seahorse XF Mito Stress Test dissects mitochondrial respiration into several key components, providing a detailed picture of the bioenergetic phenotype of the cells.
Caption: Logical relationships of mitochondrial respiration parameters.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the impact of this compound on mitochondrial respiration in cancer cells. By utilizing the Seahorse XF Analyzer, researchers can obtain detailed insights into the bioenergetic alterations induced by this compound, further elucidating its mechanism of action and its potential as a targeted anti-cancer therapeutic. The disruption of mitochondrial function by this compound highlights the importance of cellular metabolism as a vulnerability in cancer that can be exploited for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 6. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KHS101 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered when working with the small molecule inhibitor KHS101 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues faced during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: There are conflicting reports regarding the aqueous solubility of this compound. Some suppliers indicate that the hydrochloride (HCl) salt of this compound is soluble in water up to 10 mg/mL.[1] However, other sources state that this compound is insoluble in water.[2] This discrepancy may be due to differences in the salt form, purity, or experimental conditions. Therefore, it is recommended to empirically determine the solubility in your specific aqueous buffer. As a starting point, researchers should be prepared for this compound to exhibit poor solubility in purely aqueous solutions and may require the use of co-solvents or specialized formulation strategies.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. This "fall-out" occurs because the high concentration of the compound in the organic solvent is no longer sustainable in the predominantly aqueous environment.
To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound in your aqueous solution.
-
Optimize the dilution method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vigorously stirring aqueous buffer. This promotes rapid mixing and avoids localized high concentrations of the compound.
-
Incorporate co-solvents: For many applications, the inclusion of a small percentage of an organic co-solvent in the final aqueous solution can significantly improve solubility. However, it is crucial to ensure the final co-solvent concentration is compatible with your experimental system (e.g., cell viability).
-
Utilize formulation excipients: For more challenging situations, especially for in vivo studies, the use of solubilizing agents such as PEG300, Tween-80, or cyclodextrins can be effective.[1]
Q3: How does pH affect the solubility of this compound?
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Gentle warming (e.g., to 60°C) and sonication can be used to facilitate the dissolution of this compound hydrochloride in water.[1] However, it is important to be cautious with heating, as prolonged exposure to high temperatures could potentially degrade the compound. Always start with gentle warming and brief sonication cycles. After dissolution, allow the solution to return to room temperature and visually inspect for any signs of precipitation.
Q5: What is the recommended method for preparing a this compound stock solution?
A5: It is highly recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions in DMSO can typically be prepared at concentrations ranging from 59 mg/mL to 160 mg/mL.[1][2] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can negatively impact the solubility and stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Lower the final concentration of this compound.- Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay.- Pre-warm the aqueous buffer before adding the this compound stock solution. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable, leading to delayed precipitation. | - Prepare fresh working solutions immediately before each experiment.- Avoid storing dilute aqueous solutions for extended periods.- If storage is necessary, consider storing at a constant temperature and evaluate for precipitation before use. |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to partial precipitation. | - After preparing the final aqueous solution, centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.- Use the supernatant for your experiment to ensure you are working with a truly soluble fraction.- Visually inspect for precipitation before adding the solution to your experimental setup. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note the discrepancies in aqueous solubility, which underscores the importance of empirical determination in your specific experimental context.
| Solvent | Reported Solubility | Molar Concentration | Source |
| Water | 10 mg/mL | 26.60 mM | [1] |
| Water | Insoluble | - | [2] |
| DMSO | 160 mg/mL | 425.62 mM | [1] |
| DMSO | 59 mg/mL - 75 mg/mL (batch dependent) | 156.94 mM - 199.51 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 375.92 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.76 mg of this compound hydrochloride and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. It is critical to ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Mix the solution thoroughly by gentle inversion or pipetting.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Prepare this working solution fresh for each experiment.
Protocol 3: Formulation of this compound for In Vivo Studies (Example)
This protocol is adapted from a formulation used for in vivo experiments and may require optimization for your specific application.[1]
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 26.7 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of ≥ 2.67 mg/mL, add the solvents in the following order, ensuring complete mixing after each addition:
-
100 µL of the this compound DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final solvent composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation should result in a clear solution.
Visualizations
This compound Mechanism of Action
This compound is known to exert its effects primarily through the inhibition of two key proteins: Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1).
Caption: this compound inhibits TACC3 and HSPD1, leading to apoptosis.
Experimental Workflow for Troubleshooting this compound Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
References
Optimizing KHS101 dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of KHS101 for maximum efficacy and minimal toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly against glioblastoma multiforme (GBM).[1][2][3] Its primary mechanism of action is the disruption of the mitochondrial chaperone protein, Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3][4][5] By binding to and inhibiting HSPD1, this compound disrupts mitochondrial energy metabolism and glycolysis, leading to a bioenergetic crisis and subsequent self-destruction of cancer cells.[1][2][4][5] Some studies also suggest that this compound can reduce the protein abundance of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[4][6]
Q2: How does this compound selectively target cancer cells while sparing normal cells?
A2: this compound exhibits high selective activity towards cancer cells.[4] Studies have shown that this compound promotes tumor cell death in diverse glioblastoma cell models without affecting the viability of non-cancerous brain cell lines.[1][2][7] The selective cytotoxicity appears to be linked to the elevated bioenergetic demands and metabolic state of cancer cells, which makes them more vulnerable to the disruption of HSPD1-dependent pathways.[1] In vivo studies in mice have confirmed that systemic administration of this compound reduces tumor growth without discernible side effects or toxicity to normal brain cells.[1][2][7][8]
Q3: What are the observed downstream effects of this compound treatment in cancer cells?
A3: Treatment with this compound triggers a cascade of events within cancer cells. The inhibition of HSPD1 leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[1][2][3] This results in the impairment of both mitochondrial respiration and glycolytic activity.[1][2] Consequently, the cancer cells experience a severe energy deficit, leading to the activation of autophagy and apoptosis, culminating in cell death.[4][7] Additionally, this compound has been shown to induce cell cycle arrest at the G2/M phase.[6]
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Yes, studies have demonstrated that this compound is capable of crossing the blood-brain barrier in animal models.[5][7] This is a critical property for a therapeutic agent targeting brain tumors like glioblastoma. In mouse models, systemically administered this compound successfully reached intracranial tumors and exerted its anti-tumor effects.[1][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed in cancer cells. | 1. Incorrect Dosage: The concentration of this compound may be too low for the specific cell line being used. 2. Cell Line Resistance: While effective across many GBM subtypes, individual cell lines may exhibit varying sensitivity.[7] 3. Compound Degradation: Improper storage or handling of this compound may lead to reduced activity. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 1 µM to 25 µM) to determine the IC50 for your specific cell line. 2. Verify Target Expression: Confirm the expression of HSPD1 in your cell line via Western Blot or qPCR. 3. Ensure Proper Handling: Store this compound as recommended by the supplier (typically desiccated at -20°C). Prepare fresh stock solutions in DMSO and dilute in media immediately before use. |
| High toxicity observed in non-cancerous control cells. | 1. Excessive Concentration: The concentration of this compound used may be too high, leading to off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | 1. Lower the Concentration: Use a concentration that is cytotoxic to cancer cells but has been reported as safe for non-cancerous cells (e.g., studies show selectivity at ~7.5 µM).[5][9] 2. Control Solvent Concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v). Run a vehicle-only control (media with DMSO) to assess solvent toxicity. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or growth phase can affect sensitivity to treatment. 2. Inconsistent Drug Preparation: Variation in the preparation of this compound working solutions. | 1. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at a uniform density and treat them at the same stage of growth (e.g., 70-80% confluency). 2. Follow a Strict Protocol: Prepare fresh this compound dilutions for each experiment from a validated stock solution. Vortex thoroughly before diluting into the medium. |
| Precipitation of this compound in culture medium. | 1. Poor Solubility: this compound is a hydrophobic molecule and may precipitate in aqueous media at high concentrations. | 1. Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution before diluting it into the final culture medium. 2. Avoid Freeze-Thaw Cycles: Aliquot the DMSO stock solution to minimize freeze-thaw cycles. 3. Pre-warm Media: Ensure the culture medium is at 37°C before adding the this compound solution. |
Data Presentation
Table 1: In Vitro Dosage and Efficacy of this compound in Glioblastoma (GBM) Models
| Parameter | Cell Model | Concentration | Observed Effect | Reference |
| Cytotoxicity | Patient-Derived GBM Cells | 1 µM - 7.5 µM | Abrogates clonal growth capacity. | [9] |
| IC50 | HSPD1/HSPE1 Complex | 14.4 µM | Concentration-dependent inhibition of substrate re-folding. | [1][5] |
| Metabolic Disruption | GBM1 Cells | 7.5 µM | Impairment of mitochondrial bioenergetic capacity and glycolysis. | [1][5] |
| Gene Expression | GBM1 Cells | 7.5 µM | Upregulation of mitochondrial unfolded protein response factor DDIT3. | [5] |
Table 2: In Vivo Dosage and Efficacy of this compound in Mouse Xenograft Models
| Parameter | Animal Model | Dosage Regimen | Outcome | Reference |
| Tumor Growth | Intracranial Patient-Derived Xenografts (Mice) | 6 mg/kg, twice daily (subcutaneous) | Reduced tumor growth and increased survival. | [1][2] |
| Tumor Growth | U87 Xenograft Model | 20 mg/kg/day | Reduced tumor weight by 72.7%. | [6] |
| Toxicity | Mice | 6 mg/kg, twice daily for 10 weeks | No discernible side effects or liver toxicity observed. | [1] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a method for determining the cytotoxic effects of this compound on adherent cancer cells using a standard MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 7.5, 10, 20 µM). Include a vehicle control (0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various this compound concentrations or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the crystals and leave the plate at room temperature in the dark for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
This compound Signaling Pathway
The diagram below illustrates the molecular mechanism of this compound in glioblastoma cells, from target engagement to the induction of cell death.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 8. independent.co.uk [independent.co.uk]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating potential off-target effects of KHS101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the small molecule inhibitor KHS101. The information herein is designed to help identify and mitigate potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary on-target effect is the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1][2] This inhibition leads to a disruption in mitochondrial protein folding and energy metabolism, ultimately causing a bioenergetic crisis and cell death in cancer cells, particularly glioblastoma.[2]
Q2: Are there any known or potential off-targets for this compound?
Yes, a potential off-target of this compound is the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1][3] Unlike its direct enzymatic inhibition of HSPD1, this compound appears to induce the degradation of the TACC3 protein over time.[1][4] It is important to note that this compound's effects on TACC3 may be indirect.[4]
Q3: What are the downstream consequences of this compound's on-target and potential off-target effects?
Inhibition of HSPD1 by this compound disrupts mitochondrial function, leading to impaired oxidative phosphorylation and glycolysis, and can induce apoptosis.[2][5] TACC3 is involved in the stabilization of the mitotic spindle and its inhibition can lead to cell cycle arrest and apoptosis.[3][6] TACC3 has also been implicated in the regulation of signaling pathways such as PI3K/Akt and ERK.[3][7]
Q4: My experimental results are inconsistent or show unexpected toxicity. Could these be off-target effects of this compound?
Inconsistent results or unexpected toxicity could indeed be due to off-target effects. To investigate this, consider the following:
-
Dose-response relationship: Are the effects observed only at high concentrations of this compound? Off-target effects are often more prominent at higher doses.
-
Phenotype consistency: Does the observed phenotype align with the known functions of HSPD1 or TACC3?
-
Control experiments: Have you included appropriate controls, such as a structurally inactive analog of this compound if available, or used genetic knockdown of the target proteins to see if the phenotype is recapitulated?
Troubleshooting Guides
Problem 1: How can I confirm that the observed phenotype in my experiment is due to the inhibition of HSPD1?
To validate that the experimental observations are a direct result of HSPD1 inhibition, a combination of biochemical and cellular assays is recommended. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.
Solution: Perform a Cellular Thermal Shift Assay (CETSA)
CETSA assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Treat your cells of interest with either this compound (at a working concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSPD1.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for HSPD1 at each temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[8]
Problem 2: I suspect this compound is causing off-target effects in my system. How can I identify these unknown off-targets?
Identifying unknown off-targets requires unbiased, proteome-wide approaches. Two common methods are affinity purification-mass spectrometry (AP-MS) and broad-panel kinase profiling.
Solution 1: Affinity Purification-Mass Spectrometry (AP-MS)
This technique uses a modified version of this compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[9][10][11][12]
Experimental Protocol: AP-MS
-
Probe Synthesis: Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.
-
Cell Lysis: Prepare a lysate from your cells of interest, ensuring that protein complexes are kept intact.
-
Affinity Purification:
-
Immobilize the biotinylated this compound probe on streptavidin-coated beads.
-
Incubate the beads with the cell lysate to allow the probe to bind to its target proteins.
-
Include a control with beads alone or beads with a non-biotinylated compound to identify non-specific binders.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of proteins identified in the this compound-probe pulldown with the control pulldown. Proteins that are significantly enriched in the this compound sample are potential off-targets.
Solution 2: Kinase Profiling
Since many small molecule inhibitors have off-target effects on kinases, performing a broad kinase screen can be very informative.[13][14][15][16][17]
Recommendation: Utilize a Commercial Kinase Profiling Service
Numerous contract research organizations (CROs) offer kinase profiling services where they screen your compound against a large panel of kinases (often >400) at one or more concentrations. This will provide a comprehensive overview of the kinases that this compound interacts with and their relative affinities.
Quantitative Data
| Compound | Target | Assay Type | Value | Cell Line/System |
| This compound | HSPD1 | Substrate Refolding | IC50 = 14.4 µM | in vitro |
| This compound | TACC3 | Protein Degradation | Time-dependent | Glioblastoma cells |
Table 1: Summary of quantitative data for this compound interactions. The IC50 value represents the concentration of this compound required to inhibit 50% of HSPD1's refolding activity.[1][18] The effect on TACC3 is noted as time-dependent protein degradation rather than direct inhibition.[1]
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for CETSA.
Caption: Troubleshooting logic for this compound off-target effects.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TACC3 promotes stemness and is a potential therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 12. wp.unil.ch [wp.unil.ch]
- 13. assayquant.com [assayquant.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pharmaron.com [pharmaron.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biorxiv.org [biorxiv.org]
KHS101 Technical Support Center: Ensuring Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of KHS101 in long-term cell culture experiments. Adherence to these guidelines will help ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what are the optimal storage conditions for stock solutions?
A1: this compound is soluble in DMSO and water. For creating stock solutions, DMSO is commonly used. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted in your aqueous cell culture medium to the desired final concentration. To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
For storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).
Q2: How stable is this compound in cell culture medium at 37°C?
A2: Currently, there is no publicly available quantitative data on the half-life of this compound in cell culture media at 37°C. The stability of a small molecule in culture can be influenced by several factors including the composition of the medium (e.g., presence of serum proteins), pH, and exposure to light. It is highly recommended that researchers determine the stability of this compound in their specific experimental system. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q3: How often should the cell culture medium containing this compound be replenished in a long-term experiment?
A3: The frequency of media changes will depend on the stability of this compound under your specific experimental conditions and the metabolic activity of your cell line. Without established stability data, a conservative approach is to replenish the media every 24 to 48 hours to ensure a consistent concentration of the active compound. However, performing a stability study as outlined below will provide the data needed to establish an evidence-based replenishment schedule.
Q4: I am observing inconsistent or diminishing effects of this compound over time in my long-term culture. What could be the cause?
A4: This issue could be due to several factors related to the stability of this compound:
-
Degradation: The compound may be degrading in the aqueous environment of the cell culture medium at 37°C.
-
Metabolism: The cells themselves may be metabolizing this compound into less active or inactive forms.
-
Adsorption: The compound may be adsorbing to the plastic surfaces of your cell culture vessels, thereby reducing its effective concentration in the medium.
To troubleshoot this, it is recommended to perform a stability and activity assessment of this compound in your specific cell culture system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or reduced this compound activity in long-term experiments. | 1. Compound Degradation: this compound may be unstable in the cell culture medium at 37°C over extended periods. 2. Cellular Metabolism: The cell line being used may metabolize this compound. 3. Adsorption to Plasticware: this compound may be binding to the surface of cell culture plates or flasks. | 1. Assess Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see protocol below). Based on the results, adjust the media replenishment schedule. 2. Test in Cell-Free vs. Cell-Containing Medium: Compare the stability of this compound in medium with and without cells to assess the impact of cellular metabolism. 3. Use Low-Binding Plates: Consider using low-protein-binding culture plates to minimize adsorption. |
| Precipitation of this compound upon dilution in cell culture medium. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Low Temperature of Medium: Adding a concentrated DMSO stock to cold medium can cause the compound to precipitate. | 1. Optimize Dilution: Ensure the final concentration of this compound is within its solubility range in your medium. Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) medium while gently mixing. 2. Pre-warm Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Inconsistent results between experimental replicates. | 1. Inaccurate Pipetting: Errors in pipetting the small volumes of concentrated stock solution. 2. Incomplete Solubilization: The this compound stock solution may not be fully dissolved. 3. Non-homogenous mixture: The compound is not evenly distributed in the media. | 1. Calibrate Pipettes: Ensure that your pipettes are properly calibrated. 2. Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure there are no precipitates. If necessary, gently warm and vortex the solution. 3. Thorough Mixing: After adding this compound to the medium, mix thoroughly by gentle pipetting or swirling before adding to the cells. |
Data Presentation
This compound Solubility and Storage Recommendations
| Solvent | Solubility | Recommended Stock Solution Storage |
| DMSO | ≥ 10 mg/mL | -80°C (up to 1 year), -20°C (up to 1 month) |
| Water | Soluble | Prepare fresh solutions for immediate use. |
Note: Data compiled from publicly available information. It is recommended to confirm solubility in your specific reagents.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (high purity)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade (optional, for mobile phase)
-
Internal standard (a stable, structurally similar compound, if available)
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
-
Incubation:
-
Dispense equal volumes of the this compound-containing medium into multiple sterile, low-binding microcentrifuge tubes or wells of a multi-well plate.
-
Immediately collect a sample from one tube/well for the time-zero (T=0) measurement.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, take an aliquot from the respective tube/well.
-
-
Sample Processing:
-
To precipitate proteins and extract this compound, add 3 volumes of cold acetonitrile (containing an internal standard, if used) to 1 volume of the collected sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC or LC-MS Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at T=0.
-
Data Analysis: Plot the percentage of this compound remaining against time. This will allow you to determine the degradation kinetics and the half-life (T₁/₂) of this compound in your specific cell culture medium.
Mandatory Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits HSPD1, leading to metabolic disruption and cancer cell death.
Experimental Workflow for Long-Term this compound Cell Culture
Technical Support Center: Overcoming KHS101 Resistance in Glioblastoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the novel anti-glioblastoma compound KHS101. The information is tailored for researchers, scientists, and drug development professionals working with glioblastoma (GBM) cell lines.
Frequently Asked Questions (FAQs)
Q1: My glioblastoma cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by a decreased sensitivity to a drug after a period of exposure. To confirm this, you should:
-
Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50 value for the resistant line is a primary indicator of acquired resistance.
-
Perform a Cell Viability Assay: Compare the viability of parental and suspected resistant cells treated with a fixed concentration of this compound over time. Resistant cells will show a higher survival rate.
-
Long-Term Culture: Culture the suspected resistant cells in a drug-free medium for several passages and then re-challenge them with this compound. Stable resistance will be maintained even in the absence of the drug.
Q2: What are the potential molecular mechanisms that could lead to this compound resistance in my glioblastoma cell lines?
A2: While this compound is a novel compound, resistance mechanisms can be inferred from its known targets, HSPD1 (Heat Shock Protein Family D Member 1) and its impact on mitochondrial metabolism. Potential mechanisms include:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the disruption of mitochondrial function.[1][2][3] This may involve an upregulation of glycolysis, glutaminolysis, or fatty acid oxidation to generate ATP and necessary macromolecules.[1][2]
-
Target Alteration: While not yet documented for this compound, mutations in the HSPD1 gene could potentially alter the drug binding site, reducing its efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration.[4][5][6][7]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and override the cytotoxic effects of this compound.[8][9]
-
Enhanced Mitochondrial Biogenesis: An increase in the number of mitochondria could compensate for the functional disruption caused by this compound.[10][11][12][13][14]
-
Altered Apoptosis Regulation: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells more resistant to programmed cell death.[15]
Q3: My glioblastoma cell line shows intrinsic (pre-existing) resistance to this compound. What could be the underlying reasons?
A3: Intrinsic resistance can be due to the inherent characteristics of the glioblastoma subtype you are working with. Possible reasons include:
-
High Basal Expression of ABC Transporters: Some GBM cell lines may naturally have high levels of drug efflux pumps.
-
Pre-existing Metabolic Phenotype: The cell line might already rely heavily on metabolic pathways that are not targeted by this compound, such as aerobic glycolysis (the Warburg effect).[2]
-
Inactive Apoptotic Pathways: The cell line may have mutations or epigenetic silencing of genes involved in the apoptotic cascade, making it inherently resistant to cell death induction.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell Plating Inconsistency | Ensure a single-cell suspension before plating. Check for and minimize edge effects by not using the outer wells of the plate. |
| Drug Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Cell Line Contamination | Regularly test your cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling. |
| Incorrect Drug Concentration Range | Perform a preliminary dose-ranging study with wide concentration intervals (e.g., 10-fold dilutions) to identify the responsive range for your specific cell line. |
Problem 2: Suspected acquired resistance to this compound.
| Observation | Recommended Action |
| Increased IC50 of this compound | Confirm Resistance: Follow the steps in FAQ A1. Investigate Mechanism: Proceed with the experimental protocols outlined below to explore potential resistance mechanisms. |
| No change in HSPD1 expression | Resistance may not be due to target protein upregulation. Investigate other mechanisms like metabolic rewiring or drug efflux. |
| Loss of efficacy in 3D spheroid or in vivo models | The tumor microenvironment can confer resistance. Analyze gene expression changes between 2D and 3D cultures. Consider combination therapies targeting the microenvironment. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Glioblastoma Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental glioblastoma cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates for IC50 determination
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Continuously culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitor and Maintain: At each concentration, allow the cells to stabilize and resume normal growth before the next dose escalation. This process can take several months.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize its level of resistance by re-determining the IC50 and comparing it to the parental line.
-
Clone Isolation (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed using limiting dilution.
Protocol 2: Western Blot Analysis of Key Proteins
This protocol is for assessing changes in protein expression that may be associated with this compound resistance.
Materials:
-
Parental and this compound-resistant glioblastoma cell lysates
-
Primary antibodies: anti-HSPD1, anti-P-gp (ABCB1), anti-BCRP (ABCG2), anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from parental and resistant cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies of interest.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the parental and resistant cell lines.
Protocol 3: Metabolic Flux Analysis
This protocol provides a general workflow for assessing changes in cellular metabolism using a Seahorse XF Analyzer.
Materials:
-
Parental and this compound-resistant glioblastoma cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzers and reagents (e.g., Glycolysis Stress Test Kit, Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed parental and resistant cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: Prepare the Seahorse analyzer and the reagent plate with the desired metabolic inhibitors (e.g., glucose, oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test).
-
Metabolic Assay: Place the cell culture plate in the Seahorse analyzer and run the assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity. Compare these parameters between parental and resistant cells.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes when comparing a parental (sensitive) glioblastoma cell line to a this compound-resistant cell line.
Table 1: this compound Sensitivity Profile
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental GBM | 1.5 | 1.0 |
| This compound-Resistant GBM | 18.2 | 12.1 |
Table 2: Protein Expression Analysis
| Protein | Relative Expression in Resistant vs. Parental Cells (Fold Change) |
| HSPD1 | 1.1 |
| P-gp (ABCB1) | 8.5 |
| Phospho-Akt (Ser473) | 4.2 |
Table 3: Metabolic Profile
| Metabolic Parameter | Parental GBM | This compound-Resistant GBM |
| Basal OCR (pmol/min) | 150 | 95 |
| Basal ECAR (mpH/min) | 80 | 130 |
| ATP Production-linked OCR (pmol/min) | 110 | 60 |
| Glycolytic Capacity (mpH/min) | 100 | 180 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to this compound in glioblastoma.
Caption: Workflow for investigating this compound resistance.
References
- 1. Metabolic Abnormalities in Glioblastoma and Metabolic Strategies to Overcome Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond glucose: alternative sources of energy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Rewiring in Glioblastoma Cancer: EGFR, IDH and Beyond [frontiersin.org]
- 4. Drug Resistance in Glioblastoma: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-brain barrier-associated efflux transporters: a significant but underappreciated obstacle to drug development in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pyrotek-europe.com [pyrotek-europe.com]
- 9. SPDR-1 HSP90 inhibition overcomes resistant to molecular targeted therapy in BRAFV600E mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PGC-1α Controls Mitochondrial Biogenesis in Drug-Resistant Colorectal Cancer Cells by Regulating Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Frontiers | Potential Mechanism Underlying the Role of Mitochondria in Breast Cancer Drug Resistance and Its Related Treatment Prospects [frontiersin.org]
Technical Support Center: Interpreting Unexpected Experimental Results with KHS101 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results during KHS101 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1][2][3][4][5] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[2][3][4][5] The subsequent disruption of mitochondrial bioenergetic capacity and glycolytic activity results in a severe energy crisis and ultimately leads to the self-destruction of cancer cells.[1][2]
Q2: Is this compound selective for cancer cells?
A2: Yes, studies have shown that this compound selectively induces cytotoxicity in glioblastoma multiforme (GBM) cells while having minimal effect on the viability of non-cancerous brain cell lines.[2][3][4][5] This selectivity is a key feature of the compound.
Q3: What is the known off-target effect of this compound?
A3: this compound has a known off-target effect on the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). However, the degradation of TACC3 occurs at a much slower rate (onset at approximately 18 hours) compared to the rapid induction of metabolic collapse and autophagy (within hours). Therefore, the primary cytotoxic effect of this compound in glioblastoma is attributed to its action on HSPD1.[5]
Q4: How does this compound induce cell death?
A4: this compound induces a form of cell self-destruction characterized by the disruption of mitochondrial function and energy metabolism.[1][2] This leads to an energy crisis within the cancer cell, triggering pathways that result in cell death.
Q5: Can this compound cross the blood-brain barrier?
A5: Yes, in vivo studies in mice have demonstrated that this compound can cross the blood-brain barrier, leading to a significant reduction in tumor growth and increased survival in intracranial patient-derived xenograft models of glioblastoma.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High variability in cell viability/cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Tip: Ensure a homogenous cell suspension before and during seeding. Calibrate multichannel pipettes regularly and use a consistent seeding technique across all wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Tip: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: this compound instability in culture medium.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data in various media is not extensively published, it is best practice to add the compound to the cells shortly after dilution.
-
-
Possible Cause 4: Cell line heterogeneity.
-
Troubleshooting Tip: Glioblastoma cell lines, especially patient-derived lines, can be heterogeneous.[5] Ensure you are using a consistent passage number and monitor cell morphology. Consider single-cell cloning to establish a more homogenous population if variability persists.
-
Issue 2: Lower than expected cytotoxicity in glioblastoma cells.
-
Possible Cause 1: Incorrect this compound concentration.
-
Troubleshooting Tip: Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line, as sensitivity can vary.
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Tip: While this compound is effective across diverse GBM subtypes, inherent resistance in a particular cell line is possible.[2] Confirm the expression of HSPD1 in your cell line via Western blot.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Tip: Ensure the cell viability assay is performed within the linear range. For MTT assays, high cell density can lead to saturation of the signal. Optimize cell seeding density and incubation times.
-
Issue 3: Unexpected toxicity in non-cancerous control cells.
-
Possible Cause 1: High this compound concentration.
-
Troubleshooting Tip: While this compound is selective, very high concentrations may induce off-target toxicity. Perform a dose-response experiment on your non-cancerous control cells to determine a non-toxic concentration range.
-
-
Possible Cause 2: Sensitivity of the specific non-cancerous cell line.
-
Troubleshooting Tip: The original studies primarily used specific non-cancerous brain cell lines.[2] Your chosen control cell line might have a different metabolic profile or unforeseen sensitivities. Consider using a different, well-characterized non-cancerous brain cell line as a control.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Troubleshooting Tip: Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and drug sensitivity.
-
Issue 4: Inconsistent or unexpected results in Seahorse XF metabolic flux assays.
-
Possible Cause 1: Suboptimal cell seeding density.
-
Troubleshooting Tip: The optimal cell number per well is critical for Seahorse assays. Perform a cell titration experiment to determine the seeding density that gives a basal Oxygen Consumption Rate (OCR) within the manufacturer's recommended range.
-
-
Possible Cause 2: pH and buffering issues.
-
Troubleshooting Tip: Ensure that the assay medium is properly buffered and the pH is stable throughout the experiment. Long assay times can lead to pH changes that affect cellular metabolism.[6]
-
-
Possible Cause 3: Technical errors in drug injections.
-
Troubleshooting Tip: Ensure that the injection ports of the Seahorse cartridge are loaded correctly and that there are no air bubbles. Inaccurate injection volumes will lead to incorrect final concentrations of inhibitors.
-
-
Possible Cause 4: Mitochondrial dysfunction unrelated to this compound.
-
Troubleshooting Tip: Poor cell health or stress can lead to mitochondrial dysfunction. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Always include vehicle-treated control wells to establish a baseline.
-
Issue 5: Difficulty detecting HSPD1 by Western blot.
-
Possible Cause 1: Inefficient protein extraction from mitochondria.
-
Troubleshooting Tip: HSPD1 is a mitochondrial protein. Ensure your lysis buffer contains detergents sufficient to lyse mitochondrial membranes (e.g., RIPA buffer). Sonication can also improve the extraction of mitochondrial proteins.[7]
-
-
Possible Cause 2: Poor antibody performance.
-
Troubleshooting Tip: Validate your primary antibody against HSPD1 using a positive control lysate. Optimize antibody dilution and incubation times.
-
-
Possible Cause 3: Protein degradation.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
| GBM1 | ~5 | Cell Viability | [9] |
| Various GBM patient-derived lines | Effective in low µM range | Cell Viability | [2][5] |
Table 2: Effect of this compound on Cellular Metabolism in GBM1 Cells
| Metabolic Parameter | Treatment | Observation | Reference |
| Oxygen Consumption Rate (OCR) | This compound (7.5 µM) | Significant decrease | [5] |
| Extracellular Acidification Rate (ECAR) | This compound (7.5 µM) | Significant decrease | [5] |
| ATP Production | This compound (7.5 µM) | Significant decrease | [5] |
Table 3: In Vivo Efficacy of this compound in a GBM Xenograft Model
| Animal Model | Treatment | Tumor Growth Reduction | Survival | Reference |
| Intracranial GBM1 xenograft in mice | This compound (6 mg/kg, s.c., twice daily for 10 days) | ~50% | Significantly increased | [9] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
2. Western Blotting for HSPD1
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSPD1 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
3. Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed glioblastoma cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Assay Medium: One hour before the assay, replace the culture medium with 180 µL of Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports with the appropriate concentrations of oligomycin, FCCP, and rotenone/antimycin A. Load this compound or vehicle into the first injection port if measuring the acute effect.
-
Assay Execution: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).
Visualizations
Caption: this compound signaling pathway leading to cancer cell death.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. agilent.com [agilent.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 9. researchgate.net [researchgate.net]
KHS101 cytotoxicity in non-cancerous versus cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the synthetic small-molecule KHS101. It focuses on its cytotoxic effects, particularly the differential impact on non-cancerous versus cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxic effects?
A1: this compound exerts its cytotoxic effects by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2] By inhibiting HSPD1, this compound disrupts mitochondrial protein folding and energy metabolism, leading to a bioenergetic crisis and subsequent cell death, particularly in cancer cells that have higher metabolic demands.[1][3][4]
Q2: Does this compound exhibit selective cytotoxicity towards cancerous cells?
A2: Yes, studies have consistently shown that this compound is selectively cytotoxic to various cancer cell lines, most notably glioblastoma multiforme (GBM), while having minimal to no effect on the viability of non-cancerous brain cells.[2][4] This selectivity is attributed to the higher reliance of cancer cells on the metabolic pathways disrupted by this compound.
Q3: What types of cancer cell lines are known to be sensitive to this compound?
A3: The most extensively studied sensitivity is in diverse glioblastoma multiforme (GBM) cell models.[1][2] this compound has been shown to be effective across different GBM subtypes.[2]
Q4: What is the reported IC50 value for this compound?
A4: An in vitro study on the inhibition of HSPD1-dependent substrate re-folding reported an IC50 value of 14.4 µM for this compound.[1] However, specific IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo) can vary depending on the cell line, assay conditions, and exposure time. Researchers should determine the IC50 for their specific cell line of interest empirically.
Q5: Can this compound cross the blood-brain barrier?
A5: Yes, studies in animal models have demonstrated that this compound can cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[3][4]
Data Presentation
Table 1: Summary of this compound Cytotoxicity
| Cell Line Type | General Effect | Reported Observations | Citations |
| Cancerous | |||
| Glioblastoma Multiforme (GBM) | High Cytotoxicity | Dose-dependent and concentration-dependent cell death.[1] Effective across multiple patient-derived GBM cell lines.[1][2] | [1][2] |
| Non-Cancerous | |||
| Normal Brain Cells (e.g., Astrocytes, Neural Progenitor cells) | Low to No Cytotoxicity | Viability and proliferation are largely unaffected by this compound treatment.[1][2][4] | [1][2][4] |
Note: Specific IC50 values from cell viability assays are highly dependent on the experimental conditions and the specific cell line used. The data presented here is a qualitative summary. Researchers are advised to perform their own dose-response experiments to determine precise IC50 values.
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound in both cancerous and non-cancerous cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound compound
-
Target cell lines (cancerous and non-cancerous)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.
Issue 2: No significant cytotoxicity observed in sensitive cancer cell lines.
-
Possible Cause: this compound degradation, incorrect concentration, or insufficient incubation time.
-
Solution: Prepare fresh this compound solutions for each experiment. Verify the concentration of the stock solution. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
Issue 3: Unexpected cytotoxicity in non-cancerous control cells.
-
Possible Cause: High concentration of the vehicle (e.g., DMSO), contamination of the cell culture, or prolonged exposure times leading to non-specific effects.
-
Solution: Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.5%). Regularly check cell cultures for contamination. Optimize the this compound concentration and incubation time to maximize the therapeutic window.
Issue 4: Low signal-to-noise ratio in the MTT assay.
-
Possible Cause: Insufficient number of viable cells, incomplete formazan solubilization, or interference from the compound.
-
Solution: Optimize the initial cell seeding density. Ensure complete dissolution of the formazan crystals by gentle shaking. Run a control with this compound in cell-free medium to check for any direct reaction with MTT.
Visualizations
Signaling Pathway and Experimental Workflow
References
Technical Support Center: Managing Potential Artifacts in KHS101-Based Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor KHS101 in cellular assays. The information is designed to help identify and mitigate potential artifacts and off-target effects, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound induces selective cell death in glioblastoma (GBM) cells by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3] This interaction disrupts mitochondrial bioenergetics and glycolysis, leading to an energy crisis and subsequent apoptosis and autophagy in cancer cells.[1][4] Notably, this compound shows high selectivity for GBM cells, with minimal viability effects on non-cancerous brain cells.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound hydrochloride is soluble in DMSO at concentrations up to 50-59 mM. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to one year to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cellular assays?
A3: The effective concentration of this compound can vary between cell lines. However, a concentration of 7.5 µM has been shown to be effective in various patient-derived GBM cell models.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Are there any known off-target effects of this compound?
A4: While initially identified as a TACC3 inhibitor, further studies have shown that the anti-glioblastoma effects of this compound are not primarily mediated by TACC3 downregulation.[4] The primary target is HSPD1.[1][2][3] Proteomics analyses have revealed that this compound treatment can lead to the aggregation of other proteins involved in mitochondrial integrity and energy metabolism, which is consistent with its on-target effect on the HSPD1 chaperone.[1]
Q5: As this compound is a thiazole-containing compound, are there any known liabilities associated with this chemical scaffold?
A5: Thiazole-containing compounds are common in medicinal chemistry and can exhibit a wide range of biological activities. However, some derivatives, such as 2-aminothiazoles, have been identified as potential "frequent hitters" in screening campaigns, suggesting a possibility for non-specific activity. Therefore, it is crucial to include appropriate controls in your experiments to rule out non-specific effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | Inconsistent cell seeding, edge effects in microplates, or inaccurate drug dilutions. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with sterile PBS. Prepare fresh serial dilutions of this compound for each experiment and ensure proper mixing. |
| Lower than expected potency (high IC50 value). | Incorrect storage of this compound, suboptimal cell confluency, or inappropriate incubation time. | Ensure this compound stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Verify cell seeding density and ensure cells are in the exponential growth phase at the time of treatment. Perform a time-course experiment to determine the optimal treatment duration for your cell line. |
| No decrease in viability of GBM cells after this compound treatment. | Low expression of HSPD1 in the cell line, or the signaling pathway is not active under your experimental conditions. | Confirm the expression of HSPD1 in your cell line via Western Blot or qPCR. Ensure that the cells are metabolically active, as this compound's effect is dependent on disrupting cellular metabolism. |
| Observing significant cell death in non-cancerous control cell lines. | This compound concentration is too high, or the control cell line is unusually sensitive. | Perform a dose-response experiment to determine the therapeutic window for your specific non-cancerous cell line. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
| Unexpected changes in cellular morphology unrelated to apoptosis or autophagy. | Potential off-target effects or compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of compound precipitation. If observed, try lowering the concentration or using a different formulation if available. To investigate off-target effects, consider using a structurally related inactive analog of this compound as a negative control, if available. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| HSPD1/HSPE1 Chaperone Activity IC50 | 14.4 µM | in vitro refolding assay |
| Neuronal Differentiation EC50 | ~1 µM | Rat hippocampal neural progenitor cells |
| Effective Concentration in GBM cells | 7.5 µM | Patient-derived GBM models (GBM1, GBM11, GBM20)[4] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only, at the highest concentration used for this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for HSPD1 and Downstream Effectors
-
Cell Lysis: Treat GBM cells with this compound (e.g., 7.5 µM) for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HSPD1 (or other proteins of interest) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Extracellular Flux Analysis (Seahorse Assay)
-
Cell Seeding: Seed GBM cells on a Seahorse XF cell culture microplate at an optimized density. Allow cells to attach and form a monolayer.
-
Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Compound Injection: Prepare this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium at the desired concentrations for injection.
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and perform the assay according to the manufacturer's protocol. Inject this compound to measure its acute effect on oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Analysis: Normalize the data to cell number or protein content. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Visualizations
Caption: this compound signaling pathway in glioblastoma cells.
Caption: General experimental workflow for this compound cellular assays.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Refining KHS101 Delivery Methods for In Vivo Cancer Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of KHS101 in cancer models. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to streamline your research and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a synthetic small molecule that has demonstrated anti-cancer properties, particularly in glioblastoma.[1] Its primary mechanism of action is the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as Hsp60.[1][2] This inhibition leads to a disruption of energy metabolism within cancer cells, causing a bioenergetic crisis and ultimately leading to their self-destruction, while normal cells remain largely unaffected.[1][3]
Q2: What is the evidence for this compound's efficacy in in vivo cancer models?
A2: Studies have shown that systemic administration of this compound can significantly reduce tumor growth and increase survival in intracranial patient-derived xenograft (PDX) mouse models of glioblastoma.[2][4] In these models, this compound has been shown to cross the blood-brain barrier.[5] Treatment has resulted in a significant decrease in tumor growth (approximately 50%) compared to vehicle-treated controls.[3][5]
Q3: What is the recommended starting dose and route of administration for this compound in mice?
A3: Based on published studies, a common starting dose for this compound in mouse models of glioblastoma is 6 mg/kg, administered subcutaneously (s.c.) twice daily.[5] However, it is crucial to perform dose-response studies to determine the optimal dose for your specific cancer model and experimental setup.
Q4: What vehicle should I use to dissolve and administer this compound?
A4: While specific details for this compound formulation are not extensively published, a common approach for small molecules with limited aqueous solubility is to first dissolve them in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with a biocompatible vehicle such as corn oil or a solution of polyethylene (B3416737) glycol (PEG). It is essential to perform tolerability studies with your chosen vehicle in a small cohort of animals before commencing large-scale efficacy experiments.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound's primary target, HSPD1, plays a role in several critical cellular pathways. By inhibiting HSPD1, this compound indirectly affects pathways involved in apoptosis, cell proliferation, and metabolism.[1][6] HSPD1 has been shown to interact with and stabilize proteins involved in the AKT/mTOR and MAPK signaling pathways, which are crucial for cancer cell survival and growth.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo administration of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in the chosen vehicle. | - this compound may have limited solubility in aqueous solutions.- The concentration of this compound is too high for the chosen vehicle. | - First, dissolve this compound in a minimal amount of 100% DMSO.- Gently warm the solution to aid dissolution.- For administration, dilute the DMSO stock in a well-tolerated vehicle such as corn oil or a PEG-based solution. Ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity. |
| Precipitation of this compound upon dilution or during storage. | - The final vehicle composition is not optimal for maintaining this compound solubility.- The solution has been stored for too long or at an improper temperature. | - Prepare fresh formulations of this compound for each administration.- If storage is necessary, conduct stability tests to determine the optimal storage conditions (temperature, duration).- Consider using a different co-solvent or surfactant in your vehicle formulation, after conducting appropriate toxicity checks. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, skin irritation at the injection site). | - The dose of this compound is too high.- The vehicle itself is causing toxicity (e.g., high concentration of DMSO).- The administration technique is causing local tissue damage. | - Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose range.- Include a vehicle-only control group to assess the toxicity of the vehicle.- Vary the injection site to minimize local irritation.- Ensure proper subcutaneous injection technique to avoid intramuscular or intradermal administration. |
| Lack of significant anti-tumor effect. | - The dose of this compound is too low.- The delivery method is not achieving adequate drug exposure at the tumor site.- The tumor model is resistant to this compound's mechanism of action. | - Conduct a dose-escalation study to determine if a higher dose improves efficacy without unacceptable toxicity.- Perform pharmacokinetic (PK) studies to measure the concentration of this compound in the plasma and tumor tissue over time.- Verify the expression of HSPD1 in your tumor model, as it is the primary target of this compound. |
| High variability in tumor growth within the same treatment group. | - Inconsistent dosing or administration technique.- Heterogeneity of the tumor model. | - Ensure accurate and consistent preparation of the this compound formulation and precise administration to each animal.- Increase the number of animals per group to improve statistical power.- Ensure uniform tumor cell implantation and randomization of animals into treatment groups. |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
This protocol provides a general guideline for preparing a this compound solution for in vivo studies. Note: This is a suggested starting point and may require optimization based on the specific characteristics of your this compound batch and in-house vehicle tolerability data.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add a minimal volume of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Gently vortex or sonicate in a water bath at room temperature to ensure complete dissolution.
-
-
Working Solution Preparation:
-
In a separate sterile tube, add the required volume of sterile corn oil.
-
Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to create a stable emulsion/solution. The final concentration of DMSO should be kept as low as possible (e.g., 5-10% of the total volume).
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO, add 100 µL of the 10 mg/mL this compound/DMSO stock to 900 µL of corn oil.
-
-
Administration:
-
Use a sterile insulin (B600854) syringe with an appropriate gauge needle (e.g., 27-30G) for subcutaneous injection.
-
Administer the prepared this compound solution immediately after preparation.
-
Protocol 2: In Vivo Efficacy Study in a Glioblastoma Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound.
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or BALB/c nude), 6-8 weeks old.
Procedure:
-
Tumor Cell Implantation:
-
Intracranially implant a human glioblastoma cell line (e.g., U87 or a patient-derived cell line) into the striatum of the mice.
-
Allow the tumors to establish for a predetermined period (e.g., 6 weeks).[5]
-
-
Randomization and Treatment Initiation:
-
Once tumors are established (confirm with imaging if possible), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer the vehicle solution (e.g., 10% DMSO in corn oil) subcutaneously, twice daily.
-
Group 2 (this compound): Administer this compound (e.g., 6 mg/kg) subcutaneously, twice daily.
-
-
Monitoring:
-
Monitor the body weight and overall health of the animals daily.
-
Monitor tumor growth using non-invasive imaging (e.g., bioluminescence or MRI) at regular intervals (e.g., weekly).
-
-
Endpoint and Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when animals show signs of significant morbidity.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting for HSPD1 and downstream markers).
-
Analyze the data for differences in tumor growth, survival, and relevant biomarkers between the treatment and control groups.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Change in Survival | Reference |
| Vehicle Control | 10% DMSO in corn oil, s.c., twice daily | N/A | - | [5] |
| This compound | 6 mg/kg, s.c., twice daily | ~50% | Significantly Increased | [2][5] |
Note: The above data is a summary from published literature and may vary depending on the specific experimental conditions.
Visualizations
Caption: this compound inhibits HSPD1, leading to a metabolic crisis and cancer cell death.
Caption: Workflow for in vivo efficacy testing of this compound in a glioblastoma model.
References
- 1. Heat shock protein family D member 1 mediates lung cancer cell‑induced angiogenesis of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. HSPD1 Supports Osteosarcoma Progression through Stabilizing ATP5A1 and thus Activation of AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic window of KHS101
Welcome to the technical support center for KHS101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic small molecule that selectively induces cell death in glioblastoma multiforme (GBM) cells.[1][2] Its primary mechanism of action is the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1][2] This interaction leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately causing a bioenergetic crisis and cell death in GBM cells.[1][2]
Q2: Is this compound selective for cancer cells?
A2: Yes, studies have shown that this compound promotes tumor cell death in a diverse range of GBM cell models without affecting the viability of non-cancerous brain cell lines, such as normal human astrocytes.[1][2]
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, in vivo studies in mice have demonstrated that this compound can cross the blood-brain barrier.[3]
Q4: What is the in vitro IC50 of this compound?
A4: The IC50 of this compound for the inhibition of HSPD1-dependent substrate re-folding in vitro has been determined to be 14.4 µM.[4]
Q5: Has a more potent analog of this compound been developed?
A5: Yes, a study has reported the development of compound 7g, an analog of this compound, which exhibited approximately 10-fold more potent antiproliferative activities than this compound in various cancer cell lines.[5] Compound 7g also targets Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[5]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent cytotoxicity in GBM cell lines | Cell line heterogeneity | Ensure consistent cell passage number and culture conditions. Different GBM subtypes may exhibit varied sensitivity. |
| This compound degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or below. | |
| Inaccurate concentration | Verify the concentration of your this compound stock solution. | |
| Low efficacy in in vivo models | Insufficient dosage | The reported effective dose in mice is 6 mg/kg, administered subcutaneously twice daily.[4] This may need to be optimized for your specific model. |
| Poor bioavailability | Although this compound crosses the blood-brain barrier, formulation can impact exposure. Consider formulating this compound in a vehicle known to improve solubility and stability. | |
| Tumor model resistance | The specific genetic background of the xenograft model could confer resistance. | |
| Off-target effects observed | High concentration of this compound | Titrate down the concentration of this compound to the lowest effective dose. |
| Impurities in the compound | Ensure the purity of the this compound compound. |
Quantitative Data
The following tables summarize the available quantitative data for this compound and a more potent analog, compound 7g.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay |
| IC50 (HSPD1 Inhibition) | 14.4 µM | HSPD1-dependent substrate re-folding assay[4] |
Note: While specific IC50 values for cytotoxicity in GBM versus normal astrocytes are not available in the reviewed literature, multiple sources confirm the selective cytotoxicity of this compound towards GBM cells.[1][2]
Table 2: In Vivo Efficacy of this compound and Analog 7g
| Compound | Dose | Administration | Model | Efficacy |
| This compound | 6 mg/kg, twice daily | Subcutaneous | Intracranial patient-derived xenograft (mice) | Reduced tumor growth and increased survival[2][4] |
| Compound 7g | 20 mg/kg/day | Not specified | U87 xenograft (mice) | Reduced tumor weight by 72.7%[5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability (Cytotoxicity) Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
GBM cells and normal human astrocytes
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Study
This protocol is a general guideline based on the study by Polson et al. (2018).[4]
Materials:
-
Immunocompromised mice (e.g., NOD-scid)
-
GBM cells (e.g., patient-derived GBM1 cells)
-
Matrigel (or similar)
-
This compound
-
Vehicle control (e.g., DMSO in saline)
-
Surgical and injection equipment
Procedure:
-
Harvest and resuspend GBM cells in a mixture of media and Matrigel.
-
Intracranially inject 1 x 10^5 cells into the forebrain striatum of the mice.
-
Allow tumors to establish for a designated period (e.g., 6 weeks).
-
Prepare this compound at a concentration of 6 mg/kg in a suitable vehicle.
-
Administer this compound or vehicle control subcutaneously twice daily for the duration of the study (e.g., 10 days or longer).
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) and animal well-being regularly.
-
At the end of the study, sacrifice the animals and collect brain tissue for histological analysis.
Visualizations
Signaling Pathway of this compound in Glioblastoma Cells
Caption: this compound inhibits HSPD1, leading to mitochondrial dysfunction and a bioenergetic crisis in GBM cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the preclinical efficacy of this compound.
Strategies to Enhance the Therapeutic Window of this compound
Enhancing the therapeutic window of a compound like this compound involves strategies to either increase its efficacy against tumor cells or decrease its toxicity to normal tissues, thereby widening the margin between the effective dose and the toxic dose.
Development of More Potent Analogs
One direct approach is the chemical modification of the lead compound to improve its potency and selectivity.
-
Example: Compound 7g, an analog of this compound, has been synthesized and shown to have approximately 10-fold greater antiproliferative activity in cancer cell lines.[5] This increased potency could potentially allow for lower effective doses, which may reduce off-target effects.
Combination Therapies
Combining this compound with other anticancer agents could lead to synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity while enhancing tumor cell killing.
-
Potential Combinations for GBM:
-
Temozolomide (TMZ): As the standard-of-care chemotherapy for GBM, combining this compound with TMZ could potentially overcome TMZ resistance.
-
HSP90 Inhibitors: Given that this compound targets HSPD1 (HSP60), combining it with an HSP90 inhibitor could create a multi-pronged attack on the cellular stress response in cancer cells.
-
Radiotherapy: HSP inhibitors have been shown to sensitize cancer cells to radiation. Combining this compound with radiotherapy could enhance the efficacy of this standard GBM treatment.
-
Advanced Drug Delivery Systems
Utilizing nanoparticle or liposomal formulations to deliver this compound could improve its therapeutic window by:
-
Targeted Delivery: Functionalizing nanoparticles with ligands that bind to receptors overexpressed on GBM cells can increase the local concentration of this compound at the tumor site, sparing healthy tissues.
-
Improved Pharmacokinetics: Encapsulation can protect the drug from degradation, prolong its circulation time, and control its release, potentially leading to a more sustained and effective therapeutic effect at a lower overall dose.
-
Enhanced Blood-Brain Barrier Penetration: While this compound can cross the BBB, nanoparticle-based delivery systems can be engineered to further enhance this transport.
While specific formulations for this compound have not been reported in the reviewed literature, the use of lipid-based and polymeric nanoparticles is a promising strategy for improving the delivery of various therapeutics to brain tumors.[6][7][8][9]
References
- 1. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Drug-delivering nanoparticles could help treat brain cancer - Medical Device Network [medicaldevice-network.com]
- 6. Nanoparticle-based delivery systems for targeted therapy in brain tumors: Progress, challenges and perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
Validation & Comparative
KHS101 vs. Standard Chemotherapy: A Comparative Analysis for Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound KHS101 against the current standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), for the treatment of glioblastoma (GBM). This analysis is based on preclinical data and aims to inform researchers and drug development professionals on the efficacy, mechanism of action, and experimental validation of this compound as a potential therapeutic agent.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1] The current standard-of-care chemotherapeutic agent, temozolomide, provides a modest survival benefit but is often limited by drug resistance. The investigational molecule this compound presents a novel mechanism of action that targets the metabolic vulnerabilities of glioblastoma cells, showing significant preclinical efficacy. This report details the comparative preclinical data, mechanisms of action, and experimental methodologies for both agents.
Mechanism of Action
This compound: Disrupting Tumor Cell Metabolism
This compound is a synthetic small molecule that selectively induces cell death in diverse glioblastoma cell models, irrespective of their subtype, while leaving noncancerous brain cells unaffected.[2][3][4] Its primary mechanism of action involves the disruption of mitochondrial function and energy metabolism.[2][3][4] this compound binds to and inhibits the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[2][3][4] This inhibition leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, impairing both mitochondrial bioenergetic capacity and glycolytic activity.[2][3][4] The resulting energy crisis within the glioblastoma cells triggers their self-destruction.[2][3][4]
Signaling Pathway of this compound
Caption: this compound inhibits HSPD1, leading to mitochondrial protein aggregation and cell death.
Temozolomide (TMZ): DNA Alkylating Agent
Temozolomide is an oral alkylating agent that has been the cornerstone of glioblastoma chemotherapy for over a decade.[1] TMZ is a prodrug that, under physiological conditions, converts to the active compound monomethyl triazeno imidazole (B134444) carboxamide (MTIC). MTIC methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues. This DNA damage leads to the activation of futile DNA mismatch repair cycles, ultimately resulting in G2/M cell cycle arrest and apoptosis.
The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the methyl group from the O6 position of guanine, thereby repairing the DNA damage and conferring resistance to TMZ. Tumors with a methylated MGMT promoter have reduced MGMT expression and are therefore more sensitive to TMZ treatment.
Signaling Pathway of Temozolomide
Caption: TMZ methylates DNA, leading to apoptosis, a process counteracted by the MGMT repair enzyme.
Preclinical Efficacy: A Comparative Table
The following table summarizes the available preclinical data for this compound and temozolomide in glioblastoma models. It is important to note that a direct head-to-head clinical trial has not yet been conducted.
| Parameter | This compound | Temozolomide (TMZ) |
| Mechanism of Action | Inhibition of mitochondrial chaperone HSPD1, leading to metabolic collapse. | DNA alkylating agent, causing DNA damage and apoptosis. |
| In Vitro Efficacy | Induces cell death in diverse GBM cell models, independent of subtype.[2][3][4] IC50 values vary between cell lines, with some analogs showing 10-fold greater potency than the lead compound.[5] | Effective against TMZ-sensitive cell lines; resistance is common, particularly in cells with high MGMT expression. IC50 values are highly variable depending on the cell line's MGMT status.[6][7][8] |
| In Vivo Efficacy (Mouse Models) | Reduced tumor growth by approximately 50%.[9] Significantly increased survival in two intracranial patient-derived xenograft (PDX) models.[2][3][4][10] | In a meta-analysis of preclinical studies, TMZ-treated mice survived twice as long as control groups and tumor volume was reduced by about 50%.[9] In a specific TMZ-sensitive xenograft model, combination therapy with TMZ showed a median survival of 39.79 days.[1] |
| Selectivity | No discernible side effects on normal brain cells in preclinical models.[2][3][4] | Can have side effects, including myelosuppression. |
| Resistance Mechanism | Not yet fully characterized, but its novel mechanism may bypass traditional chemoresistance pathways. | Primarily through the DNA repair enzyme MGMT. |
Experimental Protocols
Orthotopic Patient-Derived Glioblastoma Xenografts in Mice
This protocol is essential for evaluating the in vivo efficacy of therapeutic agents in a clinically relevant setting.
Workflow Diagram
Caption: Workflow for establishing and utilizing orthotopic glioblastoma patient-derived xenografts.
Detailed Methodology:
-
Tissue Acquisition: Freshly resected human glioblastoma tissue is obtained from consenting patients under sterile conditions.
-
Cell Isolation and Culture: The tumor tissue is mechanically minced and enzymatically digested (e.g., using Accutase or a collagenase/dispase cocktail) to obtain a single-cell suspension. These cells are then cultured in a serum-free neural stem cell medium supplemented with EGF and FGF to enrich for glioblastoma stem-like cells (GSCs).
-
Stereotactic Intracranial Injection: A defined number of GSCs (e.g., 1 x 10^5 cells) are stereotactically injected into the striatum or frontal cortex of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Therapeutic Intervention: Once tumors are established, mice are randomized into treatment and control groups. This compound or TMZ is administered systemically (e.g., intraperitoneally, subcutaneously, or orally) according to a predefined dosing schedule.
-
Endpoint Analysis: The primary endpoints are typically overall survival and tumor volume reduction. At the end of the study, brains are harvested for histological and immunohistochemical analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Glioblastoma cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[11]
-
Drug Treatment: The cells are then treated with various concentrations of this compound or TMZ for a specified period (e.g., 72 hours).[11]
-
MTT Incubation: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The plate is then incubated for 15 minutes with shaking.[11]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[11] The absorbance is directly proportional to the number of viable cells.
Extracellular Flux (Seahorse) Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding: Glioblastoma cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells per well) and allowed to adhere overnight.
-
Assay Medium: On the day of the assay, the growth medium is replaced with a specialized Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. The cells are then incubated in a CO2-free incubator for one hour prior to the assay.
-
Drug Injection: A Seahorse XF sensor cartridge is prepared with the compounds to be tested (e.g., this compound, and mitochondrial inhibitors like oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test).
-
Data Acquisition: The cell culture plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument sequentially injects the compounds and measures the changes in OCR and ECAR.
-
Data Analysis: The resulting data is analyzed to determine key parameters of mitochondrial function and glycolysis, such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
References
- 1. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. MTT (Assay protocol [protocols.io]
A Comparative Analysis of KHS101 and Other HSPD1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the HSPD1 inhibitor KHS101 and other compounds with reported activity against Heat Shock Protein Family D Member 1 (HSPD1). This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in cancer research and drug discovery.
Introduction to HSPD1 Inhibition
Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60, is a mitochondrial chaperone protein crucial for maintaining protein homeostasis. In numerous cancer types, HSPD1 is overexpressed and plays a significant role in tumor cell proliferation, metabolism, and survival.[1] Consequently, inhibiting HSPD1 has emerged as a promising therapeutic strategy. This compound is a synthetic small molecule that has been identified as a direct inhibitor of HSPD1, demonstrating potent anti-cancer activity in preclinical models of glioblastoma and non-small cell lung cancer.[2] This guide compares this compound with other reported HSPD1 inhibitors, focusing on their mechanisms of action and biological effects.
Quantitative Performance of HSPD1 Inhibitors
While direct comparative IC50 values for HSPD1 inhibition are not uniformly available across all compounds, this section summarizes the available quantitative data on the biological activity of this compound and other molecules that have been reported to inhibit HSPD1 or its functional pathways.
| Inhibitor | Target(s) | In Vitro IC50 (HSPD1-dependent refolding) | Cell Viability IC50 | Cell Line(s) | Reference(s) |
| This compound | HSPD1 | 14.4 µM | Not explicitly stated in search results | Glioblastoma cell models | |
| Myrtucommulone (MC) | HSPD1 (recapitulates this compound effects), mPGES-1 | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | [3] |
| Gedunin (B191287) | Hsp90, p23 (Hsp90 co-chaperone), potentially HSPD1 | Not explicitly stated for HSPD1 | 11.80 ± 1.047 μM | MCF-7 (breast cancer) | [4][5][6] |
| 10.67 ± 1.02 μM | MDA-MB-231 (breast cancer) | [6] | |||
| Tubeimoside-I | HSPD1 | Not explicitly stated in search results | Not explicitly stated in search results | Colorectal cancer cells | [7] |
Mechanism of Action and Downstream Effects
This compound exerts its cytotoxic effects by directly binding to and inhibiting the chaperone function of HSPD1.[2] This leads to the aggregation of HSPD1 client proteins that are essential for mitochondrial integrity and energy metabolism. The disruption of mitochondrial bioenergetics and glycolysis results in an energy crisis and subsequent cell death in cancer cells.[2]
Myrtucommulone (MC) , a natural acylphloroglucinol, has been shown to recapitulate the cytotoxic effects of this compound, suggesting a similar mechanism involving the disruption of mitochondrial function.[3][8][9][10]
Gedunin , a limonoid from the neem tree, is primarily characterized as an Hsp90 inhibitor that interacts with the co-chaperone p23.[5][11][12] However, some studies suggest it may also impact HSPD1-related pathways, leading to apoptosis in cancer cells by disrupting the interaction of Hsp90 with Beclin-1 and Bcl-2, and downregulating autophagy.[13][14]
Tubeimoside-I is another natural compound reported to inhibit HSPD1. Its mechanism involves increasing reactive oxygen species (ROS) generation, which in turn activates ER stress and MAPK signaling pathways, leading to enhanced cytotoxicity of chemotherapeutic agents like oxaliplatin (B1677828) in colorectal cancer cells.[7]
Signaling Pathways and Experimental Workflows
The inhibition of HSPD1 disrupts critical cellular processes, most notably mitochondrial function and downstream signaling cascades like the AKT/mTOR pathway, which is crucial for cell survival and proliferation.[1][2]
Caption: HSPD1 inhibition by this compound disrupts mitochondrial function, leading to apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. HSPD1 Supports Osteosarcoma Progression through Stabilizing ATP5A1 and thus Activation of AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrtucommulone, a natural acylphloroglucinol, inhibits microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gedunin Inactivates the Co-chaperone p23 Protein Causing Cancer Cell Death by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tubeimoside-I, an inhibitor of HSPD1, enhances cytotoxicity of oxaliplatin by activating ER stress and MAPK signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel anti-cancer agent myrtucommulone-A and thymoquinone abrogate epithelial-mesenchymal transition in cancer cells mainly through the inhibition of PI3K/AKT signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The acylphloroglucinols hyperforin and myrtucommulone A cause mitochondrial dysfunctions in leukemic cells by direct interference with mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indian Medicinal Plant Compound as a Potential Cancer Drug♦: Gedunin Inactivates the Co-chaperone p23 Protein Causing Cancer Cell Death by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gedunin, a novel hsp90 inhibitor: semisynthesis of derivatives and preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hsp90 inhibitor gedunin causes apoptosis in A549 lung cancer cells by disrupting Hsp90:Beclin-1:Bcl-2 interaction and downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gedunin inactivates the co-chaperone p23 protein causing cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KHS101 vs. Other TACC3 Inhibitors: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KHS101 with other Transforming Acidic Coiled-Coil containing protein 3 (TACC3) inhibitors in various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of these compounds for cancer research and drug development.
Introduction to TACC3 Inhibition
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a microtubule-associated protein that plays a critical role in mitotic spindle assembly and stability.[1][2] Its overexpression has been linked to various cancers, including glioblastoma, breast cancer, and hepatocellular carcinoma, making it an attractive therapeutic target.[3][4] TACC3 inhibitors interfere with its function, leading to mitotic arrest, apoptosis, and reduced tumor growth.[3] this compound was one of the initial small molecule inhibitors identified to target TACC3.[5] Subsequently, other inhibitors such as BO-264 and SPL-B have been developed and evaluated.[3] This guide focuses on a comparative analysis of these inhibitors based on available experimental data.
Quantitative Comparison of TACC3 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, BO-264, and SPL-B in different cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of TACC3 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound (µM) | BO-264 (µM) | SPL-B (µM) |
| JIMT-1 | HER2+ | 1.79 - 17.4 | 0.12 - 0.36 | 0.79 - 3.67 |
| CAL51 | Basal | 1.79 - 17.4 | 0.12 - 0.36 | 0.79 - 3.67 |
| MDA-MB-231 | Basal | Not Reported | Lower than this compound & SPL-B | Not Reported |
| MDA-MB-436 | Basal | Not Reported | Lower than this compound & SPL-B | Not Reported |
| HCC1143 | Basal | Not Reported | Lower than this compound & SPL-B | Not Reported |
| HCC1954 | HER2+ | Not Reported | Lower than this compound & SPL-B | Not Reported |
| MCF-7 | Luminal A | Higher than Basal/HER2+ | Higher than Basal/HER2+ | Higher than Basal/HER2+ |
| T-47D | Luminal A | Higher than Basal/HER2+ | Higher than Basal/HER2+ | Higher than Basal/HER2+ |
| ZR-75-1 | Luminal A | Higher than Basal/HER2+ | Higher than Basal/HER2+ | Higher than Basal/HER2+ |
| BT-474 | Luminal B | Higher than Basal/HER2+ | Higher than Basal/HER2+ | Higher than Basal/HER2+ |
| MCF-12A | Normal | No cytotoxic effect | No cytotoxic effect | No cytotoxic effect |
Data compiled from a study by Akbulut et al.[3] It is important to note that the potency of BO-264 was found to be significantly greater than this compound and SPL-B in the breast cancer cell lines tested.[3]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | 40 |
| SK-Hep-1 | Hepatocellular Carcinoma | 20 |
Data from a study on hepatocellular carcinoma.[4]
TACC3 Signaling Pathways
TACC3 is involved in multiple signaling pathways that are crucial for cancer cell proliferation, survival, and migration. Understanding these pathways is key to comprehending the mechanism of action of TACC3 inhibitors.
Caption: TACC3 signaling network in cancer cells.
TACC3 is known to activate several key oncogenic pathways, including the PI3K/AKT, Wnt/β-catenin, and ERK pathways, promoting cell proliferation, survival, migration, and stemness.[6][7] It also plays a crucial role in maintaining mitotic spindle stability.[8] TACC3 inhibitors like this compound block these functions, leading to mitotic arrest and apoptosis.[3]
Experimental Workflows
The following diagram illustrates a general workflow for comparing TACC3 inhibitors in cancer cell lines.
Caption: Workflow for comparing TACC3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of TACC3 inhibitors (this compound, BO-264, SPL-B) and a vehicle control (DMSO) for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Dissolve the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.[9][10]
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of TACC3 inhibitors.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) or 4% paraformaldehyde, and stain with 0.5% crystal violet solution.[11]
-
Quantification: Count the number of colonies (typically containing >50 cells) manually or using imaging software.
Western Blotting
-
Cell Lysis: Treat cells with TACC3 inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., TACC3, PARP, Caspase-3, Cyclin B1, Phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13][14]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with TACC3 inhibitors for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3][5][6][15]
Conclusion
The available data suggests that while this compound is an effective TACC3 inhibitor, newer compounds like BO-264 exhibit significantly greater potency in various cancer cell lines, particularly in aggressive breast cancer subtypes.[3] The choice of inhibitor for research purposes will depend on the specific cancer type being investigated and the desired potency. This guide provides a foundational comparison to aid in this selection process. Further in-depth studies and in vivo experiments are necessary to fully elucidate the therapeutic potential of these TACC3 inhibitors.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. uniprot.org [uniprot.org]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 11. ossila.com [ossila.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. addgene.org [addgene.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
KHS101 in Glioblastoma Patient-Derived Xenografts: A Comparative Analysis of Anti-Cancer Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of KHS101 in patient-derived xenograft (PDX) models of glioblastoma (GBM), benchmarked against standard-of-care and other investigational therapies. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in preclinical and translational research.
The investigational small molecule this compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma, the most aggressive primary brain tumor in adults. By targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), this compound disrupts energy metabolism within cancer cells, leading to their self-destruction.[1][2][3][4][5][6] This guide synthesizes available data on this compound's efficacy in patient-derived xenografts and compares it with other relevant therapeutic agents.
Comparative Efficacy in Glioblastoma PDX Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator agents in glioblastoma patient-derived xenograft models. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in the same PDX models.
Table 1: Efficacy of this compound in Intracranial Glioblastoma PDX Models
| Treatment | PDX Model | Efficacy Endpoint | Result | Reference |
| This compound | GBM (unspecified) | Tumor Growth | Reduced tumor growth | [1][3][4][6] |
| This compound | GBM (unspecified) | Survival | Increased survival | [1][3][4][6] |
| This compound vs. Vehicle | Two distinct intracranial PDX models | Tumor Growth Inhibition | Approximately 50% reduction in tumor growth | [5] |
Table 2: Efficacy of Comparator Agents in Glioblastoma PDX Models
| Treatment | PDX Model(s) | Efficacy Endpoint | Result | Reference |
| Temozolomide (Standard of Care) | Panel of 26 GBM PDX models | Tumor Growth Inhibition (T/C ratio) | Varied responses, considered one of the best responders among tested agents. | [1] |
| GBM6 (parental) | Median Overall Survival | 80 days | [7] | |
| GBM6 (TMZ-resistant derivative) | Median Overall Survival | 42 days (demonstrating acquired resistance) | [7] | |
| Bevacizumab | Panel of 26 GBM PDX models | Tumor Growth Inhibition (T/C ratio) | Limited efficacy; moderate to strong responses in 7 out of 26 models. | [1] |
| Recurrent GBM | 6-month Progression-Free Survival (PFS) | 25% | [8] | |
| ONC201 | H3K27M-mutant diffuse midline glioma | Median Overall Survival | ~22 months (compared to ~12 months historically) | [9][10] |
| Recurrent bevacizumab-naive glioblastoma | Progression-Free Survival at 6 months (PFS6) | 11.8% | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection for glioblastoma.[11][12]
-
Implantation: A small fragment of the viable, non-necrotic tumor tissue is subcutaneously or intracranially implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[12][13] For brain tumors like glioblastoma, intracranial implantation is the more clinically relevant model.[2]
-
Tumor Growth and Passaging: Engrafted tumors are allowed to grow. Once they reach a specified size, the tumors are harvested and can be passaged into subsequent cohorts of mice for expansion and therapeutic testing.[12][13]
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the PDX models reach a palpable or predetermined size, the mice are randomized into treatment and control groups.[13]
-
Drug Administration: this compound or comparator agents are administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a specified dosing schedule and concentration. The control group receives a vehicle solution.[1]
-
Tumor Volume Measurement: For subcutaneous models, tumor volume is measured regularly using calipers. For intracranial models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence or MRI.[6][13]
-
Survival Analysis: The overall survival of the mice in each group is monitored and recorded.
-
Data Analysis: Tumor growth inhibition is often calculated as the ratio of the mean tumor volume of the treated group to the control group (T/C ratio). Survival data is typically analyzed using Kaplan-Meier curves.
Discussion and Conclusion
This compound presents a promising therapeutic strategy for glioblastoma by targeting a key component of cancer cell metabolism. The available data from patient-derived xenograft models demonstrate its ability to reduce tumor growth and extend survival in a preclinical setting that closely mimics the human disease.
While a direct comparative study is lacking, the evidence suggests that this compound's efficacy in reducing tumor growth is significant. In comparison, the standard-of-care agent, temozolomide, shows varied responses in PDX models, and resistance is a known clinical challenge. Bevacizumab has shown limited efficacy as a single agent in these models. ONC201, which also impacts mitochondrial function, has shown promising results, particularly in a specific molecular subtype of glioma.
The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers looking to validate these findings or explore similar therapeutic avenues. The continued investigation of this compound and other metabolism-targeting agents in well-characterized PDX models is crucial for advancing the development of more effective treatments for glioblastoma.
References
- 1. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. termedia.pl [termedia.pl]
- 6. P08.10 Efficacy of Temozolomide and Aldoxorubicin combination in U87-luc glioblastoma xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. michiganmedicine.org [michiganmedicine.org]
- 10. chadtough.org [chadtough.org]
- 11. Optimized creation of glioblastoma patient derived xenografts for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of mitochondrial translation suppresses glioblastoma stem cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
KHS101: A Comparative Analysis of its Anti-Cancer Mechanism Across Diverse Malignancies
A detailed guide for researchers and drug development professionals on the cross-validation of KHS101's mechanism of action in glioblastoma, triple-negative breast cancer, non-small cell lung cancer, and pancreatic cancer. This document provides a comparative analysis of this compound's performance, supported by experimental data and detailed protocols.
The small molecule this compound has emerged as a promising anti-cancer agent, demonstrating potent cytotoxic effects in various cancer models. This guide provides a comprehensive cross-validation of its mechanism of action, focusing on its activity in glioblastoma, triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and pancreatic cancer. Through a detailed comparison of its effects on cell viability, apoptosis, and underlying signaling pathways, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential and its standing against alternative inhibitors.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound exerts its anti-tumor effects primarily through the inhibition of two key proteins: Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60, and Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).
Targeting HSPD1: this compound binds to the mitochondrial chaperone HSPD1, disrupting its function in protein folding and mitochondrial homeostasis.[1][2] This leads to a cascade of events including the aggregation of mitochondrial proteins, impaired mitochondrial bioenergetics, and a subsequent energy crisis within the cancer cell, ultimately triggering apoptosis.[1][2][3] This mechanism appears to be a central pillar of this compound's activity across different cancer types.
Inhibiting TACC3: TACC3 is a microtubule-associated protein crucial for the stability of the mitotic spindle during cell division. This compound has been shown to inhibit TACC3, leading to mitotic arrest and apoptosis.[4][5][6] The dual inhibition of both HSPD1 and TACC3 provides a multi-faceted approach to disrupting cancer cell proliferation and survival.
Comparative Efficacy of this compound Across Cancer Types
The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for this compound in various cancer models.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | GBM1 | ~7.5 | [7] |
| Glioblastoma | U87 | Not explicitly stated, but active in µM range | [4] |
| Triple-Negative Breast Cancer | JIMT-1 | 1.79 - 17.4 | [8] |
| Triple-Negative Breast Cancer | CAL51 | 1.79 - 17.4 | [8] |
| Non-Small Cell Lung Cancer | Various | Effective, but specific IC50s not provided | [1][9] |
| Pancreatic Cancer | Panc-1 | Effective in vivo, specific IC50 not provided | Not explicitly stated |
This compound vs. Alternative Inhibitors
To provide a comprehensive overview, the performance of this compound is compared with other known inhibitors of TACC3.
| Inhibitor | Target(s) | Cancer Type | IC50 (nM) | Reference |
| This compound | HSPD1, TACC3 | Breast Cancer | 1,790 - 17,400 | [8] |
| BO-264 | TACC3 | Breast Cancer | 120 - 360 | [8] |
| SPL-B | TACC3 | Breast Cancer | 790 - 3,670 | [8] |
Induction of Apoptosis: A Common Endpoint
A key outcome of this compound treatment across different cancer types is the induction of programmed cell death, or apoptosis. While quantitative data on the percentage of apoptotic cells after this compound treatment is not consistently reported across all studies, the available information indicates a significant increase in apoptosis in treated cells.
| Cancer Type | Cell Line | Apoptosis Induction | Reference |
| Glioblastoma | U87 | Induced apoptosis | [4] |
| Triple-Negative Breast Cancer | Not specified | Induced apoptotic cell death | Not explicitly stated |
| Pancreatic Cancer | Not specified | Promoted apoptosis | Not explicitly stated |
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control vehicle for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound or other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or control for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound's dual mechanism of action targeting HSPD1 and TACC3.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound demonstrates a consistent and potent anti-cancer mechanism across glioblastoma, triple-negative breast cancer, non-small cell lung cancer, and pancreatic cancer. Its dual-targeting of HSPD1 and TACC3 disrupts critical cellular processes, leading to metabolic collapse, mitotic arrest, and ultimately, apoptosis. While this compound shows significant promise, further research is warranted to establish a broader quantitative comparison across a wider array of cancer types and to directly compare its efficacy against a larger panel of HSPD1 and TACC3 inhibitors. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to build upon these findings and further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TACC3: Unveiling the Potential of a Novel Inhibitor in Breast Cancer Therapy [synapse.patsnap.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of KHS101 and Temozolomide in Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of KHS101 and the established chemotherapeutic agent, temozolomide (B1682018), in the context of glioblastoma (GBM) treatment. The information presented is collated from publicly available experimental data to inform research and development efforts.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with the standard-of-care, temozolomide (TMZ), often limited by drug resistance. This guide examines this compound, an experimental small molecule, as a potential alternative or complementary therapeutic strategy. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data on their mechanisms of action, efficacy in vitro and in vivo, and the experimental approaches used for their evaluation.
This compound demonstrates a distinct mechanism of action by targeting the mitochondrial chaperone protein HSPD1, leading to a catastrophic disruption of energy metabolism in glioblastoma cells.[1] This results in tumor cell self-destruction.[2][3] Preclinical studies show its ability to cross the blood-brain barrier and reduce tumor growth in mouse models.[2][4]
Temozolomide , an alkylating agent, induces DNA damage, leading to apoptosis in cancer cells.[5][6] Its efficacy is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[5][7] Resistance to temozolomide is a major clinical challenge.
This guide presents available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive comparison.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and temozolomide against glioblastoma models.
Disclaimer: The following data is compiled from multiple independent studies. Direct comparison of absolute values (e.g., IC50) between this compound and temozolomide should be approached with caution due to variations in experimental conditions, including cell lines, assay duration, and specific methodologies.
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay Method | Reference |
| This compound | GBM1 | ~5 | 72h | CellTiter-Glo | |
| GBM13 | ~5 | 72h | CellTiter-Glo | ||
| GBM14 | ~5 | 72h | CellTiter-Glo | ||
| Temozolomide | A172 | 14.1 ± 1.1 | 72h | MTT | [8] |
| LN229 | 14.5 ± 1.1 | 72h | MTT | [8] | |
| U87MG | 78 | 24h | Not Specified | [9] | |
| T98G | 80 | 24h | Not Specified | [9] | |
| U251 | 176.5 (median) | 72h | Various | [10] |
Table 2: In Vivo Efficacy of this compound and Temozolomide in Orthotopic Glioblastoma Xenograft Models
| Compound | Animal Model | Treatment Regimen | Outcome | Reference |
| This compound | Intracranial patient-derived xenografts (mice) | 10 mg/kg, intraperitoneal injection, daily | Reduced tumor growth and increased survival | [1][4] |
| Temozolomide | Intracranial U87MG xenografts (mice) | 10 mg/kg, oral gavage, 5 days/week | Significantly reduced tumor progression | |
| Temozolomide | Intracranial GBM10 (patient-derived) xenografts (mice) | 2.5 mg/kg, oral gavage, 5 days on/2 days off for 3 cycles | Modest increase in survival |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and temozolomide are visualized below.
Caption: this compound targets HSPD1 in mitochondria, causing protein aggregation and metabolic collapse, leading to cell death.
Caption: Temozolomide alkylates DNA, leading to apoptosis via the mismatch repair pathway. MGMT confers resistance by repairing the DNA damage.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the supplementary materials of Polson et al., Sci Transl Med, 2018.
-
Cell Seeding: Patient-derived glioblastoma cells (e.g., GBM1, GBM13, GBM14) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective culture media.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luminescence Reading: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions. The contents are mixed on an orbital shaker to induce cell lysis.
-
Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Temozolomide: Cell Viability Assay (MTT)
This protocol is a generalized procedure based on common practices described in the literature.[5][8]
-
Cell Seeding: Glioblastoma cell lines (e.g., A172, LN229, U87MG) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS.
-
Compound Preparation: Temozolomide is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in the culture medium.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing different concentrations of temozolomide or a vehicle control.
-
Incubation: Cells are incubated for 24 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. IC50 values are determined from dose-response curves.
Orthotopic Glioblastoma Xenograft Model
This protocol outlines a general procedure for establishing and treating orthotopic glioblastoma xenografts in mice.[1]
-
Cell Preparation: Patient-derived glioblastoma cells or established cell lines are harvested and resuspended in a sterile solution like PBS at a specific concentration (e.g., 1 x 10^5 cells/µL).
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Stereotactic Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). A Hamilton syringe is used to slowly inject the cell suspension into the brain.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration:
-
This compound: Administered via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg daily).[4]
-
Temozolomide: Typically administered via oral gavage at a specified dose and schedule (e.g., 10 mg/kg, 5 days a week).
-
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring changes in tumor volume over time and by monitoring the overall survival of the mice.
-
Histological Analysis: At the end of the study, brains are harvested, fixed, and sectioned for histological analysis to confirm tumor formation and assess treatment effects on the tumor microenvironment.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-glioblastoma compounds.
Caption: A generalized workflow for preclinical testing of glioblastoma drugs, from in vitro assays to in vivo models.
Conclusion
This compound and temozolomide represent two distinct therapeutic strategies for glioblastoma. Temozolomide remains the clinical standard, but its efficacy is hampered by resistance mechanisms centered on DNA repair. This compound offers a novel approach by targeting the metabolic vulnerabilities of glioblastoma cells, a mechanism that appears to be independent of the pathways conferring resistance to temozolomide. The preclinical data suggest that this compound is a promising candidate for further investigation, potentially as a standalone therapy or in combination with other agents to overcome temozolomide resistance. However, the lack of direct comparative studies necessitates further research to definitively establish its relative efficacy and potential clinical utility. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and advance the development of more effective treatments for glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Transcriptomic Analysis of Temozolomide Resistant Primary GBM Stem-Like Cells and Recurrent GBM Identifies Up-Regulation of the Carbonic Anhydrase CA2 Gene as Resistance Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential glioblastoma biomarkers identified by mass spectroscopy and iTRAQ labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of KHS101 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM). Its mechanism of action involves the disruption of mitochondrial bioenergetics and induction of apoptosis in cancer cells. Emerging research indicates that this compound exerts its effects through the inhibition of Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60, a mitochondrial chaperone protein, and potentially by modulating the function of Transforming Acidic Coiled-Coil containing protein 3 (TACC3). Given that this compound targets fundamental cellular processes essential for cancer cell survival and proliferation, there is a strong rationale for exploring its synergistic effects in combination with other anticancer agents. This guide provides a comparative overview of potential synergistic combinations with this compound, supported by preclinical data from studies on agents with similar mechanisms of action.
Disclaimer: As of the latest literature review, no direct studies evaluating the synergistic effects of this compound in combination with other specific anticancer agents have been published. The following guide is based on the established mechanism of action of this compound and preclinical evidence from combination studies involving inhibitors of its known targets (HSPD1/HSP60 and TACC3) or related pathways (mitochondrial metabolism). The quantitative data presented is illustrative and derived from studies on these related inhibitors to provide a framework for potential synergistic interactions. Direct experimental validation of these combinations with this compound is required.
Rationale for Combination Therapy with this compound
The primary motivation for combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can lead to lower required doses of each drug, thereby reducing toxicity and minimizing the development of drug resistance. This compound's unique mechanism of action presents several opportunities for synergistic interactions:
-
Targeting Mitochondrial Metabolism: By disrupting mitochondrial function, this compound can render cancer cells more susceptible to agents that induce cellular stress or rely on a high metabolic rate for their mechanism of action.
-
Modulating Mitosis: Through its potential effects on TACC3, a key regulator of microtubule stability and mitotic spindle assembly, this compound may synergize with anti-mitotic drugs.
-
Overcoming Drug Resistance: Heat shock proteins like HSPD1 are often upregulated in response to cellular stress induced by chemotherapy, contributing to drug resistance. Inhibition of HSPD1 by this compound could therefore re-sensitize resistant cancer cells to conventional chemotherapeutics.
Potential Synergistic Combinations and Supporting Evidence
This compound and Temozolomide (TMZ) in Glioblastoma
Rationale: Temozolomide is the standard-of-care alkylating agent for glioblastoma. Its efficacy is often limited by acquired resistance, which can be linked to adaptive metabolic responses in cancer cells. By targeting mitochondrial metabolism, this compound could counteract these adaptive mechanisms and enhance the cytotoxic effects of TMZ-induced DNA damage. Studies have shown that interfering with mitochondrial dynamics can sensitize glioblastoma cells to TMZ.
Illustrative Preclinical Data (from a study on a mitochondrial metabolism modulator combined with TMZ in TMZ-resistant GBM cells):
| Treatment Group | Cell Line | IC50 (µM) | Combination Index (CI) |
| TMZ alone | LN229 | >500 | - |
| Celecoxib alone | LN229 | 45 | - |
| TMZ + Celecoxib | LN229 | 150 (TMZ) + 30 (Celecoxib) | < 1 (Synergism) |
| TMZ alone | LN18 | >500 | - |
| Celecoxib alone | LN18 | 55 | - |
| TMZ + Celecoxib | LN18 | 200 (TMZ) + 30 (Celecoxib) | < 1 (Synergism) |
Note: Data is illustrative and based on the synergistic effects observed with celecoxib, which has been shown to impact mitochondrial metabolism, in combination with TMZ in glioblastoma cell lines.
Proposed Synergistic Signaling Pathway:
Caption: Proposed synergy of this compound and Temozolomide.
This compound and Taxanes (e.g., Paclitaxel) in Solid Tumors
Rationale: Taxanes are anti-mitotic agents that stabilize microtubules, leading to mitotic arrest and apoptosis. TACC3, a potential target of this compound, is crucial for mitotic spindle organization. Inhibition or degradation of TACC3 has been shown to sensitize cancer cells to taxanes, suggesting a strong synergistic potential.
Illustrative Preclinical Data (from a study on a TACC3 degrader (PROTAC) combined with a taxane):
| Treatment Group | Cancer Cell Line | % Cell Viability (at concentration X) | Fold-change in Apoptosis |
| Taxane alone | Breast Cancer | 50% | 2.5 |
| TACC3 PROTAC alone | Breast Cancer | 80% | 1.2 |
| Taxane + TACC3 PROTAC | Breast Cancer | 15% | 8.0 |
Note: This data is illustrative and based on reports of strong synergy between TACC3 degraders and anti-mitotic drugs. Specific quantitative values like CI were not available in the preliminary reports.
Proposed Synergistic Signaling Pathway:
Caption: Proposed synergy of this compound and Paclitaxel.
Experimental Protocols for Evaluating Synergy
In Vitro Synergy Assessment: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergism. It is based on the median-effect principle and allows for the calculation of a Combination Index (CI).
Methodology:
-
Cell Culture: Plate cancer cells of interest in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.
-
For each combination, calculate the fraction of cells affected (Fa) compared to the control.
-
Use the CompuSyn software or a similar program to calculate the Combination Index (CI) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 that produce a certain effect (x) when used alone, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Experimental Workflow for In Vitro Synergy:
Benchmarking the specificity of KHS101 against its known targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor KHS101 against its known biological targets. Designed for a scientific audience, this document summarizes key experimental data, outlines methodologies for target validation, and contextualizes the compound's activity within relevant signaling pathways.
Introduction to this compound
This compound is a synthetic small molecule that has demonstrated context-dependent biological activity. Initially identified for its ability to promote neuronal differentiation, further studies have revealed its potential as an anti-cancer agent, particularly in glioblastoma. The compound's mechanism of action is primarily attributed to its interaction with two distinct protein targets: Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1). This dual-targeting capability underscores the importance of understanding its specificity to evaluate its therapeutic potential and potential off-target effects.
Quantitative Analysis of this compound Activity
The following tables summarize the known quantitative data for this compound and a selection of alternative inhibitors for its primary targets. This data is essential for comparing the potency and cellular effects of these compounds.
Table 1: this compound In Vitro Activity
| Target/Process | Assay Type | Value | Cell Line/System | Reference |
| HSPD1 Inhibition | Substrate Refolding | IC50: 14.4 µM | Biochemical Assay | [1][2] |
| Neuronal Differentiation | Cellular Assay | EC50: ~1 µM | Rat Neural Progenitor Cells | [3][4] |
| Cell Viability | Cellular Assay | IC50: 40 µM | SMMC-7721 (Hepatocellular Carcinoma) | [5] |
| Cell Viability | Cellular Assay | IC50: 20 µM | SK-Hep-1 (Hepatocellular Carcinoma) | [5] |
Table 2: Comparative Inhibitors of TACC3
| Compound | Assay Type | Value | Cell Line/System | Reference |
| This compound | Cell Viability | IC50: 20-40 µM | Various Cancer Cell Lines | [5] |
| BO-264 | Cell Viability | Nanomolar range | Breast Cancer Cell Lines | [6][7] |
| Compound 7g (this compound analog) | Antiproliferative Activity | ~10-fold more potent than this compound | Various Cancer Cell Lines | [1] |
| SPL-B | Cell Viability | Not specified | Breast Cancer Cell Lines | [6][7] |
Table 3: Comparative Inhibitors of HSPD1
| Compound | Assay Type | Value | Cell Line/System | Reference |
| This compound | Substrate Refolding | IC50: 14.4 µM | Biochemical Assay | [1][2] |
| Myrtucommulone (MC) | Not specified | Not specified | Not specified |
Note: A comprehensive, publicly available off-target screening panel (e.g., kinome scan) for this compound has not been identified in the reviewed literature. Such a screen would be invaluable for a complete assessment of its specificity.
Signaling Pathways
To visualize the biological context of this compound's targets, the following diagrams illustrate their roles in key signaling pathways.
Caption: this compound inhibits HSPD1, disrupting mitochondrial protein folding and downstream signaling.
Caption: this compound targets TACC3, affecting pathways that control cell cycle and proliferation.
Experimental Protocols for Target Validation
The following sections detail the methodologies used to identify and validate the protein targets of this compound. These techniques are crucial for assessing the specificity of small molecule inhibitors.
Affinity-Based Target Identification
This method is used to isolate and identify the direct binding partners of a small molecule from a complex biological sample.
Workflow Diagram
Caption: Workflow for identifying protein targets of this compound using photo-affinity purification.
Protocol Steps:
-
Probe Synthesis: A derivative of this compound is synthesized with a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).
-
Cell Lysis: The cells of interest (e.g., glioblastoma cells) are lysed to release their protein content.
-
Incubation: The this compound affinity probe is incubated with the cell lysate to allow for binding to its protein targets.
-
UV Cross-linking: The mixture is exposed to UV light to induce covalent bond formation between the photoreactive group on the probe and the target protein.
-
Affinity Pulldown: The affinity tag (biotin) is used to capture the probe-protein complexes using an affinity matrix (e.g., streptavidin-coated beads).
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution: The covalently bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.
-
Validation: The identified targets are then validated using orthogonal methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Workflow Diagram
Caption: CETSA workflow to confirm this compound target engagement in cells.
Protocol Steps:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Lysis: The cells are lysed to release their contents.
-
Separation: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: The amount of the soluble target protein (HSPD1 or TACC3) in the supernatant at each temperature is quantified, typically by Western blotting.
-
Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature to a higher value in the presence of this compound indicates that the compound has bound to and stabilized the target protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify protein targets based on the principle that ligand binding can protect a protein from proteolysis.
Workflow Diagram
Caption: DARTS workflow to identify proteins stabilized by this compound binding.
Protocol Steps:
-
Cell Lysis: A cell lysate is prepared to provide a source of native proteins.[1][4]
-
Treatment: The lysate is divided and treated with either this compound or a vehicle control.[1]
-
Proteolysis: A protease (e.g., pronase) is added to both the treated and control lysates for a limited time to digest the proteins.[1][3]
-
Analysis: The samples are analyzed by SDS-PAGE. Proteins that are protected from proteolysis due to the binding of this compound will appear as more prominent bands in the this compound-treated lane compared to the vehicle control.[3][4] These protected bands can then be excised and identified by mass spectrometry.
Conclusion
This compound is a valuable research tool with demonstrated activity against HSPD1 and TACC3. The provided data and protocols offer a framework for researchers to further investigate its mechanism of action and to design experiments to benchmark its specificity. The development of more potent analogs, such as BO-264 and compound 7g, highlights the potential of the this compound scaffold for therapeutic development. A critical next step in the comprehensive characterization of this compound will be the execution and publication of a broad-spectrum off-target profiling screen. This will provide a more complete understanding of its selectivity and guide its future applications in research and drug discovery.
References
- 1. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaron.com [pharmaron.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 3D proteome-wide scale screening and activity evaluation of a new ALKBH5 inhibitor in U87 glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of KHS101-Induced Apoptosis in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic small molecule KHS101 and its capacity to induce apoptosis in glioblastoma (GBM) cells. Drawing upon available preclinical data, this document evaluates the reproducibility of this compound's apoptotic effects and presents a comparative assessment against other apoptosis-inducing agents used in glioblastoma research. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
This compound: A Promising Agent Targeting Mitochondrial Bioenergetics
This compound has emerged as a potential therapeutic agent for glioblastoma, the most aggressive primary brain tumor.[1][2][3] Studies have demonstrated that this compound can selectively induce cell death in diverse glioblastoma cell models while sparing non-cancerous brain cells.[1][3] The primary mechanism of action involves the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3] This interaction leads to a cascade of events, including the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately culminating in a bioenergetic crisis and apoptotic cell death.[1][3]
Comparative Analysis of Apoptosis Induction
To objectively assess the efficacy of this compound, this guide compares its pro-apoptotic activity with established and experimental treatments for glioblastoma, including Temozolomide (B1682018) (TMZ), the Bcl-2 inhibitor ABT-737, and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).
Table 1: Comparative Cytotoxicity (IC50) in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and comparator agents in various glioblastoma cell lines. It is important to note that IC50 values can vary significantly based on the assay method, exposure time, and specific cell line characteristics.[4][5]
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | GBM1 | Not explicitly stated, but cytotoxicity observed at 7.5 µM | 48 hours | [6] |
| U87MG | ~10-fold less potent than compound 7g | Not Stated | [7] | |
| U251 | Not explicitly stated | Not Stated | ||
| Temozolomide | U87MG | 123.9 (median) | 24 hours | [8] |
| U87MG | 223.1 (median) | 48 hours | [8] | |
| U87MG | 230.0 (median) | 72 hours | [8] | |
| U251 | 240.0 (median) | 48 hours | [8] | |
| U251 | 176.5 (median) | 72 hours | [8] | |
| U251 | >500 | 72 hours | [9] | |
| ABT-737 | U373-MG | 18 | 48 hours | [10] |
| T98G | 34 | 48 hours | [10] | |
| Compound 7g (this compound analog) | U87 | More potent than this compound | Not Stated | [7] |
Table 2: Quantitative Assessment of Apoptosis
This table provides a comparative overview of the quantitative data on apoptosis induction by this compound and other agents, as measured by Annexin V staining (detects early to late apoptosis) and caspase-3/7 activation (key executioner caspases).
| Compound | Cell Line | Assay | Result | Treatment Conditions | Reference |
| This compound | GBM1 | Caspase-3/7 Activation | >5-fold increase | 7.5 µM | [11] |
| GBM1 | Annexin V Staining | Accumulation of Annexin V-positive cells | 7.5 µM, 48 hours | [6] | |
| Temozolomide | LN-229 | Annexin V Staining | ~20% apoptotic cells | 15 µM | [12] |
| ABT-737 | LN229 | Annexin V Staining | ~78% cell death (vector control) | 10 µM, 24 hours | [13][14] |
| U87 | Annexin V Staining | ~15% cell death (with bortezomib) | 2.5 µM | [13] | |
| TRAIL | U-138MG | Annexin V Staining | ~7.99% apoptotic cells (with IFN-β) | 1 ng/ml, 72 hours | [15] |
| A549 (Lung Cancer) | Annexin V Staining | Significant increase in apoptosis | 10.74 nM, 6 hours | [16] | |
| LQB-118 | U251-MG | Annexin V Staining | ~60% Annexin V positive cells | 12.0 µM, 48 hours | [17][18] |
| A172 | Annexin V Staining | ~80% Annexin V positive cells | 12.0 µM, 48 hours | [17][18] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and aid in the design of future experiments, the following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for its assessment.
Caption: this compound-induced apoptosis pathway in glioblastoma.
Caption: Workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are generalized protocols for key assays used to assess apoptosis in glioblastoma cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: Glioblastoma cells, 96-well plates, complete culture medium, this compound (or other compounds), MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
-
Materials: Glioblastoma cells, 6-well plates, test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer), PBS, flow cytometer.[19]
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound for the specified time.
-
Harvest cells by trypsinization, including the culture supernatant which may contain floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.[19]
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][24]
-
Materials: Glioblastoma cells, white-walled 96-well plates, test compound, Caspase-Glo® 3/7 Assay System (Promega).
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound for the desired time.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Western Blotting for Cleaved PARP
Detection of the 89 kDa fragment of cleaved Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.[3][25][26]
-
Materials: Treated glioblastoma cells, RIPA lysis buffer with protease inhibitors, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against PARP (recognizing both full-length and cleaved forms), HRP-conjugated secondary antibody, ECL substrate.[3]
-
Protocol:
-
Lyse treated cells with RIPA buffer and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Conclusion
The available data suggests that this compound is a potent inducer of apoptosis in glioblastoma cells, acting through a distinct mechanism involving the disruption of mitochondrial function. While direct quantitative comparisons of apoptotic induction with other agents are limited by variations in experimental conditions across studies, the qualitative evidence for this compound's efficacy is strong. The provided protocols and pathway diagrams offer a framework for researchers to further investigate the reproducibility and therapeutic potential of this compound and its analogs in a standardized manner. Further studies employing consistent, quantitative methodologies across a broader range of glioblastoma models are warranted to definitively position this compound within the landscape of emerging anti-glioblastoma therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Resveratrol and temozolomide induce apoptosis and suppress proliferation in glioblastoma cells via the apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and comparison of human glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor Effects of Curcumin and ABT-737 in Combination Therapy for Glioblastoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Temozolomide in Glioblastoma Therapy: Role of Apoptosis, Senescence and Autophagy. Comment on Strobel et al., Temozolomide and Other Alkylating Agents in Glioblastoma Therapy. Biomedicines 2019, 7, 69 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABT-737 Synergizes with Bortezomib to Induce Apoptosis, Mediated by Bid Cleavage, Bax Activation, and Mitochondrial Dysfunction in an Akt-Dependent Context in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IFN-β sensitizes TRAIL-induced apoptosis by upregulation of death receptor 5 in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V-TRAIL fusion protein is a more sensitive and potent apoptotic inducer for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ninho.inca.gov.br [ninho.inca.gov.br]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
KHS101 vs. Novel Glioblastoma Drug Candidates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical drug candidate KHS101 against three novel glioblastoma (GBM) therapies in clinical development: Vorasidenib, Olaparib (B1684210), and DCVax-L. The following sections present a comprehensive overview of their mechanisms of action, performance data from preclinical and clinical studies, and the experimental protocols utilized in these evaluations.
Overview of Therapeutic Candidates
Glioblastoma remains one of the most challenging cancers to treat, with a critical need for innovative therapeutic strategies. This guide examines four distinct approaches to combatting this aggressive brain tumor.
-
This compound: A synthetic small molecule that targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to a disruption of energy metabolism in glioblastoma cells.
-
Vorasidenib: An oral, brain-penetrant dual inhibitor of the mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, which are key oncogenic drivers in a subset of gliomas.
-
Olaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor that blocks a key DNA repair pathway, thereby enhancing the efficacy of DNA-damaging agents like chemotherapy and radiation.
-
DCVax-L: A personalized immunotherapy consisting of autologous dendritic cells pulsed with tumor lysate from the patient's own resected glioblastoma, designed to stimulate a targeted anti-tumor immune response.
Performance Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies for each of the therapeutic candidates.
Table 1: Preclinical Efficacy of this compound in a Glioblastoma Mouse Model
| Parameter | This compound Treatment | Placebo | Reference |
| Tumor Growth Reduction | ~50% | - | [1] |
| Survival | Increased | - | [2][3][4] |
Data from intracranial patient-derived xenograft tumor models in mice.
Table 2: Clinical Efficacy of Vorasidenib in Grade 2 IDH-Mutant Glioma (INDIGO Trial)
| Endpoint | Vorasidenib | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27-0.56) | < 0.001 | |
| Time to Next Intervention (Median) | Not Reached | 17.8 months | 0.26 (0.15-0.43) | < 0.001 |
Data from a Phase 3, multicenter, randomized, double-blind, placebo-controlled study (NCT04164901).
Table 3: Clinical Efficacy of Olaparib with Temozolomide (B1682018) in Recurrent Glioblastoma (OPARATIC Trial)
| Endpoint | Olaparib + Temozolomide | Historical Control (for context) | Reference |
| Progression-Free Survival at 6 months | 36% of evaluable patients | Varies | [5][6] |
| Objective Response Rate | 1 partial response, 17 stable disease (out of 32 evaluable patients) | Varies | [7] |
Data from a Phase 1 dose-escalation study (NCT01390571). Direct comparison to a control arm was not part of this study's design.
Table 4: Clinical Efficacy of DCVax-L in Glioblastoma (Phase 3 Trial)
| Patient Population | Median Overall Survival (DCVax-L) | Median Overall Survival (Control) | Hazard Ratio (95% CI) | p-value | Reference |
| Newly Diagnosed GBM | 19.3 months | 16.5 months | 0.80 | 0.002 | |
| Recurrent GBM | 13.2 months | 7.8 months | 0.58 | < 0.001 |
Data from a Phase 3, multicenter, randomized, double-blind, placebo-controlled study (NCT00045968).
Mechanism of Action and Signaling Pathways
The therapeutic candidates employ distinct mechanisms to target glioblastoma.
This compound: Targeting Mitochondrial Metabolism
This compound induces cell death in glioblastoma by disrupting the function of HSPD1, a mitochondrial chaperone protein. This leads to a cascade of events including the aggregation of proteins involved in energy metabolism, impaired mitochondrial bioenergetics, and ultimately, a lethal energy crisis within the cancer cells.[2][3][4][8]
Vorasidenib: Inhibition of Mutant IDH1/2
In gliomas with IDH1 or IDH2 mutations, the mutant enzymes produce an oncometabolite called 2-hydroxyglutarate (2-HG). 2-HG disrupts normal cellular processes, including epigenetic regulation, and promotes tumor growth. Vorasidenib is a dual inhibitor of these mutant enzymes, reducing 2-HG levels and thereby slowing tumor progression.
Olaparib: PARP Inhibition
PARP enzymes are crucial for the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to double-strand breaks during DNA replication. In cancer cells that have deficiencies in other DNA repair pathways (like homologous recombination), inhibiting PARP with Olaparib leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Olaparib can also sensitize tumor cells to DNA-damaging agents.
DCVax-L: Personalized Immunotherapy
DCVax-L is a personalized vaccine that utilizes the patient's own dendritic cells, which are potent antigen-presenting cells. These cells are isolated and then "educated" with lysate from the patient's surgically removed tumor. When reintroduced into the patient, these dendritic cells present tumor-specific antigens to T-cells, activating a targeted immune response against the glioblastoma.[9][10]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of these drug candidates.
In Vivo Glioblastoma Xenograft Model
Patient-derived xenograft (PDX) models are a cornerstone of preclinical glioblastoma research.
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients undergoing surgical resection.[11][12]
-
Cell Preparation: The tissue is mechanically and enzymatically dissociated to create a single-cell suspension.[13]
-
Implantation: A specific number of tumor cells (e.g., 1 x 10^5) are stereotactically injected into the brains (e.g., striatum) of immunodeficient mice (e.g., NOD-SCID or NSG).[11][12][13]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence or MRI.
-
Treatment Administration: Once tumors are established, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) or a placebo is administered systemically (e.g., via intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Tumor volume is measured at regular intervals. Survival is monitored until a predefined endpoint.
Cell Viability Assays (MTT/CellTiter-Glo®)
These assays are used to determine the effect of a compound on the metabolic activity and proliferation of cancer cells in vitro.[14][15][16][17][18]
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound, Vorasidenib, Olaparib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) at 37°C.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved in a solvent.
-
CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader. The results are used to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
Clinical Trial Protocols (General Overview)
The clinical trials for Vorasidenib, Olaparib, and DCVax-L followed rigorous protocols to ensure patient safety and data integrity. Key common elements include:
-
Patient Population: Defined inclusion and exclusion criteria based on tumor type, stage, prior treatments, and performance status.[19][20][21][22][23][24][25][26]
-
Study Design: Randomized, double-blind, placebo-controlled designs are the gold standard for Phase 3 trials (e.g., INDIGO and the DCVax-L trial) to minimize bias. Phase 1 trials (e.g., OPARATIC) are typically dose-escalation studies to determine safety and the recommended Phase 2 dose.
-
Treatment Arms: Patients are randomized to receive either the investigational drug or a placebo/standard of care.
-
Endpoints:
-
Primary Endpoints: The main outcome being measured (e.g., Progression-Free Survival for the INDIGO trial, Overall Survival for the DCVax-L trial).
-
Secondary Endpoints: Additional outcomes of interest (e.g., Time to Next Intervention, Objective Response Rate, safety and tolerability).
-
-
Assessments: Regular tumor assessments using MRI, monitoring of adverse events, and collection of patient-reported outcomes.
Conclusion
This compound demonstrates a novel preclinical mechanism of action by targeting glioblastoma's metabolic vulnerabilities. Vorasidenib, Olaparib, and DCVax-L represent significant advancements in the clinical setting, each with a unique approach to treating this devastating disease. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the current landscape of emerging glioblastoma therapies. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy of these novel agents.
References
- 1. thebraintumourcharity.org [thebraintumourcharity.org]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
- 9. atlanticbrainandspine.org [atlanticbrainandspine.org]
- 10. onclive.com [onclive.com]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assessment [bio-protocol.org]
- 15. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Phase III Clinical Trial Evaluating DCVax-L, Autologous Dendritic Cells (DC) Pulsed with Tumorlysate Antigen for the Treatment of Glioblastoma Multiforme (GBM) | Dana-Farber Cancer Institute [dana-farber.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. CareAcross [careacross.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.servier.com]
- 24. INDIGO Trial Design - VORANIGO® (vorasidenib) [voranigohcp.com]
- 25. UCLA Glioma Trial → Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [ucla.clinicaltrials.researcherprofiles.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for KHS101: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of KHS101, a small molecule compound utilized in neuroscience research for inducing neuronal differentiation. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound, with the CAS Number 1262770-73-9 and molecular formula C18H21N5S, requires careful handling and disposal as a chemical waste product.[1][2] This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in laboratory settings.
Summary of Key Disposal and Safety Parameters
For quick reference, the following table summarizes the essential quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Source |
| CAS Number | 1262770-73-9 | [1][2] |
| Molecular Formula | C18H21N5S | [1][2] |
| Appearance | Off-white to light brown powder | [1] |
| Solubility | ≥20 mg/mL in DMSO | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols for Safe Disposal
The following step-by-step methodologies must be followed for the safe disposal of this compound waste. These protocols are designed to minimize exposure and ensure that all waste streams are handled in accordance with standard laboratory safety practices.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure that appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "N4-Isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine". The concentration and solvent (for liquid waste) should also be indicated.
4. Waste Storage: Store all this compound waste containers in a designated, secure area, away from incompatible materials. This area should be well-ventilated.
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling KHS101
This document provides crucial safety protocols and logistical information for the handling and disposal of KHS101, a research chemical identified as an inhibitor of heat shock protein 60 and an inducer of neuronal differentiation.[1][2] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. It is crucial to understand its potential risks before handling.
GHS Classification: According to the Safety Data Sheet (SDS), KHS-101 (hydrochloride) is classified as follows:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | ☠️ | Danger | H301: Toxic if swallowed |
| Hazardous to the Aquatic Environment, Long-term | 4 | None | None | H413: May cause long lasting harmful effects to aquatic life |
Primary Route of Exposure: Ingestion.[3] Toxicological Information: While the SDS indicates no primary irritant effect on the skin or eyes, all chemicals may pose unknown hazards and should be handled with caution.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for handling this compound. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended to be performed in a chemical fume hood or ventilated enclosure to minimize inhalation risk. |
| Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | If not handled in a fume hood, a fit-tested N95 respirator may be appropriate for weighing powders. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required when handling dilute solutions in a biological safety cabinet. |
| Spill Cleanup | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Laboratory coat or chemical-resistant apron | N95 respirator or higher, depending on the spill size and ventilation. |
Glove Selection: The SDS for KHS-101 does not specify a particular glove material. However, for handling solid chemicals and preparing solutions, nitrile gloves are a standard and appropriate choice. It is crucial to:
-
Inspect gloves for any tears or punctures before use.
-
Change gloves immediately if they become contaminated.
-
Avoid wearing gloves outside of the laboratory area.
Experimental Workflow and Handling Procedures
Proper handling procedures are critical to minimize exposure and contamination. The following workflow outlines the key steps for safely working with this compound.
Caption: Experimental workflow for handling this compound.
Donning and Doffing of PPE
The sequence for putting on (donning) and taking off (doffing) PPE is designed to limit the potential for self-contamination.[4]
Caption: Standard donning and doffing sequence for PPE.
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Immediately call a poison control center or doctor for medical advice. |
| Skin Contact | Immediately wash with soap and water and rinse thoroughly. |
| Eye Contact | Rinse opened eye for several minutes under running water. Consult a doctor if symptoms persist. |
| Inhalation | Move the person to fresh air. In case of unconsciousness, place the patient in a stable side position for transportation. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable materials, including contaminated gloves, wipes, and plasticware, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal: All this compound waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Given its potential for long-lasting harmful effects on aquatic life, it must not be disposed of down the drain.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₈H₂₁N₅S (free base)[1] |
| Molecular Weight | 339.5 g/mol (free base)[1] |
| CAS Number | 1262770-73-9 (free base)[1][2] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO and DMF (10 mg/mL)[1][5] |
| Storage | Store at -20°C for long-term stability.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
